Xanthoquinodin A1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWGCTNGDUDAMO-SLAVHBLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Xanthoquinodin A1: A Fungal Metabolite with Potent Anti-Infective Properties
A Technical Guide on its Discovery, Characterization, and Biological Evaluation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthoquinodin A1 is a potent bioactive secondary metabolite originally isolated from the fungal species Trichocladium sp.[1][2]. It belongs to a class of compounds known as xanthone-anthraquinone heterodimers, which are characterized by a unique molecular architecture. Extensive research has demonstrated that this compound possesses a broad spectrum of anti-infective activities, exhibiting inhibitory effects against a range of human pathogens. This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activities of this compound, with a focus on its potential as a lead compound in drug development.
Discovery and Production from Trichocladium sp.
This compound was identified through a multi-institutional screening program aimed at discovering novel anti-infective agents from natural sources. An extract from a Trichocladium sp. fungus demonstrated significant inhibitory activity against several human pathogens, leading to the isolation and characterization of this compound as one of the active constituents[1][2].
Experimental Protocols
1. Fungal Fermentation for this compound Production:
A solid-state fermentation approach is effective for the production of secondary metabolites from Trichocladium sp.[3].
-
Culture Medium: Prepare a solid rice medium by autoclaving 100g of rice in 110 mL of water in Erlenmeyer flasks.
-
Inoculation: Inoculate the sterilized rice medium with a mycelial suspension of Trichocladium sp.
-
Incubation: Incubate the flasks under static conditions at 20°C for 33 days to allow for fungal growth and metabolite production[3].
-
Extraction: After the incubation period, extract the entire culture with ethyl acetate. The rice medium should be macerated and agitated for at least 8 hours to ensure efficient extraction. The ethyl acetate is then evaporated under reduced pressure to yield the crude extract containing this compound.
Isolation and Purification
The isolation of this compound from the crude fungal extract is achieved through a combination of chromatographic techniques.
Experimental Protocols
1. Initial Fractionation:
-
Vacuum Liquid Chromatography (VLC): The crude extract is first subjected to VLC on a silica gel column. A step gradient of n-hexane/ethyl acetate followed by dichloromethane/methanol is used to separate the extract into several fractions of varying polarity[3].
2. Purification by High-Performance Liquid Chromatography (HPLC):
-
Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size) is suitable for the purification of xanthoquinodins.
-
Mobile Phase: A gradient elution system of methanol and water (with 0.1% formic acid) is typically employed.
-
Gradient Program:
-
Start with a higher percentage of water and gradually increase the percentage of methanol over a period of 30-40 minutes.
-
A typical gradient might be from 30% methanol to 100% methanol.
-
-
Detection: Detection is performed using a UV detector at wavelengths of 254 nm and 280 nm.
-
Fraction Collection: Fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the pure compound.
Structural Characterization
The chemical structure of this compound is elucidated using a combination of spectroscopic techniques.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.
-
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is used to determine the absolute stereochemistry of the molecule by comparing the experimental spectrum with theoretically calculated spectra.
Biological Activities and Quantitative Data
This compound has demonstrated a wide range of biological activities against various pathogens and cancer cell lines. The following tables summarize the quantitative data reported in the literature.
Table 1: Anti-Infective Activity of this compound
| Organism | Strain | Activity (EC₅₀/IC₅₀ in µM) | Reference |
| Plasmodium falciparum | Dd2 | 0.29 | [1] |
| Mycoplasma genitalium | 0.13 | [1] | |
| Cryptosporidium parvum | 5.2 | [1] | |
| Trichomonas vaginalis | 3.9 | [1] | |
| Toxoplasma gondii | RH88 tachyzoites | 0.12 | |
| Plasmodium berghei | Liver stage | 1.27 |
Table 2: Cytotoxic Activity of this compound
| Cell Line | Cell Type | Activity (IC₅₀ in µM) | Reference |
| HepG2 | Human Liver Carcinoma | > 25 | [1] |
| HL-60 | Human Promyelocytic Leukemia | 6.22 | |
| SMMC-7721 | Human Hepatocellular Carcinoma | 8.00 | |
| A-549 | Human Lung Carcinoma | 3.33 | |
| MCF-7 | Human Breast Adenocarcinoma | 14.16 | |
| SW480 | Human Colon Adenocarcinoma | 28.82 |
Mechanism of Action
The precise mechanism of action of this compound is not yet fully elucidated; however, studies on its effect on Plasmodium falciparum have provided some insights. Transcriptomic analysis of parasites treated with this compound revealed significant changes in genes related to RNA trafficking, chromosome segregation, and schizogony. Unlike some other antimalarials, it does not appear to cause cell cycle arrest but does inhibit the process of multinucleation during schizogony, suggesting a potential interference with DNA replication or nuclear division.
Mandatory Visualizations
Diagrams
Caption: Experimental workflow for the production and analysis of this compound.
Caption: Logical relationship of this compound's effects on P. falciparum.
Conclusion
This compound, a natural product from Trichocladium sp., represents a promising scaffold for the development of novel anti-infective agents. Its potent activity against a range of clinically relevant pathogens, coupled with a potentially unique mechanism of action, warrants further investigation. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and infectious diseases. Further studies are needed to fully elucidate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.
References
- 1. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of cryptic metabolites of the endophytic fungus Trichocladium sp. through OSMAC and co-cultivation - PMC [pmc.ncbi.nlm.nih.gov]
Fungal Sources of Xanthoquinodin A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoquinodin A1 is a complex heterodimeric natural product belonging to the xanthone-anthraquinone class of polyketides. It has garnered significant interest within the scientific community due to its potent biological activities, including anticoccidial and broad-spectrum anti-infective properties. This technical guide provides an in-depth overview of the fungal sources of this compound, detailing methodologies for its production, extraction, and purification, and presenting a putative biosynthetic pathway.
Fungal Producers of this compound
This compound has been isolated from several fungal species, highlighting the diverse metabolic capabilities within the fungal kingdom. The primary reported producers of this compound are detailed in the table below. While several fungi have been identified as sources, quantitative production yields are not extensively reported in publicly available literature.
| Fungal Species | Isolate/Strain | Source/Habitat | Reference |
| Humicola sp. | FO-888 | Soil | [1][2] |
| Chaetomium globosum | Endophytic fungus | From Rhapis cochinchinensis | [3] |
| Chaetomium elatum | Endolichenic fungus | [4] | |
| Trichocladium sp. | [5][6] | ||
| Cytospora eugeniae | BCC42696 | [7] | |
| Jugulospora vestita | [8] |
Experimental Protocols
The following sections outline detailed methodologies for the cultivation of fungal sources and the subsequent extraction and purification of this compound. These protocols are compiled from general methods reported for fungal secondary metabolite production and purification.
Fungal Cultivation and Fermentation
Objective: To cultivate this compound-producing fungi to generate sufficient biomass and secondary metabolite production for extraction.
Materials:
-
Aseptic culture of a known this compound-producing fungus (e.g., Humicola sp. FO-888).
-
Seed culture medium (e.g., Potato Dextrose Broth or Malt Extract Broth).
-
Production culture medium (e.g., solid rice medium or a specialized liquid fermentation medium).
-
Sterile flasks or bioreactor.
-
Incubator/shaker.
Protocol:
-
Seed Culture Preparation:
-
Inoculate a sterile seed culture medium with the fungal strain.
-
Incubate at 25-28°C with agitation (e.g., 150 rpm) for 3-5 days to obtain a sufficient amount of mycelial biomass.
-
-
Production Culture:
-
Solid-State Fermentation:
-
Inoculate a sterile solid substrate, such as rice medium, with the seed culture.
-
Incubate under static conditions at 25-28°C for 14-21 days.
-
-
Submerged Fermentation:
-
Inoculate a larger volume of sterile production medium in a flask or bioreactor with the seed culture.
-
Incubate at 25-28°C with agitation for 7-14 days. Monitor for secondary metabolite production.
-
-
Extraction of this compound
Objective: To extract this compound from the fungal culture.
Materials:
-
Fungal biomass and/or culture broth.
-
Organic solvents (e.g., ethyl acetate, chloroform, methanol).
-
Separatory funnel or extraction apparatus.
-
Rotary evaporator.
Protocol:
-
Harvesting:
-
For solid-state fermentation, harvest the entire fungal culture.
-
For submerged fermentation, separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
-
Solvent Extraction:
-
Extract the fungal biomass and/or broth with a suitable organic solvent, such as ethyl acetate.[1]
-
Perform the extraction multiple times to ensure complete recovery of the compound.
-
Combine the organic extracts.
-
-
Concentration:
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Concentrate the extract in vacuo using a rotary evaporator to obtain a crude extract.
-
Purification of this compound
Objective: To purify this compound from the crude extract using chromatographic techniques.
Materials:
-
Crude fungal extract.
-
Silica gel for column chromatography.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water).
-
Fraction collector.
-
Analytical instruments for characterization (e.g., NMR, Mass Spectrometry).
Protocol:
-
Silica Gel Column Chromatography:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed sample to the top of a silica gel column equilibrated with a non-polar solvent (e.g., hexane).
-
Elute the column with a gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) to separate the components.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Combine and concentrate the fractions containing this compound.
-
Further purify the enriched fraction by preparative HPLC using a reverse-phase column (e.g., C18).[1]
-
Use a suitable mobile phase gradient (e.g., methanol-water or acetonitrile-water) to achieve high-purity separation.
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Biosynthetic Pathway of this compound
Xanthoquinodins are heterodimers formed from a xanthone and an anthraquinone monomer, both of which are derived from the polyketide biosynthetic pathway.[2] The biosynthesis is believed to involve the formation of two separate polyketide chains that undergo cyclization and subsequent dimerization. While the exact enzymatic steps leading to this compound have not been fully elucidated, a putative pathway can be proposed based on known fungal polyketide biosynthesis.
Caption: Putative biosynthetic pathway of this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the isolation and identification of this compound from a fungal source.
Caption: Experimental workflow for this compound isolation.
References
- 1. researchgate.net [researchgate.net]
- 2. Highlights on Chaetomium morphology, secondary metabolites and biological activates | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]
- 5. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
Xanthoquinodin A1: A Deep Dive into its Antiplasmodial Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Xanthoquinodin A1, a fungal-derived natural product, has emerged as a promising antimalarial lead compound, exhibiting potent activity against Plasmodium falciparum. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It details the experimental evidence for its unique biological effects, including its rapid parasiticidal activity and its intriguing "irresistible" phenotype, characterized by the inability of parasites to develop resistance in vitro. This document summarizes key quantitative data, provides detailed experimental protocols for the assays used to characterize the compound's activity, and presents visual representations of experimental workflows and the proposed mechanism of action to facilitate a deeper understanding for researchers in the field of antimalarial drug development.
Introduction
The rise of drug-resistant Plasmodium falciparum strains necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Natural products have historically been a rich source of antimalarial drugs, and this compound, a heterodimer of xanthone and anthraquinone, has shown significant promise in this regard.[1] This guide synthesizes the available research to provide an in-depth technical resource on its antiplasmodial properties.
Quantitative Efficacy and Selectivity
This compound demonstrates potent activity against multiple life cycle stages of Plasmodium parasites and other apicomplexans, while exhibiting a favorable selectivity profile against human cells.
Table 1: In Vitro Efficacy of this compound against Plasmodium and Toxoplasma gondii
| Organism/Strain | Life Cycle Stage | EC50 (μM) | Reference |
| Plasmodium falciparum Dd2 | Asexual Blood Stage | 0.29 | [1][2] |
| Plasmodium falciparum 3D7 | Asexual Blood Stage | Not specified, but tested | [2] |
| Dd2 ScDHODH | Asexual Blood Stage | No cross-resistance | [2] |
| PfACS_A597 mutant | Asexual Blood Stage | No cross-resistance | [2] |
| PfCARL_I1139K mutant | Asexual Blood Stage | No cross-resistance | [2] |
| PfPI4K_S1320L mutant | Asexual Blood Stage | No cross-resistance | [2] |
| Plasmodium berghei | Liver Stage | 1.27 | [2] |
| Toxoplasma gondii RH88 | Tachyzoites | 0.12 | [2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | EC50 (μM) | Reference |
| HepG2 (human liver carcinoma) | Cytotoxicity Assay | > 25 | [1][3] |
Mechanism of Action
The precise molecular target of this compound remains to be elucidated; however, extensive research has provided significant insights into its mode of action against P. falciparum. A key finding is the compound's "irresistible" nature, as attempts to generate resistant parasite lines have been unsuccessful.[2][4] This suggests a potentially novel and robust mechanism of action.
Effect on Parasite Morphology and Development
This compound acts relatively quickly, inducing parasite death within 12 to 24 hours of exposure.[2][5] Its inhibitory effect occurs prior to multinucleation in the schizont stage, indicating an interference with a critical developmental process before the final stages of asexual replication.[2][6][7]
Lack of Cross-Resistance
Importantly, this compound does not exhibit cross-resistance with parasite strains resistant to known antimalarials that target PfACS, PfCARL, PfPI4K, or DHODH.[2][6][7] This lack of cross-resistance further supports a novel mechanism of action.
Transcriptomic Analysis
To probe the molecular basis of its activity, transcriptomic studies were performed on P. falciparum cultures treated with this compound. These analyses revealed significant alterations in transcripts associated with:
-
RNA trafficking: Suggesting a potential disruption of RNA processing, transport, or localization.
-
Chromosome segregation: Indicating a possible interference with mitosis and cell division.
-
Schizogony: Consistent with the observed block in parasite development prior to multinucleation.
While these findings do not pinpoint a specific target, they provide a transcriptional signature of this compound's cellular impact.[2]
Caption: Proposed mechanism of action of this compound against P. falciparum.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the antiplasmodial activity of this compound.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of P. falciparum.
Materials:
-
P. falciparum culture (asynchronous)
-
Complete parasite culture medium
-
Human red blood cells (RBCs)
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.08% saponin, 0.8% Triton X-100
-
SYBR Green I nucleic acid stain (10,000x stock in DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate. Include a no-drug control (0.5% DMSO) and a positive control (e.g., Chloroquine).
-
Adjust the parasitemia of the P. falciparum culture to 0.5% at a 2% hematocrit.
-
Add 100 µL of the parasite culture to each well of the plate containing the drug dilutions.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).
-
After incubation, freeze the plate at -80°C to lyse the RBCs.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted to 2x the final concentration) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the EC50 values by fitting the fluorescence data to a dose-response curve using appropriate software.
Caption: Workflow for the SYBR Green I-based antimalarial activity assay.
In Vitro Resistance Selection Protocol
This protocol is designed to select for drug-resistant P. falciparum mutants through continuous culture under increasing drug pressure.
Materials:
-
P. falciparum Dd2 strain
-
Complete parasite culture medium
-
Human RBCs
-
This compound stock solution
-
Large volume culture flasks (e.g., T75 or T150)
Procedure:
-
Initiate a large-scale culture of P. falciparum Dd2 with an inoculum of approximately 1 x 10^8 parasites.
-
Expose the parasites to a sub-lethal concentration of this compound (e.g., 0.5x EC50).
-
Maintain the culture by providing fresh medium and RBCs every 2-3 days. Monitor parasitemia by Giemsa-stained blood smears.
-
Once the parasite culture has recovered and is growing steadily, gradually increase the concentration of this compound.
-
Continue this process of stepwise increases in drug concentration over a prolonged period (e.g., several months).
-
Periodically determine the EC50 of the drug-pressured parasite population to assess for any shifts in susceptibility.
-
If a resistant line emerges, clone the parasites by limiting dilution and perform whole-genome sequencing to identify potential resistance-conferring mutations.
Note: For this compound, attempts to generate resistant P. falciparum Dd2 lines over 8 months with concentrations gradually increasing from 40 to 500 nM were unsuccessful.[2]
References
- 1. Compound Sensitivity Assay Using SYBR Green I [bio-protocol.org]
- 2. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. In vitro generation of drug-resistant P. falciparum lines [bio-protocol.org]
- 5. iddo.org [iddo.org]
- 6. In vitro selection of Plasmodium falciparum drug-resistant parasite lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Biological Activity Spectrum of Xanthoquinodin A1: A Technical Guide for Drug Discovery Professionals
Executive Summary
Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a compound of significant interest in the field of anti-infective and anticancer research. Isolated from fungi such as Humicola and Trichocladium species, it demonstrates a potent and broad spectrum of biological activities. Notably, it exhibits strong inhibitory effects against a range of phylogenetically diverse human pathogens, including parasites, bacteria, and fungi, as well as cytotoxic activity against various cancer cell lines. A particularly compelling characteristic of this compound is the difficulty in generating resistance in parasites like Plasmodium falciparum and Toxoplasma gondii, suggesting a unique and robust mechanism of action. This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and development efforts.
Antiparasitic and Anti-Infective Activity
This compound has demonstrated significant efficacy against a wide array of parasitic and microbial pathogens. Its broad-spectrum activity makes it a promising candidate for development as a versatile anti-infective agent.
Antiplasmodial and Apicomplexan Activity
The compound is a potent inhibitor of several apicomplexan parasites. In Plasmodium falciparum, the causative agent of the most severe form of malaria, this compound shows a moderately fast-killing profile, inducing parasite death after 12 hours of exposure and inhibiting parasite development prior to multinucleation. Crucially, it shows no cross-resistance with known antimalarial targets, highlighting its novel mechanism. Its activity extends to the liver stages of Plasmodium berghei and to Toxoplasma gondii tachyzoites.
Broad-Spectrum Anti-Infective Properties
Beyond apicomplexans, this compound is active against other significant human pathogens, including Mycoplasma genitalium, Cryptosporidium parvum, and Trichomonas vaginalis. This wide range of activity underscores its potential as a broad-spectrum therapeutic.
Table 1: Anti-Infective Activity of this compound
| Target Organism | Strain/Stage | Assay Type | Metric | Value (μM) | Reference |
|---|---|---|---|---|---|
| Plasmodium falciparum | Dd2 | SYBR Green I | EC₅₀ | 0.29 | |
| Plasmodium berghei | Liver Stage | - | EC₅₀ | 1.27 | |
| Toxoplasma gondii | RH88 Tachyzoites | - | EC₅₀ | 0.12 | |
| Mycoplasma genitalium | - | - | EC₅₀ | 0.13 | |
| Cryptosporidium parvum | - | - | EC₅₀ | 5.2 | |
| Trichomonas vaginalis | - | - | EC₅₀ | 3.9 | |
| Eimeria tenella | Monensin-resistant | In vitro cell-based | MEC* | 0.035 |
*MEC: Minimum Effective Concentration where no mature schizonts were observed.
Antibacterial and Antifungal Activity
While the primary focus of recent research has been on its antiparasitic effects, early studies also identified antimicrobial properties for this compound.
Antibacterial Spectrum
This compound has shown activity against a panel of both Gram-positive and Gram-negative bacteria. This activity was determined using a paper disc diffusion method.
Table 2: Antibacterial Activity of this compound
| Target Organism | Method | Result (at 1 mg/ml) | Reference |
|---|---|---|---|
| Bacillus subtilis | Paper Disc | Active | |
| Micrococcus luteus | Paper Disc | Active | |
| Staphylococcus aureus | Paper Disc | Active | |
| Acholoplasma laidlawli | Paper Disc | Active |
| Bacteroides fragilis | Paper Disc | Active | |
Further quantitative studies (e.g., determination of Minimum Inhibitory Concentration - MIC) are required to fully characterize the antibacterial potency.
Cytotoxic and Anticancer Activity
This compound exhibits cytotoxic effects against a range of human cancer cell lines, a common feature among the broader class of xanthone derivatives which are known to act through mechanisms like caspase activation and protein kinase inhibition. Its activity profile suggests potential for development as an anticancer agent.
Table 3: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Metric | Value (μM) | Reference |
|---|---|---|---|---|
| HL-60 | Promyelocytic Leukemia | IC₅₀ | 6.22 | |
| SMMC-7721 | Hepatocellular Carcinoma | IC₅₀ | 8.00 | |
| A-549 | Lung Carcinoma | IC₅₀ | 3.33 | |
| MCF-7 | Breast Adenocarcinoma | IC₅₀ | 14.16 | |
| SW480 | Colon Adenocarcinoma | IC₅₀ | 28.82 | |
| HepG2 | Hepatocellular Carcinoma | EC₅₀ | > 25 | |
| BHK-21 | Baby Hamster Kidney | Cytotoxicity* | 3.50 |
*Concentration at which host cells were not observed.
Mechanism of Action Insights
The precise molecular target of this compound remains to be definitively identified. However, transcriptomic studies on P. falciparum treated with the compound have provided initial clues.
These analyses revealed significant changes in transcripts and Gene Ontology (GO) terms associated with RNA trafficking , chromosome segregation , and schizogony . This suggests that this compound may interfere with fundamental processes of parasite cell division and development. The inability to generate resistant parasite lines in vitro further points to a potentially unconventional mechanism of action or the involvement of multiple targets.
Detailed Experimental Protocols
To facilitate reproducibility and further investigation, this section outlines the methodologies for key experiments cited in this guide.
Antiplasmodial Blood Stage Assay (SYBR Green I Method)
This assay quantifies parasite DNA to measure growth inhibition.
-
Plate Preparation: Asynchronous P. falciparum cultures are plated in 96-well plates. Test compounds are added in serial dilutions. Controls include 0.2% DMSO (vehicle) and a known antimalarial like Chloroquine.
-
Incubation: Plates are incubated for 72 hours under standard parasite culture conditions (e.g., 37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Plates are frozen overnight at -20°C and then thawed. 100 µL of lysis buffer containing SYBR Green I dye is added to each well. The lysis buffer composition is typically: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100.
-
Reading: Plates are incubated in the dark for 1-2 hours. Fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Analysis: The fluorescence intensity, which correlates with the amount of parasite DNA, is used to calculate the EC₅₀ values by plotting a dose-response curve.
In Vitro Killing Rate Assay (Parasite Reduction Ratio - PRR)
This assay assesses the viability of parasites after drug exposure.
-
Treatment: Synchronized ring-stage parasite cultures are treated with the test compound at a high concentration (e.g., 10x EC₅₀). Samples are collected at various time points (e.g., 24, 48, 72, 96, 120 hours).
-
Wash-out: At each time point, the compound is thoroughly washed from the collected parasite sample.
-
Serial Dilution: The washed, drug-free parasites are serially diluted in 96-well plates containing fresh red blood cells and culture medium.
-
Regrowth: The plates are incubated for an extended period (e.g., 21-28 days) to allow any viable parasites to regrow to a detectable level.
-
Assessment: After the regrowth period, parasite growth in the dilution wells is assessed using a sensitive method like the SYBR Green I assay or microscopy.
-
Calculation: The number of viable parasites at the time of drug removal is extrapolated from the highest dilution that shows parasite growth. The parasite reduction ratio is then calculated, typically as the log₁₀ drop in viable parasites over a 48-hour period.
Cytotoxicity Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration ~0.5 mg/mL) and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader at approximately 570 nm.
-
Analysis: The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Anticoccidial Assay
This cell-based assay evaluates the effect of compounds on the intracellular development of Eimeria tenella.
-
Host Cell Culture: A host cell line, such as Madin-Darby Bovine Kidney (MDBK) or Baby Hamster Kidney (BHK-21) cells, is cultured to form a monolayer in multi-well plates.
-
Sporozoite Preparation: E. tenella oocysts are excysted to release sporozoites.
-
Infection and Treatment: The host cell monolayer is infected with the prepared sporozoites. Immediately after infection, medium containing serial dilutions of this compound is added.
-
Incubation: The infected, treated plates are incubated for a period that allows for the development of schizonts in control wells (typically 48-72 hours).
-
Assessment: The development of intracellular parasite stages (e.g., mature schizonts) is observed and quantified using microscopy.
-
Endpoint: The Minimum Effective Concentration (MEC) is determined as the lowest concentration of the compound that completely inhibits the development of mature schizonts.
Conclusion and Future Directions
This compound is a compelling natural product with a diverse and potent biological activity profile. Its broad-spectrum anti-infective properties, coupled with its cytotoxic effects on cancer cells and a seemingly resistance-refractory mechanism of action against parasites, position it as a high-priority lead compound for drug development.
Future research should focus on several key areas:
-
Target Identification: Elucidating the precise molecular target(s) and mechanism(s) of action is critical. Approaches such as cellular thermal shift assays (CETSA), affinity chromatography, and metabolic profiling could yield valuable insights.
-
In Vivo Efficacy: While in vitro data is promising, in vivo studies in relevant animal models are necessary to assess the therapeutic potential, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could help to optimize potency and selectivity, potentially separating the desired anti-infective or anticancer activities from off-target cytotoxicity.
-
Quantitative Antimicrobial Studies: Determining MIC values against a broader panel of bacterial and fungal pathogens will provide a clearer picture of its antimicrobial spectrum and potency.
Xanthoquinodin A1: A Broad-Spectrum Anti-Infective Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a promising broad-spectrum anti-infective agent. This document provides a comprehensive technical overview of this compound, consolidating available data on its anti-infective properties, cytotoxicity, and putative mechanism of action. Quantitative data are presented in structured tables for comparative analysis. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using diagrams to offer a clear conceptual understanding of its biological effects and the methodologies used for its evaluation.
Introduction
The rise of antimicrobial resistance necessitates the discovery and development of novel anti-infective agents with unique mechanisms of action. Natural products remain a rich source of chemical diversity for such endeavors. This compound, isolated from fungi of the Humicola and Trichocladium species, has demonstrated potent inhibitory activity against a wide range of eukaryotic and prokaryotic pathogens.[1] Notably, it exhibits a high barrier to resistance development, a highly desirable characteristic for a novel antimicrobial drug candidate.[2] This guide synthesizes the current scientific knowledge on this compound to support ongoing research and drug development efforts.
Anti-infective Spectrum and Efficacy
This compound has demonstrated potent activity against a variety of parasites and select bacteria. The following tables summarize the available quantitative data on its efficacy.
Table 1: Anti-parasitic Activity of this compound
| Pathogen | Strain(s) | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| Plasmodium falciparum | Dd2 | SYBR Green I | 0.29 | [3] |
| Plasmodium berghei (liver stage) | - | - | 1.27 | [2] |
| Toxoplasma gondii (tachyzoites) | RH88 | - | 0.12 | [2] |
| Mycoplasma genitalium | - | Broth microdilution | 0.13 | [3] |
| Cryptosporidium parvum | - | HCT-8 cell-based | 5.2 | [3] |
| Trichomonas vaginalis | - | Broth microdilution | 3.9 | [3] |
Table 2: Antibacterial Activity of this compound
| Bacteria | Method | Concentration (µg/mL) | Result | Reference(s) |
| Bacillus subtilis | Paper disc method | 1000 | Active | |
| Micrococcus luteus | Paper disc method | 1000 | Active | |
| Staphylococcus aureus | Paper disc method | 1000 | Active | |
| Acholoplasma laidlawli | Paper disc method | 1000 | Active | |
| Bacteroides fragilis | Paper disc method | 1000 | Active |
Table 3: Antiviral Activity of Related Compounds
While specific antiviral data for this compound is not available, related anthraquinone compounds have shown virucidal activity against enveloped viruses, suggesting a potential area for future investigation.
| Virus | Compound Class | Effect | Reference(s) |
| Herpes Simplex Virus Type 1 | Anthraquinones | Envelope disruption | [4] |
| Influenza Viruses | Anthraquinone-2-carboxylic acid | Inhibition of replication | [5] |
Cytotoxicity Profile
Assessing the therapeutic index of a potential anti-infective is critical. The following table summarizes the known cytotoxic effects of this compound against various human cell lines.
Table 4: Cytotoxicity of this compound
| Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Reference(s) |
| HepG2 (human liver) | - | > 25 | [3] |
Mechanism of Action and Signaling Pathways
The precise molecular target of this compound remains to be fully elucidated. However, transcriptomic studies in Plasmodium falciparum provide significant insights into its mechanism of action. These studies revealed that this compound treatment leads to significant changes in transcripts related to RNA trafficking, chromosome segregation, and schizogony.[2] This suggests that this compound may disrupt fundamental cellular processes essential for parasite replication and proliferation. The difficulty in generating resistant mutants further suggests a potentially novel and complex mechanism of action.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Plasmodium falciparum SYBR Green I Drug Susceptibility Assay
This protocol is adapted from standard procedures for assessing anti-malarial drug susceptibility.[6][7][8][9][10][11]
-
Preparation of Parasite Culture:
-
Culture P. falciparum (e.g., Dd2 strain) in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin.
-
Synchronize the parasite culture to the ring stage.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2%.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add 1 µL of the drug dilutions to each well. Include drug-free (DMSO only) and parasite-free controls.
-
-
Assay Procedure:
-
Add 99 µL of the parasite culture to each well of the drug-prepared plate.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and EDTA.
-
Add SYBR Green I dye to the lysis buffer to a final concentration of 1X.
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence of each well using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Calculate the EC₅₀ values by fitting the fluorescence data to a dose-response curve using appropriate software.
-
Cytotoxicity MTT Assay
This protocol is a standard method for assessing cell viability.[7][12][13][14]
-
Cell Culture:
-
Seed human cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Replace the cell culture medium with fresh medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the cells with the compound for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.
-
Trichomonas vaginalis Susceptibility Testing
This protocol is based on established methods for determining the minimal lethal concentration (MLC) of drugs against T. vaginalis.[1][15][16][17][18]
-
Parasite Culture:
-
Culture T. vaginalis isolates in TYM (trypticase-yeast extract-maltose) medium supplemented with serum.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.
-
-
Inoculation:
-
Adjust the parasite concentration to 1 x 10⁵ parasites/mL.
-
Inoculate each well with the parasite suspension.
-
-
Incubation:
-
Incubate the plates under both aerobic and anaerobic conditions at 37°C for 48 hours.
-
-
MLC Determination:
-
After incubation, examine each well microscopically for motile trichomonads.
-
The MLC is the lowest drug concentration at which no motile parasites are observed.
-
Cryptosporidium parvum HCT-8 Infectivity Assay
This protocol describes an in vitro method for assessing the infectivity of C. parvum.[19][20][21][22][23]
-
Cell Culture:
-
Grow human ileocecal adenocarcinoma (HCT-8) cells to confluence in 96-well plates.
-
-
Oocyst Preparation and Excystation:
-
Treat C. parvum oocysts with a bleach solution to sterilize the surface.
-
Induce excystation by incubating the oocysts in an acidic solution followed by a solution containing taurocholic acid.
-
-
Infection:
-
Inoculate the HCT-8 cell monolayers with the excysted sporozoites in the presence of serial dilutions of this compound.
-
-
Incubation:
-
Incubate the infected cells for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
Quantification of Infection:
-
Fix the cells and stain with a fluorescently labeled antibody specific for Cryptosporidium developmental stages.
-
Quantify the number of infected foci using fluorescence microscopy or by quantitative PCR of parasite DNA.
-
Determine the EC₅₀ based on the reduction in the number of infected foci or parasite DNA levels.
-
Toxoplasma gondii Plaque Assay
This assay is used to determine the effect of compounds on the lytic cycle of T. gondii.[24][25][26][27]
-
Host Cell Culture:
-
Grow a monolayer of human foreskin fibroblasts (HFF) in 24-well plates.
-
-
Infection and Treatment:
-
Infect the HFF monolayer with a low number of T. gondii tachyzoites (e.g., 100-200 per well).
-
After allowing the parasites to invade for 2-4 hours, replace the medium with fresh medium containing various concentrations of this compound.
-
-
Incubation:
-
Incubate the plates undisturbed for 7-10 days to allow for plaque formation.
-
-
Plaque Visualization and Quantification:
-
Fix the cells with methanol and stain with crystal violet.
-
Plaques will appear as clear zones where the host cells have been lysed.
-
Count the number of plaques and measure their area to assess the inhibitory effect of the compound.
-
Mycoplasma genitalium Broth Microdilution Assay
This protocol follows the general principles for mycoplasma susceptibility testing.[28][29][30][31][32]
-
Inoculum Preparation:
-
Grow M. genitalium in a suitable broth medium (e.g., SP-4) to the mid-logarithmic phase.
-
-
Drug Plate Preparation:
-
Prepare serial dilutions of this compound in a 96-well plate.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the M. genitalium suspension.
-
Incubate the plates at 37°C until a color change is observed in the growth control wells (due to a pH indicator in the medium).
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that prevents a color change in the medium.
-
Conclusion
This compound is a promising broad-spectrum anti-infective with potent activity against a range of clinically relevant parasites. Its unique and complex mechanism of action, suggested by transcriptomic studies and the high barrier to resistance, makes it an attractive lead compound for further development. The data and protocols presented in this technical guide provide a valuable resource for researchers in the fields of natural product chemistry, parasitology, and infectious disease drug discovery to advance the investigation of this compound and its analogues as potential therapeutic agents. Further studies are warranted to fully elucidate its molecular target(s), expand the assessment of its antibacterial and antiviral spectra, and evaluate its efficacy in in vivo models of infection.
References
- 1. The laboratory diagnosis of Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inactivation of enveloped viruses by anthraquinones extracted from plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. iddo.org [iddo.org]
- 7. 2.6. MTT cytotoxicity assay [bio-protocol.org]
- 8. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Two small-molecule inhibitors of Toxoplasma gondii proliferation in vitro [frontiersin.org]
- 11. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. ijrr.com [ijrr.com]
- 15. Trichomonas Susceptibility Testing [testguide.adhb.govt.nz]
- 16. CDC - Parasites - Trichomonas vaginalis Susceptibility Testing [cdc.gov]
- 17. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 18. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cryptosporidium cell culture infectivity assay design | Parasitology | Cambridge Core [cambridge.org]
- 20. journals.asm.org [journals.asm.org]
- 21. parasite-journal.org [parasite-journal.org]
- 22. rivm.nl [rivm.nl]
- 23. researchgate.net [researchgate.net]
- 24. Toxoplasma gondii plaque assays revisited: Improvements for ultrastructural and quantitative evaluation of lytic parasite growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. In vitro and in vivo activity evaluation and mode of action of broxaldine on Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 28. learn.lboro.ac.uk [learn.lboro.ac.uk]
- 29. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. academic.oup.com [academic.oup.com]
- 31. Standardized Methods and Quality Control Limits for Agar and Broth Microdilution Susceptibility Testing of Mycoplasma pneumoniae, Mycoplasma hominis, and Ureaplasma urealyticum - PMC [pmc.ncbi.nlm.nih.gov]
- 32. learn.lboro.ac.uk [learn.lboro.ac.uk]
Xanthoquinodin A1: A Promising Fungal Metabolite with Potent Activity Against Toxoplasma gondii Tachyzoites
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Toxoplasma gondii, an obligate intracellular protozoan parasite, is a global health concern, causing severe toxoplasmosis in immunocompromised individuals and congenital defects. The current standard of care is hampered by significant side effects and the emergence of drug resistance, necessitating the discovery of novel therapeutic agents. Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a promising candidate with potent in vitro activity against the rapidly replicating tachyzoite stage of T. gondii. This technical guide provides a comprehensive overview of the anti-toxoplasmic effects of this compound, including quantitative efficacy data, detailed experimental methodologies, and an exploration of its potential mechanism of action.
Quantitative Efficacy of this compound against Toxoplasma gondii Tachyzoites
This compound has demonstrated significant and selective inhibitory activity against Toxoplasma gondii tachyzoites. The following table summarizes the key quantitative data from in vitro studies.
| Parameter | Value | Parasite Strain | Host Cell Line | Reference |
| EC50 | 0.12 µM | RH88 | Not Specified | [1] |
| Cytotoxicity (EC50) | > 25 µM | - | HepG2 | [2] |
| Selectivity Index | > 208 | - | - | Calculated |
Table 1: In Vitro Efficacy and Cytotoxicity of this compound. The selectivity index is calculated as the ratio of host cell cytotoxicity (EC50) to parasite efficacy (EC50).
Experimental Protocols
This section details the methodologies employed to evaluate the efficacy of this compound against T. gondii tachyzoites.
Parasite and Host Cell Culture
-
Toxoplasma gondii Strain: The RH88 strain of Toxoplasma gondii was utilized for in vitro assays.[1] Tachyzoites were maintained by serial passage in a suitable host cell line.
-
Host Cell Line: While the specific host cell line for the EC50 determination against T. gondii is not explicitly stated in the provided search results, standard practice involves the use of human foreskin fibroblasts (HFF) or Vero cells for T. gondii propagation and drug screening assays.[3] For cytotoxicity assessment, the human liver cell line HepG2 was used.[2]
In Vitro Efficacy (EC50) Determination
The half-maximal effective concentration (EC50) of this compound against T. gondii tachyzoites was determined using a dose-response assay.[1]
Methodology:
-
Host Cell Seeding: Host cells (e.g., HFFs) are seeded into 96-well plates and cultured until a confluent monolayer is formed.
-
Parasite Infection: The host cell monolayers are infected with freshly harvested T. gondii RH88 tachyzoites.
-
Compound Treatment: Following a brief incubation period to allow for parasite invasion, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The treated, infected cells are incubated for a defined period, typically 48 to 72 hours, to allow for parasite replication in the control wells.
-
Quantification of Parasite Growth: Parasite proliferation is assessed using a quantitative method. Common techniques include:
-
Reporter Gene Assays: Utilizing parasite lines expressing reporter genes such as β-galactosidase or luciferase.[3]
-
Fluorescence-based Assays: Using fluorescently labeled parasites or DNA-intercalating dyes like SYBR Green I.
-
-
Data Analysis: The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated against the human liver cell line HepG2 to determine its selectivity for the parasite.[2]
Methodology:
-
Cell Seeding: HepG2 cells are seeded into 96-well plates.
-
Compound Treatment: The cells are treated with serial dilutions of this compound.
-
Incubation: The plates are incubated for a period comparable to the efficacy assay (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay.
-
Data Analysis: The EC50 value for cytotoxicity is determined from the dose-response curve.
Transcriptomic Analysis
To investigate the mechanism of action, transcriptomic analysis was performed on T. gondii cultures exposed to this compound.[1]
Methodology:
-
Parasite Treatment: T. gondii cultures were exposed to a specific concentration of this compound for a defined duration.
-
RNA Extraction: Total RNA was extracted from both treated and untreated parasite populations.
-
Library Preparation and Sequencing: RNA sequencing (RNA-Seq) libraries were prepared and sequenced using a high-throughput sequencing platform.
-
Bioinformatic Analysis: The resulting sequence data was analyzed to identify differentially expressed genes between the treated and control groups. This typically involves read mapping, transcript quantification, and statistical analysis. Gene Ontology (GO) term enrichment analysis was performed to identify over-represented biological processes in the set of differentially expressed genes.
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism of action of this compound.
Figure 1: Experimental workflow for evaluating the in vitro efficacy and cytotoxicity of this compound.
Figure 2: Proposed mechanism of action of this compound based on transcriptomic analysis.
Mechanism of Action and Resistance Profile
The precise molecular target of this compound in Toxoplasma gondii has not yet been definitively identified. However, transcriptomic analysis of this compound-treated tachyzoites has provided initial insights into its mechanism of action.[1] The study revealed significant alterations in transcripts and Gene Ontology (GO) terms associated with fundamental cellular processes, including:
-
RNA Trafficking: Disruption of RNA transport and localization could have widespread effects on protein synthesis and cellular function.
-
Chromosome Segregation: Interference with the proper separation of chromosomes during cell division would be catastrophic for the rapidly replicating tachyzoites.
-
Schizogony: This is a form of asexual reproduction in Apicomplexa that involves multiple rounds of nuclear division followed by cytokinesis. Disruption of this process would directly inhibit parasite proliferation.
These findings suggest that this compound may act on a novel target or pathway in T. gondii, as its transcriptomic signature does not align with those of known antimalarial drugs.[1]
A significant advantage of this compound is its high threshold for resistance development in both T. gondii and Plasmodium falciparum.[1] This suggests that the parasite has a limited capacity to develop mutations that would confer resistance to the compound, making it a particularly attractive candidate for further development.
Conclusion and Future Directions
This compound is a promising fungal natural product with potent and selective in vitro activity against Toxoplasma gondii tachyzoites. Its unique mechanism of action, inferred from transcriptomic data, and its high barrier to resistance development highlight its potential as a lead compound for the development of a new class of anti-toxoplasmic drugs.
Future research should focus on:
-
Target Identification: Elucidating the specific molecular target(s) of this compound in T. gondii.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of toxoplasmosis.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency, selectivity, and pharmacokinetic properties.
-
Combination Therapy: Investigating the potential for synergistic effects when this compound is used in combination with existing anti-toxoplasmic drugs.
The continued investigation of this compound and its analogues holds significant promise for addressing the unmet medical need for new, effective, and resistance-refractory treatments for toxoplasmosis.
References
- 1. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of compounds that suppress Toxoplasma gondii tachyzoites and bradyzoites | PLOS One [journals.plos.org]
Xanthoquinodin A1: An In-Depth Technical Guide on its "Irresistible" Phenotype in Parasites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoquinodin A1, a fungal-derived xanthone-anthraquinone heterodimer, has emerged as a compound of significant interest in the field of parasitology due to its potent, broad-spectrum activity and, most notably, its "irresistible" phenotype.[1][2][3][4][5] This term arises from the repeated failure to generate resistant parasite lines in vitro, suggesting a mechanism of action that is robust and difficult for parasites to circumvent.[1][2][3] This technical guide provides a comprehensive overview of the currently available data on this compound, focusing on its activity against key parasites, detailed experimental protocols for its assessment, and a visualization of its proposed mechanism of action.
Quantitative Data Presentation
This compound has demonstrated potent inhibitory activity against a wide range of protozoan parasites. The following table summarizes the reported 50% effective concentration (EC50) values, providing a clear comparison of its potency across different species and strains.
| Parasite Species | Strain/Stage | EC50 (µM) | Reference |
| Plasmodium falciparum | Dd2 | 0.29 | [2] |
| Toxoplasma gondii | RH88 Tachyzoites | 0.12 | [2] |
| Plasmodium berghei | Liver Stage | 1.27 | [2] |
| Mycoplasma genitalium | - | 0.13 | [6] |
| Cryptosporidium parvum | - | 5.2 | [6] |
| Trichomonas vaginalis | - | 3.9 | [6] |
Mechanism of Action & Signaling Pathway
The precise molecular target of this compound remains under investigation. However, studies in Plasmodium falciparum have revealed key aspects of its mechanism. The compound acts relatively quickly, inducing parasite death within 12 hours of exposure.[1][3][5] Crucially, inhibition occurs prior to the multinucleation stage of the parasite's asexual development.[1][3][5] This suggests an interference with a fundamental process in the parasite's cell cycle or DNA replication.
Furthermore, this compound does not exhibit cross-resistance with known antimalarials that target PfACS, PfCARL, PfPI4K, or DHODH, indicating a novel mechanism of action.[1][3][5] Transcriptomic analysis (RNA-Seq) of treated parasites revealed significant changes in the expression of genes related to meiosis, transport, and phospholipid regulation.[2]
The following diagram illustrates the current understanding of this compound's effect on the parasite.
Proposed mechanism of this compound action in parasites.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Parasite Viability Assessment (SYBR Green I Assay)
This assay is widely used to determine the EC50 of compounds against Plasmodium falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, providing a quantitative measure of parasite proliferation.
Materials:
-
96-well black, clear-bottom microtiter plates
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI 1640 with supplements)
-
Human erythrocytes
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., Tris buffer with saponin, Triton X-100, and EDTA)
-
SYBR Green I dye
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include a drug-free control (parasitized erythrocytes) and a background control (non-infected erythrocytes).
-
Add synchronized ring-stage P. falciparum culture to each well to achieve a final parasitemia of ~0.5% and a hematocrit of 1-2%.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, add lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Calculate the 50% inhibitory concentration (EC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for the SYBR Green I parasite viability assay.
Parasite Killing Rate Assessment (Parasite Reduction Ratio Assay)
This assay determines the rate at which a compound kills the parasite population over time.
Materials:
-
Synchronous ring-stage P. falciparum culture
-
This compound at a fixed concentration (e.g., 10x EC50)
-
96-well plates
-
Complete parasite culture medium
-
Human erythrocytes
Procedure:
-
Treat a synchronous ring-stage P. falciparum culture with a lethal concentration of this compound (e.g., 10x EC50).
-
At various time points (e.g., 0, 24, 48, 72, 96, 120 hours), collect an aliquot of the culture.[3]
-
Wash the parasites thoroughly to remove the compound.
-
Perform serial dilutions of the washed parasites in a 96-well plate with fresh erythrocytes and medium.
-
Culture the plates for 14-21 days to allow viable parasites to regrow.[3]
-
After the regrowth period, assess parasite growth in the wells using a suitable method, such as the SYBR Green I assay or microscopy.
-
The number of viable parasites at each initial time point is determined by the highest dilution at which parasite growth is observed.
-
The parasite reduction ratio (PRR) is calculated from the decline in viable parasites over time.
Workflow for the Parasite Reduction Ratio (PRR) assay.
Transcriptomic Analysis (RNA-Seq)
RNA-Seq is employed to understand the global transcriptional changes in parasites upon treatment with this compound.
Procedure Outline:
-
Synchronized late trophozoite stage P. falciparum cultures are treated with an EC50 concentration of this compound for a short duration (e.g., 1 hour), as longer exposure can significantly reduce RNA yield.[1]
-
Total RNA is extracted from the treated and control (DMSO-treated) parasites.
-
RNA quality and quantity are assessed.
-
An RNA-Seq library is prepared, which typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
The library is sequenced using a high-throughput sequencing platform.
-
The resulting sequencing reads are aligned to the parasite's reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated in response to this compound treatment.
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel antiparasitic drugs due to its broad-spectrum activity and, critically, its "irresistible" nature. The lack of observable resistance suggests a mechanism of action that is fundamentally challenging for parasites to overcome. While the precise molecular target is yet to be elucidated, the current body of evidence points towards a novel mechanism that disrupts the parasite's cell cycle before multinucleation.
Future research should focus on:
-
Target Deconvolution: Utilizing chemical proteomics, genetic screening, or other advanced techniques to identify the specific molecular target(s) of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the efficacy of this compound in animal models of parasitic diseases.
The continued investigation of this compound and its unique mode of action holds significant promise for the development of next-generation antiparasitic therapies that could overcome the growing challenge of drug resistance.
References
- 1. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 2. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. lcsciences.com [lcsciences.com]
- 5. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Xanthoquinodin A1: A Technical Overview of its Physico-chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoquinodin A1 is a fungal metabolite first isolated from the soil fungus Humicola sp. FO-888.[1] It belongs to a unique class of heterodimeric natural products, featuring a structurally complex conjugate of a xanthone and an anthraquinone moiety.[2][3] This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its anticoccidial properties.[1][4] More recent studies have revealed a broad spectrum of anti-infective capabilities, positioning this compound as a promising lead compound for the development of new therapeutics against various human pathogens.[2] This document provides an in-depth technical guide to the core physico-chemical properties of this compound, details of key experimental protocols, and an overview of its biological effects and mechanism of action.
Physico-chemical Properties
This compound is typically isolated as a yellow powder.[4] Its core physico-chemical characteristics are summarized in the table below. While its structure has been confirmed using various spectroscopic methods including 1D/2D NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Electronic Circular Dichroism (ECD), specific peak lists and detailed spectral data are not consistently reported in publicly available literature.[2]
| Property | Data | References |
| Appearance | Yellow Powder | [4] |
| Molecular Formula | C₃₁H₂₄O₁₁ | [4] |
| Molecular Weight | 572.5 g/mol | [4] |
| CAS Number | 151063-27-3 | [4] |
| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, DMSO, Ethanol. Insoluble in Water. | [4] |
| Natural Source | Humicola sp., Trichocladium sp., Chaetomium sp. | [1][2][4] |
| Storage | -20°C | [4] |
| Stability | ≥ 4 years when stored at -20°C | [4] |
Experimental Protocols
Isolation and Purification
Xanthoquinodins are isolated from the fermentation broth of the producing fungal strain.[1] The general workflow involves extraction and chromatographic purification. While the original paper on this compound from Humicola sp. details isolation by solvent extraction and HPLC, a more detailed representative protocol for related compounds from a fungal culture is described below.[1][5]
Methodology:
-
Fermentation: The producing fungus (e.g., Humicola sp.) is cultured in a suitable broth medium (e.g., Yeast-Malt Extract Broth) under optimal conditions (e.g., 23°C, 140 rpm) for several days to allow for the production of secondary metabolites.[5]
-
Extraction:
-
The culture broth is separated from the mycelium by filtration.[5]
-
The mycelium is macerated with an organic solvent like acetone and sonicated to extract intracellular compounds.[5]
-
The supernatant (broth) is treated with an adsorbent resin (e.g., Amberlite XAD-16N) to capture the desired compounds. The resin is then washed and eluted with acetone.[5]
-
The resulting acetone extracts are combined, dried in vacuo, and the aqueous residue is partitioned with a solvent such as ethyl acetate.[5]
-
-
Purification:
-
The crude ethyl acetate extract is concentrated.
-
Final purification is achieved using High-Performance Liquid Chromatography (HPLC). A common approach is reverse-phase HPLC with a gradient elution system, such as a water-acetonitrile gradient containing formic acid, to separate the individual xanthoquinodins.[1][5]
-
In Vitro Anticoccidial Activity Assay
The primary bioassay used to discover this compound was an in vitro model for coccidiosis.[1]
Methodology:
-
Host Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in appropriate media and seeded into microplates to form a confluent monolayer.[1][4]
-
Parasite Preparation: Sporozoites of Eimeria tenella (a key pathogenic species in poultry) are prepared from purified, sporulated oocysts.
-
Infection and Treatment: The BHK-21 cell monolayers are infected with the prepared E. tenella sporozoites. Immediately after infection, the cells are treated with varying concentrations of this compound.
-
Incubation: The treated, infected cells are incubated for a period sufficient for the parasite to undergo its intracellular development stage (schizogony).
-
Assessment: The assay is evaluated by microscopic examination to determine the minimum effective concentration (MEC) of this compound required to inhibit the formation of mature schizonts within the host cells.[3][4]
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities against various pathogens. Its mechanism of action appears to be distinct from many existing drugs, making it a valuable candidate for overcoming drug resistance.
Spectrum of Activity
-
Anticoccidial: Highly potent against Eimeria tenella, including monensin-resistant strains, inhibiting schizont formation with an MEC of 0.02 µg/ml.[3][4]
-
Antiparasitic: Shows broad-spectrum activity against several human parasites, including Plasmodium falciparum (malaria), Cryptosporidium parvum, and Trichomonas vaginalis.[2]
-
Antimicrobial: Active against Gram-positive bacteria such as Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus.[4]
-
Cytotoxic: Demonstrates cytotoxic effects against several human cancer cell lines, including KB, MCF-7, and NCI H187.[4]
Mechanism of Action Insights
The precise molecular target of this compound remains under investigation. However, studies in Plasmodium falciparum have provided significant insights.
-
No Cross-Resistance: The compound does not show cross-resistance with known antimalarial targets such as PfACS, PfCARL, PfPI4K, or DHODH, indicating a novel mechanism.
-
Transcriptomic Effects: Treatment of P. falciparum with this compound leads to significant changes in the parasite's transcriptome. Key processes affected include RNA trafficking, chromosome segregation, and schizogony (the process of asexual reproduction). This suggests that this compound disrupts fundamental cellular processes related to parasite replication and development.
Transcriptomic Analysis Workflow
To probe the mechanism of action in P. falciparum, transcriptomic analysis (RNA-Seq) was employed. The workflow highlights the key steps in identifying genes and pathways affected by the compound.
References
- 1. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xanthoquinodin B3, a new anticoccidial agent produced by Humicola sp. FO-888 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Seven New Cytotoxic and Antimicrobial Xanthoquinodins from Jugulospora vestita - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isolation and Purification of Xanthoquinodin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoquinodin A1 is a fungal-derived secondary metabolite belonging to the distinctive class of xanthone-anthraquinone heterodimers.[1][2] This class of compounds has garnered significant interest within the scientific community due to its broad-spectrum anti-infective properties. This compound, in particular, has demonstrated promising inhibitory effects against a range of human pathogens, including Mycoplasma genitalium, Cryptosporidium parvum, Trichomonas vaginalis, and Plasmodium falciparum, with no significant cytotoxicity observed at effective concentrations.[1] These biological activities make this compound a compelling candidate for further investigation in drug discovery and development programs.
This document provides a detailed protocol for the isolation and purification of this compound from a fungal source, specifically Trichocladium sp. The methodology described herein is based on established solvent extraction and multi-step chromatographic techniques.
Experimental Protocols
The isolation and purification of this compound can be achieved through a series of sequential steps involving fermentation, extraction, and chromatography. The following protocol outlines a typical procedure.
Fermentation of Trichocladium sp.
A pure culture of Trichocladium sp. is required for the production of this compound.
-
Culture Inoculation and Growth: Inoculate a suitable liquid culture medium with the mycelia of Trichocladium sp. and incubate under appropriate conditions (e.g., temperature, agitation, and duration) to allow for fungal growth and the production of secondary metabolites.
Extraction of Fungal Biomass
-
Solvent Extraction: Following fermentation, separate the fungal biomass from the culture broth by filtration. The fungal biomass is then subjected to exhaustive extraction with ethyl acetate (EtOAc) at room temperature.[1] Typically, this involves soaking the biomass in the solvent and repeating the process multiple times to ensure complete extraction of the desired compounds.
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield a crude organic-soluble material.
Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the crude extract.
-
Step 1: Silica Gel Vacuum Column Chromatography
-
Subject the crude EtOAc-soluble material to silica gel vacuum column chromatography.
-
Elute the column with a stepwise gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH). A typical gradient might be 100% CH₂Cl₂, followed by a 10:1 mixture of CH₂Cl₂:MeOH, and finally 100% MeOH to fractionate the extract based on polarity.[1]
-
-
Step 2: Diaion® HP20SS Gel Vacuum Column Chromatography
-
Further fractionate the relevant fractions obtained from the silica gel column using HP20SS gel vacuum column chromatography.
-
Elute with a stepwise gradient of increasing methanol concentration in water (e.g., 30% MeOH, 50% MeOH, 70% MeOH, 90% MeOH, and 100% MeOH).[1]
-
-
Step 3: Preparative and Semi-Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification of this compound is achieved by preparative and/or semi-preparative reversed-phase HPLC.
-
Subject the fraction containing this compound to HPLC using a C18 column.
-
A typical semi-preparative HPLC method for the final purification of this compound (referred to as compound 7 in the source literature) involves the following conditions:
-
Monitor the elution profile using a UV detector and collect the fraction corresponding to the this compound peak.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity through spectroscopic methods such as NMR and mass spectrometry.
-
Data Presentation
The following table summarizes the quantitative data from a representative isolation and purification of xanthoquinodins from a 2 L culture of Trichocladium sp.[1]
| Purification Step | Starting Material | Fraction/Compound | Elution Solvents | Yield |
| Solvent Extraction | Fungal Biomass (from 2 L culture) | Crude EtOAc Extract | Ethyl Acetate | 35 g |
| Silica Gel Vacuum Column Chromatography | 35 g Crude Extract | Fraction C | Dichloromethane-MeOH (10:1) | Not Specified |
| HP20SS Gel Vacuum Column Chromatography | Fraction D (from a different elution) | Fraction O | 100% MeOH | 700 mg |
| Preparative HPLC | 700 mg Fraction O | Subfraction O4 | Gradient of 80-100% MeOH-H₂O | 55 mg |
| Semi-Preparative HPLC | 55 mg Subfraction O4 | This compound (Compound 7) | Isocratic MeCN-H₂O (60:40) on an F5 column | 10 mg |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the isolation and purification of this compound.
Caption: Workflow for this compound Isolation and Purification.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography for the Analysis of Xanthoquinodin A1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthoquinodin A1 is a natural product belonging to the class of xanthone-anthraquinone heterodimers, first isolated from the fungus Humicola sp.[1][2] It exhibits a range of biological activities, including anticoccidial and antimicrobial properties. As a compound of interest in drug discovery and development, a reliable and robust analytical method for its quantification is essential. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is a starting point for method development and validation.
Physical and Chemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for sample preparation and HPLC method development.
| Property | Value | Reference |
| Appearance | Yellow powder | |
| Molecular Formula | C₃₁H₂₄O₁₁ | [3] |
| Molecular Weight | 572.13 g/mol | |
| Solubility | Soluble in Methanol, Chloroform. Insoluble in Water. | |
| CAS Number | 151063-27-3 | [4] |
HPLC Method Protocol
This protocol is based on established methods for the separation of related anthraquinone and xanthone compounds and should be optimized for specific instrumentation and analytical requirements.[5][6]
Instrumentation and Materials
-
HPLC System: An Agilent 1100 series or equivalent system equipped with a quaternary pump, autosampler, column compartment, and a photodiode array (PDA) or UV detector.
-
Column: TSK-gel ODS-80Tm column (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent C18 reversed-phase column.[5][6]
-
Solvents: HPLC grade methanol, acetonitrile, and water. Acetic acid, analytical grade.
-
Sample: this compound standard, isolated or synthesized.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Mobile Phase | Methanol : 2% Aqueous Acetic Acid (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For analysis of this compound in a sample matrix, an appropriate extraction method should be developed. Given its solubility, extraction with methanol or chloroform is recommended. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters (Hypothetical Data)
The following table presents hypothetical data for the validation of the HPLC method for this compound analysis. These values are illustrative and should be determined experimentally during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Retention Time | ~ 6.5 min |
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note provides a foundational HPLC method for the analysis of this compound. The presented protocol, based on methods for structurally similar compounds, offers a robust starting point for researchers. For routine analysis, further optimization and validation of the method according to ICH guidelines are recommended to ensure accuracy, precision, and reliability.
References
- 1. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. scispace.com [scispace.com]
- 6. Quantitative HPLC determination and extraction of anthraquinones in Senna alata leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SYBR Green I-Based Assay to Determine P. falciparum Susceptibility to Xanthoquinodin A1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the susceptibility of Plasmodium falciparum to the antimalarial compound Xanthoquinodin A1 using the SYBR Green I-based fluorescence assay. This method offers a simple, robust, and inexpensive alternative to traditional radioisotopic assays for high-throughput screening of antimalarial drugs.[1]
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant P. falciparum strains necessitating the discovery and development of new antimalarial compounds.[2] this compound, a fungal-derived metabolite, has demonstrated potent broad-spectrum activity against various pathogens, including P. falciparum.[3][4] The SYBR Green I assay is a widely used method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.[5] The assay relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth. The fluorescence intensity is directly proportional to the amount of parasitic DNA, providing a reliable measure of parasite viability.[1]
Principle of the Assay
The SYBR Green I assay measures the proliferation of P. falciparum in red blood cells. In the presence of an active antimalarial compound like this compound, parasite growth is inhibited, leading to a lower amount of parasitic DNA. After a set incubation period, a lysis buffer containing SYBR Green I is added to the culture. The buffer lyses the red blood cells, releasing the parasites and their DNA. SYBR Green I then binds to the parasite DNA, resulting in a significant increase in fluorescence. The fluorescence intensity is measured using a fluorescence plate reader, and the 50% inhibitory concentration (IC50) of the compound is determined by comparing the fluorescence of treated samples to that of untreated controls.
Quantitative Data: In Vitro Activity of this compound against P. falciparum
The following table summarizes the reported 50% effective concentration (EC50) values for this compound against different P. falciparum strains.
| Compound | P. falciparum Strain | EC50 (µM) | Reference |
| This compound | Dd2 | 0.29 | [3][4] |
Experimental Protocols
Materials and Reagents
-
P. falciparum culture (e.g., 3D7 or Dd2 strain)
-
Human red blood cells (group O+)
-
Complete parasite culture medium (RPMI 1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax I)[6][7]
-
This compound stock solution (in DMSO)
-
Control drugs (e.g., Chloroquine, Artemisinin)
-
96-well black, clear-bottom microtiter plates
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Lysis buffer (see preparation below)
-
Dimethyl sulfoxide (DMSO)
Lysis Buffer Preparation
Several formulations for the lysis buffer can be used. A commonly cited composition is:
-
20 mM Tris-HCl (pH 7.5)
-
5 mM EDTA
-
0.08% Saponin
-
0.8% Triton X-100[3]
Alternative formulation:
-
20 mM Tris-HCl
-
5 mM EDTA
-
0.16% (w/v) Saponin
-
1.6% (v/v) Triton X-100[3]
Assay Workflow
The following diagram illustrates the key steps in the SYBR Green I-based drug susceptibility assay.
References
- 1. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Xanthoquinodin A1 Drug Testing Against Plasmodium falciparum
These application notes provide detailed protocols for the in vitro culturing of Plasmodium falciparum and for assessing the efficacy of the antimalarial compound Xanthoquinodin A1. The procedures outlined are intended for researchers, scientists, and drug development professionals working on antimalarial drug discovery.
Introduction
Plasmodium falciparum, the deadliest species of malaria parasite, is responsible for a significant global health burden. The continuous in vitro cultivation of its erythrocytic stages, a technique pioneered by Trager and Jensen, is a cornerstone of malaria research.[1][2] This methodology allows for the propagation of the parasite in a controlled laboratory setting, facilitating studies on its biology and the screening of potential antimalarial compounds.
This compound is a fungal-derived compound that has demonstrated broad-spectrum activity against several pathogens, including P. falciparum.[3][4][5] Notably, it exhibits a moderately fast-killing profile, inducing parasite death within 12 hours of exposure, and has shown no cross-resistance with known antimalarial targets.[3][6][7][8] Attempts to generate resistant parasite lines to this compound have been unsuccessful, suggesting a potent and potentially novel mechanism of action.[4][6] Transcriptomic analyses of parasites treated with this compound have revealed significant changes in processes such as RNA trafficking, chromosome segregation, and schizogony.[7]
This document provides comprehensive protocols for the maintenance of P. falciparum cultures and for evaluating the in vitro activity of this compound using the SYBR Green I-based fluorescence assay.
Data Presentation
Table 1: Composition of Complete Culture Medium (CCM)
| Component | Stock Concentration | Volume for 500 mL | Final Concentration |
| RPMI 1640 with L-glutamine & HEPES | - | 500 mL | - |
| Human Serum (Type A+) or Albumax I | 100% or 10% (w/v) | 50 mL or 25 mL | 10% or 0.5% |
| Hypoxanthine | 10 mM | 5 mL | 100 µM |
| Gentamicin | 10 mg/mL | 0.5 mL | 10 µg/mL |
| Sodium Bicarbonate | 7.5% (w/v) | 14 mL | 0.21% |
Table 2: this compound Stock and Working Solutions
| Solution | Solvent | Stock Concentration | Working Concentration Range |
| This compound Stock | DMSO | 10 mM | 0.1 nM - 10 µM |
Table 3: Incubation Conditions for P. falciparum Culture
| Parameter | Condition |
| Temperature | 37°C |
| Gas Mixture | 5% CO₂, 5% O₂, 90% N₂ |
| Humidity | 95% |
| Culture Vessel | T-25 or T-75 flasks, 96-well plates |
Experimental Protocols
Preparation of Complete Culture Medium (CCM)
-
Aseptically combine the components listed in Table 1 in a sterile bottle.
-
Pre-warm the medium to 37°C before use.
-
Store the complete medium at 4°C for up to two weeks.
Thawing and Initiation of P. falciparum Culture from Cryopreserved Stock
-
Rapidly thaw a cryovial of P. falciparum-infected red blood cells (RBCs) in a 37°C water bath.[9][10][11]
-
Transfer the thawed cell suspension to a 15 mL conical tube.
-
Slowly add 5 mL of 12% NaCl solution dropwise while gently agitating the tube.
-
Centrifuge at 500 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Resuspend the cell pellet in 10 mL of 1.6% NaCl solution and incubate for 3 minutes at room temperature.
-
Centrifuge at 500 x g for 5 minutes and aspirate the supernatant.
-
Wash the RBC pellet with 10 mL of CCM.
-
Centrifuge at 500 x g for 5 minutes and aspirate the supernatant.
-
Resuspend the pellet in an appropriate volume of CCM to achieve a 5% hematocrit in a T-25 culture flask.
-
Place the flask in a modular incubation chamber, flush with the appropriate gas mixture (Table 3 ), and incubate at 37°C.[12]
Maintenance of Continuous P. falciparum Culture
-
Examine the culture daily by preparing a thin blood smear, fixing with methanol, and staining with Giemsa.
-
Determine the parasitemia by counting the number of infected RBCs per 1,000 total RBCs.
-
Change the CCM daily. To do this, gently aspirate the old medium without disturbing the RBC layer and add fresh, pre-warmed CCM.
-
When the parasitemia reaches 3-5%, sub-culture the parasites by adding fresh, washed human RBCs (Type O+) to reduce the parasitemia to 0.5-1%.[13]
Synchronization of Parasite Culture (Sorbitol Method)
For stage-specific drug assays, it is essential to have a synchronized parasite population.[1][14]
-
Centrifuge the asynchronous culture at 500 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the RBC pellet in 10 volumes of pre-warmed 5% D-sorbitol solution.[14][15]
-
Incubate for 10 minutes at 37°C.[1]
-
Centrifuge at 500 x g for 5 minutes and aspirate the sorbitol solution.
-
Wash the RBC pellet twice with 10 mL of CCM.
-
Resuspend the pellet in fresh CCM in a new culture flask and return to the incubator. This procedure selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts), leaving a culture enriched in ring-stage parasites.[14]
In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay
This assay measures parasite DNA content as an indicator of parasite viability.[16][17][18][19]
-
Prepare a synchronized culture of predominantly ring-stage parasites with a parasitemia of 0.5% and a hematocrit of 2% in CCM.
-
Prepare serial dilutions of this compound in CCM in a 96-well plate. Include a drug-free control (vehicle, e.g., DMSO) and an uninfected RBC control.
-
Add 100 µL of the parasite culture to each well of the 96-well plate containing the drug dilutions.
-
Incubate the plate for 72 hours under the conditions specified in Table 3 .
-
Prepare the SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, and 0.08% (v/v) Triton X-100, with a 1:5000 dilution of SYBR Green I stock solution.
-
After the 72-hour incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[16]
-
Calculate the 50% inhibitory concentration (IC50) by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
References
- 1. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. media.malariaworld.org [media.malariaworld.org]
- 5. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lcsciences.com [lcsciences.com]
- 7. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Short-term cryopreservation and thawing have minimal effects on Plasmodium falciparum ex vivo invasion profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection and Cryopreservation of Plasmodium falciparum Clinical Isolates in the Field | Springer Nature Experiments [experiments.springernature.com]
- 12. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 13. iddo.org [iddo.org]
- 14. Synchronization of Plasmodium falciparum erythrocytic stages in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. malariaresearch.eu [malariaresearch.eu]
- 16. iddo.org [iddo.org]
- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Total synthesis methodologies for Xanthoquinodin A1
Application Notes & Protocols: Xanthoquinodin A1
Topic: Biological Activity and Characterization of this compound
Audience: Researchers, scientists, and drug development professionals.
Note on Total Synthesis: Based on currently available scientific literature, the total synthesis of this compound has not yet been reported. This document focuses on its isolation, characterization, and extensive biological activities, which underscore its potential as a therapeutic lead.
Introduction
This compound is a naturally occurring heterodimer belonging to the xanthone-anthraquinone class of compounds.[1] It was first isolated from the culture broth of the fungus Humicola sp. FO-888. This compound is a yellow powder with the molecular formula C₃₁H₂₄O₁₁. This molecule has garnered significant interest within the scientific community due to its potent and broad-spectrum anti-infective properties, as well as its cytotoxic effects against various cancer cell lines.[1]
Biological Activity
This compound has demonstrated significant inhibitory activity against a wide range of human pathogens and cancer cells. Its promising biological profile, coupled with low cytotoxicity in some studies, marks it as a molecule of interest for further drug development.[1][2]
Anti-Infective Activity
This compound exhibits potent activity against several phylogenetically diverse human pathogens.[1][2] Notably, it has shown strong inhibitory effects against parasites and bacteria.[1][2][3]
Table 1: Anti-Infective Activity of this compound
| Pathogen | EC₅₀ (μM) | Reference |
| Mycoplasma genitalium | 0.13 | [1][2] |
| Plasmodium falciparum | 0.29 | [1][2] |
| Cryptosporidium parvum | 5.2 | [1][2] |
| Trichomonas vaginalis | 3.9 | [1][2] |
| Toxoplasma gondii (tachyzoites) | 0.12 | [4] |
| Plasmodium berghei (liver stage) | 1.27 | [4] |
In studies on Plasmodium, inhibition by this compound occurs before multinucleation and leads to parasite death after 12 hours of exposure.[3] This relatively fast action has made it difficult for resistance to develop, with this compound showing an "irresistible" phenotype in both T. gondii and P. falciparum.[3]
Anticoccidial Activity
This compound has also been evaluated for its activity against the parasitic protozoan Eimeria tenella, a significant pathogen in poultry.
Table 2: Anticoccidial and Cytotoxic Activity of this compound
| Activity | Minimum Effective Concentration (μM) | Reference |
| Anticoccidial activity (A) | 0.035 | |
| Cytotoxicity (C) | 3.50 | |
| Specificity (C/A) | 100 |
Cytotoxic Activity
The cytotoxic effects of this compound have been tested against a panel of human cancer cell lines.
Table 3: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Reference |
| HL-60 (Leukemia) | 6.22 | |
| SMMC-7721 (Hepatocellular Carcinoma) | 8.00 | |
| A-549 (Lung Carcinoma) | 3.33 | |
| MCF-7 (Breast Adenocarcinoma) | 14.16 | |
| SW480 (Colon Adenocarcinoma) | 28.82 |
Interestingly, in some studies focusing on its anti-infective properties, this compound showed no significant cytotoxicity against HepG2 (human liver) cells at the highest tested concentrations (EC₅₀ > 25 μM).[1][2]
Experimental Protocols
As the total synthesis has not been reported, this section details the methods for isolation and characterization as described in the literature.
Isolation of this compound
The following is a general protocol based on the isolation from fungal cultures.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and identification of this compound.
-
Culturing: A fungal species, such as Trichocladium sp., is cultured to produce secondary metabolites.[1][2]
-
Extraction: The fungal culture is then used to prepare an extract that exhibits inhibitory effects against target pathogens.[1][2]
-
Fractionation and Purification: The bioactive components from the extract are separated and purified.[1][2]
-
Identification: This process leads to the identification of new and previously reported natural products, including this compound.[1][2]
Structure Elucidation
The chemical structure of this compound is determined through a combination of spectroscopic techniques.
Key Characterization Techniques
Caption: Spectroscopic methods for the structural elucidation of this compound.
-
NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR data are used to determine the connectivity of atoms.[1]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is employed to determine the molecular formula of the compound.[1]
-
Electronic Circular Dichroism (ECD): ECD data is used to help establish the absolute configuration of the molecule.[1]
Conclusion
This compound is a potent natural product with a wide range of biological activities, making it a compelling candidate for further investigation in drug discovery and development. While its total synthesis remains an open challenge, the detailed understanding of its anti-infective and cytotoxic properties provides a strong foundation for future synthetic efforts and the development of novel analogs with improved therapeutic potential.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcsciences.com [lcsciences.com]
- 4. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stage-Specific Activity Assays of Xanthoquinodin A1 on Plasmodium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stage-specific antiplasmodial activity of Xanthoquinodin A1, a fungal-derived natural product. The protocols outlined below are based on established methodologies for evaluating the efficacy of antimalarial compounds against various stages of the Plasmodium life cycle.
This compound, a xanthone-anthraquinone heterodimer, has demonstrated significant inhibitory effects against multiple human pathogens, including the malaria parasite, Plasmodium falciparum.[1] Recent studies have highlighted its potent activity against both the asexual blood stages and the liver stages of Plasmodium, making it a promising scaffold for the development of new antimalarial drugs.[2][3][4][5] Notably, this compound exhibits a moderately fast killing profile and a high threshold for resistance, suggesting a unique mechanism of action.[3][4][5]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified across different Plasmodium species and life cycle stages, as well as against the related apicomplexan parasite, Toxoplasma gondii. The following tables summarize the key efficacy data.
Table 1: In Vitro Efficacy of this compound against Plasmodium and Toxoplasma species.
| Parasite/Strain | Life Cycle Stage | Assay Metric | Value (μM) | Reference |
| Plasmodium falciparum (Dd2) | Asexual Blood Stage | EC50 | 0.29 | [1][5] |
| Plasmodium berghei | Liver Stage | EC50 | 1.27 | [2][5] |
| Toxoplasma gondii (RH88) | Tachyzoite | EC50 | 0.12 | [2][5] |
Table 2: Stage-Specific Inhibition Profile of this compound against P. falciparum (Dd2).
| Parameter | Observation | Reference |
| Optimal Inhibition Window | Occurs prior to 30 hours post-invasion (HPI) | [2] |
| Cellular Effect | Inhibition occurs before multinucleation | [2][3][4] |
| Onset of Action | Induces parasite death following 12 hours of exposure | [2][3][4] |
| Killing Rate | Described as a moderately fast-killing profile | [5] |
Experimental Protocols
Detailed methodologies for key experiments to determine the stage-specific activity of this compound are provided below.
Protocol 1: Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)
This assay is a standard method for determining the 50% effective concentration (EC50) of a compound against the asexual erythrocytic stages of P. falciparum.
Objective: To determine the EC50 value of this compound against synchronized or asynchronous P. falciparum cultures.
Materials:
-
P. falciparum culture (e.g., Dd2, 3D7)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, supplemented with Albumax II or human serum)
-
This compound stock solution (in DMSO)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)
-
96-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium in a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., Dihydroartemisinin).
-
Parasite Culture Preparation: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. For stage-specific assays, use synchronized ring-stage parasites.
-
Incubation: Add the parasite culture to the wells containing the diluted compound. Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. This lyses the erythrocytes and stains the parasite DNA.
-
Fluorescence Reading: Incubate the plate in the dark for 1-2 hours, then measure fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Plot the fluorescence intensity against the log of the compound concentration. Use a non-linear regression model to calculate the EC50 value.
Protocol 2: Stage-Specific Activity (Time-of-Addition) Assay
This assay pinpoints the specific phase within the intraerythrocytic developmental cycle (IDC) where the parasite is most susceptible to the compound.
Objective: To determine the window of inhibitory activity of this compound during the asexual blood stage cycle.
Materials:
-
Highly synchronized P. falciparum culture (e.g., Dd2)
-
Complete culture medium
-
This compound (at a concentration of 10x EC50)
-
Microcentrifuge tubes or 96-well plates
-
Flow cytometer
-
Giemsa stain and light microscope
Procedure:
-
Synchronization: Obtain a highly synchronized culture of P. falciparum at the ring stage (0-6 hours post-invasion).
-
Time-of-Addition: Aliquot the synchronized culture into different wells. Add this compound (10x EC50) at different time points post-invasion (HPI), for example:
-
6 HPI (early rings)
-
18 HPI (late rings/early trophozoites)
-
30 HPI (late trophozoites/early schizonts)
-
42 HPI (late schizonts)
-
-
Sample Collection: Collect samples from each treatment group every 12 hours until the second life cycle is complete.
-
Analysis:
-
Flow Cytometry: Stain the collected samples with a DNA dye (e.g., SYBR Green I) and analyze by flow cytometry to quantify parasitemia and monitor cell cycle progression.
-
Giemsa Smears: Prepare thin blood smears, stain with Giemsa, and examine under a light microscope to observe parasite morphology and identify the stage of arrest.
-
-
Data Interpretation: Compare the parasite development in treated cultures to the vehicle control. A block in progression at a specific stage indicates the compound's primary window of activity. For this compound, inhibition is expected to be most pronounced when added before 30 HPI.[2]
Protocol 3: In Vitro Killing Rate Assay (Parasite Reduction Ratio - PRR)
This assay determines how quickly a compound can clear a parasite population.
Objective: To assess the in vitro killing rate of this compound.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7)
-
Complete culture medium
-
Uninfected erythrocytes
-
This compound (at a concentration of 10x EC50)
-
96-well plates
-
SYBR Green I assay reagents
Procedure:
-
Initial Treatment: Treat a synchronous ring-stage culture (e.g., 10^6 parasites/mL) with 10x EC50 of this compound.
-
Timed Exposure: Incubate the culture and remove aliquots at various time points (e.g., 12, 24, 48, 72, 96, 120 hours).
-
Compound Wash-out: At each time point, wash the collected parasites to remove the compound.
-
Serial Dilution & Regrowth: Serially dilute the washed parasites in uninfected erythrocytes.
-
Extended Culture: Culture the diluted parasites for 21 days to allow for the outgrowth of any viable parasites.
-
Growth Assessment: After 21 days, assess parasite growth in the dilution series using the SYBR Green I assay (Protocol 1).
-
PRR Calculation: The parasite reduction ratio is calculated based on the dilutions that remain parasite-free, providing a measure of the log-fold reduction in the parasite population for each exposure time. This compound has been shown to eliminate 99.9% of parasites within approximately 47.2 hours.[2]
Visualizations
The following diagrams illustrate the experimental workflows for determining the stage-specific activity of this compound.
Caption: Workflow for the Time-of-Addition Assay.
Caption: Workflow for the Parasite Reduction Ratio (PRR) Assay.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. media.malariaworld.org [media.malariaworld.org]
Application Notes and Protocols for RNA Sequencing of Cells Treated with Xanthoquinodin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoquinodin A1 is a fungal-derived natural product that has demonstrated a broad spectrum of biological activities, including anti-infective and cytotoxic effects.[1][2] Its mechanism of action is an area of active investigation, with transcriptomic studies in Plasmodium falciparum suggesting that it may impact fundamental cellular processes such as RNA trafficking and chromosome segregation.[3] This document provides a detailed protocol for utilizing RNA sequencing (RNA-seq) to elucidate the transcriptomic alterations induced by this compound in a cellular context. The provided methodologies and data presentation guidelines are intended to facilitate the design and execution of robust experiments for researchers investigating the therapeutic potential and mechanism of action of this compound.
Data Presentation
Effective interpretation of RNA-seq data relies on clear and concise presentation of quantitative results. The following tables provide a template for summarizing key data points from the experiment.
Table 1: Experimental Parameters
| Parameter | Description |
| Cell Line | e.g., MCF-7, A549, etc. |
| This compound Concentration | e.g., 1 µM, 5 µM, 10 µM (should be determined by dose-response assays) |
| Treatment Duration | e.g., 12h, 24h, 48h |
| Vehicle Control | e.g., 0.1% DMSO |
| Biological Replicates | Minimum of 3 per condition |
Table 2: RNA Quality Control
| Sample ID | Concentration (ng/µL) | A260/A280 | A260/A230 | RIN (RNA Integrity Number) |
| Control_Rep1 | ||||
| Control_Rep2 | ||||
| Control_Rep3 | ||||
| XA1_1µM_Rep1 | ||||
| XA1_1µM_Rep2 | ||||
| XA1_1µM_Rep3 |
Table 3: Sequencing Metrics
| Sample ID | Total Reads | Mapped Reads (%) | Uniquely Mapped Reads (%) |
| Control_Rep1 | |||
| Control_Rep2 | |||
| Control_Rep3 | |||
| XA1_1µM_Rep1 | |||
| XA1_1µM_Rep2 | |||
| XA1_1µM_Rep3 |
Table 4: Top 10 Differentially Expressed Genes (Example)
| Gene Symbol | log2(Fold Change) | p-value | Adjusted p-value |
| GENE1 | 3.5 | 1.2e-8 | 2.5e-7 |
| GENE2 | -2.8 | 3.4e-7 | 5.1e-6 |
| ... | ... | ... | ... |
Signaling Pathway Modulated by this compound
Based on transcriptomic analysis in Plasmodium falciparum, this compound has been observed to affect several key cellular processes. The following diagram illustrates the putative signaling pathways impacted by this compound.[3]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for RNA Sequencing
The following diagram outlines the major steps in the RNA sequencing protocol for cells treated with this compound.
Caption: Experimental workflow for RNA sequencing.
Detailed Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., a cancer cell line for oncology studies).
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 12, 24, or 48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
2. Total RNA Extraction
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and then lyse the cells directly in the culture vessel using a lysis buffer from a commercial RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
RNA Purification: Follow the manufacturer's protocol for the chosen RNA extraction kit to purify the total RNA. This typically involves phase separation (for TRIzol) or binding to a silica membrane (for column-based kits), followed by washing and elution.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
3. RNA Quality Control
-
Quantification: Determine the concentration of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).
-
Purity Assessment: Assess the purity of the RNA by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.
-
Integrity Assessment: Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or a similar instrument. A RIN value of ≥ 8 is recommended for high-quality RNA-seq data.
4. RNA-Seq Library Preparation
-
mRNA Enrichment or rRNA Depletion: For a focused analysis of protein-coding genes, enrich for polyadenylated mRNA using oligo(dT) magnetic beads. Alternatively, to analyze both coding and non-coding RNAs, deplete ribosomal RNA (rRNA) from the total RNA.
-
RNA Fragmentation: Fragment the enriched mRNA or rRNA-depleted RNA into smaller pieces (typically 150-200 bp) using enzymatic or chemical methods.
-
First-Strand cDNA Synthesis: Synthesize the first strand of complementary DNA (cDNA) from the fragmented RNA using reverse transcriptase and random hexamer primers.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.
-
End Repair and Adenylation: Repair the ends of the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the adenylated cDNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for primer binding during sequencing.
-
Library Amplification: Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
Library Quality Control: Assess the quality and quantity of the prepared library using a Bioanalyzer to check the size distribution and a qPCR-based method to determine the concentration of sequenceable library fragments.
5. High-Throughput Sequencing
-
Sequencing Platform: Sequence the prepared libraries on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq.
-
Sequencing Parameters: The choice of sequencing depth (number of reads per sample) and read length (e.g., single-end 50 bp or paired-end 100 bp) will depend on the specific research goals. For differential gene expression analysis, a depth of 20-30 million reads per sample is generally sufficient.
6. Bioinformatic Data Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming and Filtering: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Cutadapt.
-
Read Alignment: Align the cleaned reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or down-regulated upon this compound treatment using statistical packages such as DESeq2 or edgeR.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA (Gene Set Enrichment Analysis) or DAVID to identify biological pathways and gene ontology terms that are enriched among the differentially expressed genes. This will provide insights into the biological processes affected by this compound.
References
- 1. lcsciences.com [lcsciences.com]
- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Generation of Xanthoquinodin A1 Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of current and potential techniques for generating analogs of Xanthoquinodin A1, a potent anti-infective natural product. The protocols outlined below are intended to serve as a foundational guide for researchers aiming to explore the structure-activity relationships (SAR) of the xanthoquinodin scaffold and develop novel therapeutic leads.
Introduction
Xanthoquinodins are a class of fungal secondary metabolites characterized by a unique heterodimeric structure composed of a xanthone and an anthraquinone moiety. This compound, in particular, has demonstrated promising broad-spectrum activity against a range of human pathogens, including Plasmodium falciparum, Mycoplasma genitalium, and Cryptosporidium parvum, with low cytotoxicity to human cells.[1][2] The generation of analogs of this complex natural product is a key strategy for optimizing its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This document details methodologies for the generation of this compound analogs through isolation of natural congeners, semi-synthesis, and biosynthetic engineering approaches.
Isolation of Naturally Occurring Xanthoquinodin Analogs
Fungal strains, particularly from the genera Trichocladium and Cytospora, are rich sources of diverse xanthoquinodin structures.[1][3] Bioactivity-guided fractionation of fungal extracts is a primary method for discovering novel, naturally occurring analogs.
Protocol 1: Isolation and Purification of Xanthoquinodins from Fungal Culture
This protocol outlines a general procedure for the extraction and purification of xanthoquinodin analogs from fungal biomass.
Materials:
-
Fungal strain (e.g., Trichocladium sp.)
-
Solid or liquid culture medium (e.g., Potato Dextrose Agar or Broth)
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Hexanes
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Spectroscopic equipment (NMR, HRESIMS)
Procedure:
-
Fungal Cultivation: Inoculate the desired fungal strain onto a suitable solid or liquid medium. Incubate at room temperature (approximately 25°C) for 4 weeks to allow for sufficient growth and secondary metabolite production.[4]
-
Extraction:
-
Harvest the fungal biomass and the culture medium.
-
Exhaustively extract the entire culture with ethyl acetate (EtOAc) three times at room temperature.[4]
-
Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Preliminary Fractionation (Silica Gel Chromatography):
-
Adsorb the crude extract onto a small amount of silica gel.
-
Load the adsorbed extract onto a silica gel column packed in a non-polar solvent (e.g., hexanes).
-
Elute the column with a stepwise gradient of increasing polarity, typically using mixtures of hexanes and ethyl acetate, followed by ethyl acetate and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to pool fractions with similar profiles.
-
-
Size-Exclusion Chromatography:
-
Subject the bioactive fractions from the silica gel column to size-exclusion chromatography on a Sephadex LH-20 column, eluting with a solvent such as methanol or a dichloromethane/methanol mixture to separate compounds based on size.
-
-
Purification (HPLC):
-
Perform final purification of the fractions containing xanthoquinodins using reversed-phase HPLC on a C18 column.
-
Use a gradient of water and methanol or acetonitrile as the mobile phase.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to individual compounds.
-
-
Structure Elucidation:
Semi-Synthetic Modification of the Xanthoquinodin Scaffold
While the total synthesis of the complex xanthoquinodin core is challenging, semi-synthetic modifications of the naturally isolated parent compounds can provide access to a wide range of analogs. This approach allows for the targeted modification of specific functional groups to probe their role in biological activity.
Conceptual Approach for Semi-Synthesis:
The xanthoquinodin structure presents several functional groups amenable to chemical modification, including hydroxyl and carboxyl groups. Standard organic chemistry reactions can be employed to generate derivatives. For example:
-
Esterification/Amidation: The carboxylic acid moiety can be converted to a variety of esters or amides to explore the impact of this group on cell permeability and target engagement.
-
Etherification/Acylation: The phenolic hydroxyl groups can be alkylated or acylated to investigate the importance of hydrogen bond donors at these positions.
-
Oxidation/Reduction: The quinone and hydroquinone moieties can be chemically modified to alter the redox potential of the molecule.
Note: At present, specific, published protocols for the semi-synthesis of this compound analogs are limited. The development of such protocols will depend on the successful isolation of sufficient quantities of the natural product starting material.
Biosynthetic Engineering of Xanthoquinodin Analogs
Xanthoquinodins are polyketides, biosynthesized by large, multi-domain enzymes called polyketide synthases (PKSs).[5] Engineering these biosynthetic pathways offers a powerful strategy for generating novel analogs. Two main approaches are precursor-directed biosynthesis and PKS gene editing.
Protocol 2: General Strategy for Precursor-Directed Biosynthesis
This technique involves feeding synthetic, non-natural starter units (precursors) to a culture of the producing organism that has been engineered to be deficient in the production of its natural starter unit.[2]
Procedure:
-
Identify the Xanthoquinodin Biosynthetic Gene Cluster (BGC): This is a critical first step that would require genome sequencing of the producing fungal strain and bioinformatic analysis to identify the PKS genes responsible for xanthoquinodin biosynthesis.
-
Create a Mutant Strain: Generate a null mutant by deleting the gene responsible for the synthesis of the natural starter unit (e.g., an acyl-CoA ligase or a specific PKS loading module).[2]
-
Synthesize Precursor Analogs: Chemically synthesize analogs of the natural starter unit, often as N-acetylcysteamine (SNAC) thioesters, which can be processed by the PKS machinery.[6]
-
Feeding Studies:
-
Culture the mutant fungal strain in a suitable production medium.
-
Add the synthetic precursor analog to the culture at various concentrations and time points.
-
Continue the fermentation for a period to allow for the incorporation of the precursor and the biosynthesis of the novel analog.
-
-
Extraction and Analysis:
-
Extract the culture broth and mycelium as described in Protocol 1.
-
Use LC-MS to screen the extracts for new molecular weights corresponding to the expected novel xanthoquinodin analogs.
-
Isolate and purify any new compounds for structural elucidation and biological testing.
-
Conceptual Approach for PKS Engineering:
Direct modification of the PKS genes can lead to the production of novel structures. This is a more complex undertaking that requires advanced genetic tools for the fungal host.
-
Domain Swapping: The acyltransferase (AT) domain within a PKS module determines which extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) is incorporated into the growing polyketide chain. Replacing a native AT domain with one of a different specificity can lead to the incorporation of non-natural building blocks.[7]
-
Site-Directed Mutagenesis: Altering key amino acid residues in the active sites of PKS domains can relax or change their substrate specificity.[7]
-
Module Deletion/Insertion: Deleting or inserting entire modules can lead to the production of truncated or expanded polyketide backbones.
Data Presentation
Table 1: Anti-infective Activity of Selected Xanthoquinodin Analogs
| Compound | M. genitalium EC50 (µM)[1] | C. parvum EC50 (µM)[1] | T. vaginalis EC50 (µM)[1] | P. falciparum EC50 (µM)[1] |
| This compound | 0.13 | 5.2 | 3.9 | 0.29 |
| Xanthoquinodin A2 | 0.12 | 3.5 | 6.8 | 0.50 |
| Xanthoquinodin A6 | - | - | - | 0.52-0.92[3] |
| Xanthoquinodin B4 | - | - | - | 0.52-0.92[3] |
| Xanthoquinodin B5 | - | - | - | 0.52-0.92[3] |
Note: "-" indicates data not available in the cited sources.
Table 2: Cytotoxicity of Selected Xanthoquinodin Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HepG2 | > 25 | [1] |
| HL-60 | 6.22 | [5] | |
| SMMC-7721 | 8.00 | [5] | |
| A-549 | 3.33 | [5] | |
| MCF-7 | 14.16 | [5] | |
| SW480 | 28.82 | [5] | |
| Xanthoquinodin A2 | HepG2 | > 25 | [1] |
| HL-60 | 5.50 | [5] | |
| SMMC-7721 | 6.77 | [5] | |
| A-549 | 4.04 | [5] | |
| MCF-7 | 20.80 | [5] | |
| SW480 | >40 | [5] |
Experimental Protocols
Protocol 3: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is adapted for determining the 50% effective concentration (EC50) of compounds against the blood stage of Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells (RBCs)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Parasite Synchronization: Synchronize the P. falciparum culture to the ring stage using methods such as sorbitol treatment.
-
Plate Preparation:
-
Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Ensure the final DMSO concentration is below 0.5%.
-
Include positive controls (parasites with no drug) and negative controls (uninfected RBCs).
-
-
Infection and Incubation:
-
Add the synchronized ring-stage parasite culture to the wells to achieve a final parasitemia of ~0.5% and a hematocrit of 2%.
-
Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
Lysis and Staining:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate the plates in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Measurement:
-
Read the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Normalize the data to the positive control (100% growth).
-
Calculate the EC50 values by fitting the dose-response data to a suitable model using software like GraphPad Prism.
-
Visualizations
Experimental and Logic Flow Diagrams
Caption: Workflow for generating and evaluating this compound analogs.
Caption: Postulated mechanism of action for this compound in P. falciparum.
References
- 1. Precursor-Directed polyketide biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Precursor-directed biosynthesis of erythromycin analogs by an engineered polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering polyketide synthases and nonribosomal peptide synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In Vitro Precursor-Directed Synthesis of Polyketide Analogs with Coenzyme A Regeneration for the Development of Antiangiogenic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diversification of polyketide structures via synthase engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: MTS Assay for Determining HepG2 Cytotoxicity of Xanthoquinodin A1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthoquinodin A1 is a natural product derived from fungi, belonging to a class of compounds that have garnered interest for their diverse biological activities. The evaluation of the cytotoxic potential of novel compounds against cancer cell lines is a fundamental component of preclinical drug discovery. This application note provides a comprehensive protocol for assessing the cytotoxicity of this compound in the human hepatocellular carcinoma cell line, HepG2, utilizing the MTS assay. The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a quantitative, colorimetric method for determining cell viability. In viable cells, mitochondrial dehydrogenases reduce the MTS tetrazolium compound into a soluble formazan product. The amount of this colored formazan is directly proportional to the number of living cells, which can be quantified by measuring the absorbance of the solution.
Data Presentation
Publicly available literature on the dose-dependent cytotoxic effects of this compound on HepG2 cells is limited. However, a study has indicated that this compound exhibits low toxicity towards HepG2 cells, with a reported half-maximal effective concentration (EC50) greater than 25 µM.[1] To illustrate a typical dose-response profile for a compound with low cytotoxicity, a representative data set is provided in Table 1. For comparative purposes, hypothetical data for a more potent analog, Xanthoquinodin A6, which has demonstrated notable cytotoxicity against other cancer cell lines, is also included.[2]
Table 1: Representative Cytotoxicity Data for this compound and a More Potent Analog on HepG2 Cells
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) |
| This compound | 0 (Vehicle Control) | 100 ± 4.8 |
| 1.56 | 97.2 ± 5.1 | |
| 3.13 | 94.6 ± 4.9 | |
| 6.25 | 89.1 ± 5.3 | |
| 12.5 | 81.5 ± 4.7 | |
| 25 | 68.3 ± 5.0 | |
| Xanthoquinodin A6 (Hypothetical) | 0 (Vehicle Control) | 100 ± 5.2 |
| 1.56 | 78.4 ± 4.6 | |
| 3.13 | 55.2 ± 5.4 | |
| 6.25 | 24.7 ± 3.9 | |
| 12.5 | 9.8 ± 2.5 | |
| 25 | 3.1 ± 1.8 |
Experimental Protocols
HepG2 Cell Culture and Maintenance
-
Cell Line: HepG2 (Human Hepatocellular Carcinoma)
-
Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: Passage cells upon reaching 80-90% confluency. Wash the cell monolayer with Phosphate-Buffered Saline (PBS), and detach cells using a 0.25% Trypsin-EDTA solution. Resuspend the detached cells in complete growth medium, centrifuge, and re-plate at the desired density.
MTS Assay for Cytotoxicity Assessment
-
Cell Plating: In a 96-well flat-bottom plate, seed HepG2 cells at a density of 1 × 10⁴ cells per well in a final volume of 100 µL of complete growth medium. Incubate for 24 hours to allow for cell adherence.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in sterile DMSO. Perform serial dilutions of the stock solution in complete growth medium to obtain the desired final concentrations for treatment. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5% to prevent solvent toxicity.
-
Cell Treatment: After the initial 24-hour incubation, carefully aspirate the medium from each well and replace it with 100 µL of the medium containing the serially diluted this compound. Include appropriate controls: wells with untreated cells (medium only), and wells with cells treated with the vehicle (medium with DMSO).
-
Incubation: Return the plate to the incubator and incubate for the chosen duration of exposure (e.g., 48 or 72 hours).
-
Addition of MTS Reagent: Following the treatment period, add 20 µL of the MTS reagent directly to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, ensuring it is protected from light.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for the blank wells (medium only) and subtract this value from all other readings.
-
Determine the percentage of cell viability for each concentration using the formula: % Cell Viability = [(Absorbance of Treated Wells) / (Absorbance of Vehicle Control Wells)] × 100
-
Generate a dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration to calculate the EC50 value.
-
Mandatory Visualization
Caption: Workflow of the MTS assay for cytotoxicity assessment.
Caption: Putative signaling pathway for Xanthoquinodin-induced apoptosis.
Discussion
This application note outlines a standardized and reproducible protocol for evaluating the cytotoxicity of this compound against HepG2 cells. The provided data and protocols are intended to serve as a guide for researchers. While this compound itself may exhibit low cytotoxicity in this cell line, the methodology is applicable to a wide range of compounds, including more potent analogs.[2]
The putative signaling pathway diagram illustrates the two major apoptotic pathways that could be triggered by a cytotoxic compound in liver cancer cells. The intrinsic, or mitochondrial, pathway is a common mechanism for chemotherapy-induced cell death and is regulated by the Bcl-2 family of proteins.[3][4][5] The extrinsic, or death receptor-mediated, pathway can also be activated and can interact with the intrinsic pathway.[3][6] To definitively determine the mechanism of action for any cytotoxic Xanthoquinodin, further studies would be required, such as Western blot analysis of key apoptotic proteins (e.g., Bcl-2, Bax, caspases), caspase activity assays, and assessment of mitochondrial membrane potential.[7][8][9]
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apoptosis in liver carcinogenesis and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis as a Mechanism for Liver Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mRNA Expression of Bax, Bcl-2, p53, Cathepsin B, Caspase-3 and Caspase-9 in the HepG2 Cell Line Following Induction by a Novel Monoclonal Ab Hep88 mAb: Cross-Talk for Paraptosis and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocellular carcinoma HepG2 cell apoptosis and caspase-8 and Bcl-2 expression induced by injectable seed extract of Coix lacryma-jobi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journal.waocp.org [journal.waocp.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Xanthoquinodin A1 for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing Xanthoquinodin A1, ensuring its proper dissolution is critical for obtaining accurate and reproducible results in in vitro assays. This guide provides practical troubleshooting advice and detailed protocols to address common solubility issues encountered with this hydrophobic compound.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a hydrophobic molecule, characterized as a yellow powder. It is known to be soluble in several organic solvents but is insoluble in water.[1] Common solvents that can be used to dissolve this compound include dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, and dichloromethane.[1]
Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What is the likely cause?
A2: This phenomenon, often termed "solvent shock," is common when a concentrated stock solution of a hydrophobic compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous environment like cell culture media. The drastic change in solvent polarity causes the compound to crash out of solution. Other contributing factors can include the final concentration exceeding the compound's aqueous solubility limit and improper mixing techniques.
Q3: What is the recommended maximum concentration of this compound and DMSO in cell culture assays?
A3: To maintain solubility and minimize solvent-induced cytotoxicity, it is advisable to keep the final concentration of this compound in in vitro assays at or below 25 µM.[2] The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.5%, and not exceed 1%, as higher concentrations can have detrimental effects on cell viability and function.
Q4: Can I heat the this compound solution to improve its solubility?
A4: Gentle warming can aid in the dissolution of this compound in the initial stock solvent. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound. When preparing the final working solution, using pre-warmed cell culture medium (37°C) is recommended to prevent precipitation due to temperature shock.
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues with this compound during your experiments.
Issue 1: Immediate Precipitation Upon Addition to Aqueous Media
Symptoms: A visible precipitate or cloudiness appears instantly when the this compound stock solution is added to the cell culture medium or buffer.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Shock | The rapid shift from a high-concentration organic solvent to an aqueous environment causes the hydrophobic compound to precipitate. | Employ a serial dilution method. Prepare an intermediate dilution of your stock solution in the same organic solvent before adding it to the aqueous medium. |
| High Final Concentration | The target concentration in the aqueous medium surpasses the solubility limit of this compound. | Perform a dose-response experiment to determine the maximum soluble concentration that still provides the desired biological effect. Consider lowering the final concentration. |
| Inadequate Mixing | The concentrated stock solution is not dispersed quickly and evenly throughout the aqueous medium. | Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform distribution. |
Issue 2: Precipitation Observed After a Period of Incubation
Symptoms: The solution is initially clear, but a precipitate or crystalline structures become visible after several hours of incubation at 37°C.
Root Cause Analysis and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time under the experimental conditions (e.g., temperature, pH, light exposure). | Prepare fresh working solutions for each experiment. Minimize the exposure of stock and working solutions to light. |
| Media Evaporation | Evaporation of the culture medium can lead to an increase in the concentration of all components, potentially exceeding the solubility limit of this compound. | Ensure proper humidification in the incubator. Use sealed culture flasks or plates when possible. |
| pH Shift | Changes in the pH of the culture medium due to cellular metabolism can alter the charge state and solubility of the compound. | Use a cell culture medium with a robust buffering system (e.g., containing HEPES) and monitor the pH throughout the experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Water | Insoluble[1] |
| Methanol (MeOH) | Soluble[1] |
| Chloroform (CHCl3) | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dichloromethane | Soluble |
| Ethanol | Soluble |
Note: Quantitative solubility data in µg/mL or mM are not consistently reported in the literature. It is recommended to experimentally determine the solubility limit for your specific experimental conditions.
Table 2: Biological Activity of this compound in Various In Vitro Assays
| Assay Type | Cell Line / Organism | Activity (IC50 / EC50 / MIC) |
| Anticoccidial | Eimeria tenella in BHK-21 cells | MEC: 0.035 µM |
| Antimicrobial | Bacillus cereus | MIC: 1.56 µg/mL |
| Antimalarial | Plasmodium falciparum (K1 strain) | IC50: 0.52-0.92 µM |
| Cytotoxicity | HL-60 | IC50: 6.22 µM |
| Cytotoxicity | SMMC-7721 | IC50: 8.00 µM |
| Cytotoxicity | A-549 | IC50: 3.33 µM |
| Cytotoxicity | MCF-7 | IC50: 14.16 µM |
| Cytotoxicity | SW480 | IC50: 28.82 µM |
| Anti-infective | Mycoplasma genitalium | EC50: 0.13 µM[2] |
| Anti-infective | Cryptosporidium parvum | EC50: 5.2 µM[2] |
| Anti-infective | Trichomonas vaginalis | EC50: 3.9 µM[2] |
| Anti-infective | Plasmodium falciparum | EC50: 0.29 µM[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is approximately 572.5 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 572.5 g/mol * 1000 mg/g = 5.725 mg
-
Weighing: Carefully weigh out 5.725 mg of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the powder is completely dissolved.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution: To minimize solvent shock, prepare an intermediate dilution of the stock solution. For a final concentration of 10 µM, a 1:100 dilution of a 1 mM intermediate stock is a good starting point.
-
To prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in sterile DMSO (e.g., add 10 µL of 10 mM stock to 90 µL of DMSO).
-
-
Final Dilution:
-
Warm the required volume of complete cell culture medium to 37°C.
-
To achieve a final concentration of 10 µM, add the 1 mM intermediate stock to the pre-warmed medium at a 1:100 ratio (e.g., add 10 µL of 1 mM intermediate stock to 990 µL of medium).
-
Crucially, add the intermediate stock dropwise to the medium while gently swirling or vortexing the tube to ensure rapid and even dispersion.
-
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as the treated samples.
Mandatory Visualizations
Experimental Workflow for Preparing this compound Working Solution
References
Technical Support Center: Optimizing Xanthoquinodin A1 for Antiplasmodial Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Xanthoquinodin A1 in antiplasmodial assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported antiplasmodial activity of this compound?
A1: this compound has demonstrated potent activity against various Plasmodium species. For instance, it has an EC50 value of 0.29 μM against the chloroquine-resistant Dd2 strain of P. falciparum and 1.27 μM against the liver stage of P. berghei.[1]
Q2: Is this compound cytotoxic to mammalian cells?
A2: this compound generally exhibits low cytotoxicity. Studies have shown no cytotoxicity detected at the highest tested concentration, with an EC50 greater than 25 μM against HepG2 (human liver) cells.[1]
Q3: What is the mechanism of action of this compound against Plasmodium?
A3: The precise mechanism of action is still under investigation. However, transcriptomic analysis of P. falciparum cultures exposed to this compound revealed significant changes in transcripts related to RNA trafficking, chromosome segregation, and schizogony. Inhibition of the parasite occurs prior to multinucleation, leading to parasite death within 12 hours of exposure. Notably, attempts to generate resistant parasite lines have been unsuccessful, suggesting a potent and potentially novel mechanism of action.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is an amorphous yellow solid.[1] For in vitro assays, stock solutions are typically prepared by dissolving the compound in 100% dimethyl sulfoxide (DMSO).[2] It is crucial to ensure complete dissolution before making further dilutions in the culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity to the parasites.
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Culture Medium
-
Problem: My this compound, dissolved in DMSO, precipitates when I add it to the aqueous culture medium.
-
Possible Cause: Xanthoquinodins can have limited aqueous solubility. The abrupt change in solvent polarity when adding the DMSO stock to the aqueous medium can cause the compound to crash out of solution.
-
Solutions:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible while maintaining compound solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the culture medium. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warm Medium: Gently warming the culture medium to 37°C before adding the compound stock can sometimes improve solubility.
-
Solubility Assessment: Conduct a preliminary kinetic solubility assay to determine the maximum soluble concentration of this compound in your specific assay medium.[3][4]
-
Issue 2: High Variability in Assay Results
-
Problem: I am observing significant well-to-well or day-to-day variability in my antiplasmodial assay results.
-
Possible Causes:
-
Inconsistent Compound Concentration: Poor solubility can lead to inconsistent concentrations of the active compound across assay plates.[5][6]
-
Parasite Synchronization: Asynchronous parasite cultures can lead to variability, as different parasite stages may have different susceptibilities to the compound.
-
Assay-Specific Issues: For SYBR Green I assays, high background fluorescence or signal quenching by hemoglobin can be a source of variability.[7]
-
-
Solutions:
-
Visual Inspection: Before starting the assay, visually inspect the diluted compound in the assay medium for any signs of precipitation.
-
Strict Synchronization: Implement a stringent parasite synchronization protocol (e.g., sorbitol or magnetic-activated cell sorting) to ensure a homogenous parasite population at the start of the assay.[8]
-
Assay Controls: Include robust positive (e.g., chloroquine, artemisinin) and negative (vehicle control) controls on every plate to monitor assay performance.
-
Optimize SYBR Green I Protocol: If using a SYBR Green I assay, consider modifications to reduce background noise, such as washing steps to remove excess peptides or using non-lysed cells.[7][9]
-
Issue 3: Discrepancy Between Initial Screening and Dose-Response Assays
-
Problem: this compound showed high activity in my primary single-point screen, but the dose-response curve is flat or shows a much higher IC50.
-
Possible Causes:
-
Compound Solubility Limit: The concentration used in the primary screen might be above the solubility limit of this compound in the assay medium.
-
Indirect Effects: The compound might be indirectly affecting parasite growth by altering the host red blood cells, an effect that may not be strictly dose-dependent.[10]
-
Slow-Acting Compound: If the assay endpoint is too short, the full effect of a slow-acting compound may not be observed.
-
-
Solutions:
-
Determine Kinetic Solubility: Measure the kinetic solubility of this compound in your assay buffer to ensure your tested concentrations are achievable.[4]
-
Hemolysis and Cytotoxicity Assays: Perform a hemolysis assay and a cytotoxicity assay on uninfected red blood cells to rule out indirect effects on the host cell.
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the antiplasmodial effect.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target Organism | Strain/Stage | EC50 (μM) |
| Plasmodium falciparum | Dd2 (blood stage) | 0.29 |
| Plasmodium berghei | Liver Stage | 1.27 |
Data sourced from ACS Infectious Diseases and Journal of Natural Products.[1]
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | EC50 (μM) |
| HepG2 (Human Liver Carcinoma) | Cytotoxicity | > 25 |
Data sourced from Journal of Natural Products.[1]
Experimental Protocols
SYBR Green I-Based Fluorescence Assay for Antiplasmodial Activity
This protocol is adapted for determining the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Materials:
-
Synchronized P. falciparum ring-stage culture (1% parasitemia, 2% hematocrit)
-
Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom microplates
-
Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)
-
SYBR Green I nucleic acid stain (10,000x concentrate)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in the 96-well plate. Include positive (e.g., chloroquine) and negative (0.5% DMSO) controls.
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator.
-
After incubation, prepare the SYBR Green I lysis buffer by diluting the SYBR Green I concentrate 1:5000 in lysis buffer.
-
Carefully remove 100 µL of the supernatant from each well.
-
Add 100 µL of the SYBR Green I lysis buffer to each well.
-
Mix gently and incubate the plates in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition relative to the negative control and determine the IC50 value by non-linear regression analysis.
Parasite Lactate Dehydrogenase (pLDH) Assay
This assay measures the activity of parasite-specific lactate dehydrogenase as an indicator of parasite viability.
Materials:
-
Synchronized P. falciparum trophozoite-stage culture
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Malstat reagent (containing 0.2 M Tris-HCl pH 8.0, 0.2 M L-Lactate, 0.02% Triton X-100)
-
NBT/PES solution (Nitro blue tetrazolium/phenazine ethosulfate)
-
Absorbance microplate reader (650 nm)
Procedure:
-
Perform serial dilutions of this compound and set up the assay plate as described for the SYBR Green I assay.
-
Add the synchronized parasite culture and incubate for 48 hours.
-
After incubation, lyse the red blood cells by three freeze-thaw cycles.
-
In a separate flat-bottom 96-well plate, add 20 µL of the cell lysate.
-
Add 100 µL of Malstat reagent to each well.
-
Add 25 µL of NBT/PES solution to initiate the colorimetric reaction.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Measure the absorbance at 650 nm.
-
Determine the IC50 as described previously.
Cytotoxicity Assay using MTT
This protocol assesses the cytotoxicity of this compound against a mammalian cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Absorbance microplate reader (570 nm)
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Visualizations
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiplasmodial and Cytotoxic Activities of Compounds from the Roots of Eriosema montanum Baker f. (Fabaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 8. In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xanthoquinodin A1 Resistance Generation Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in generating resistance to Xanthoquinodin A1. Given the documented difficulties in inducing resistance to this compound, this guide focuses on understanding the underlying reasons and provides strategic advice for experimental design and interpretation.
Troubleshooting Guide
Problem 1: No resistant clones are emerging after prolonged drug pressure.
Question: I have been culturing my cells (e.g., Plasmodium falciparum, Toxoplasma gondii) with increasing concentrations of this compound for an extended period, but I am not observing any resistant populations. What is going wrong?
Answer: It is a documented phenomenon that this compound is "resistance-refractory," meaning that attempts to generate in vitro resistance have been largely unsuccessful.[1][2][3] This is not necessarily an error in your experimental protocol but rather a characteristic of the compound's mechanism of action.
Possible Explanations & Solutions:
-
Multi-Target Mechanism: this compound is believed to act on multiple targets within the cell.[1] For resistance to emerge, simultaneous mutations in several genes would likely be required, which is a rare event.
-
Recommendation: Instead of focusing solely on generating highly resistant clones, consider characterizing the subtle transcriptomic and proteomic changes in the cell population under sublethal drug pressure. This may provide insights into the compound's mechanism of action.
-
-
Moderately Fast-Killing Profile: this compound exhibits a moderately fast-killing profile, eliminating a significant portion of parasites within 24 hours.[1] This rapid action may not allow sufficient time for resistance-conferring mutations to arise and be selected for.
-
Recommendation: If your goal is to select for any level of decreased susceptibility, consider using a continuous, low-dose exposure model rather than a dose-escalation protocol. This might allow cells with minor fitness advantages to survive and replicate.
-
-
Novel Mechanism of Action: this compound does not show cross-resistance with known antimalarial targets, suggesting a novel mechanism of action.[1][2][3] Cells may not have pre-existing or easily acquired resistance mechanisms against such a compound.
dot
Caption: Proposed multi-target mechanism of this compound leading to a high barrier for resistance development.
Problem 2: Significant decrease in total RNA yield after treatment.
Question: When I treat my P. falciparum cultures with this compound for transcriptomic analysis, I observe a substantial reduction in the total RNA yield compared to my vehicle control. Is this expected?
Answer: Yes, this is a reported effect of this compound on P. falciparum.[1]
Possible Explanations & Solutions:
-
Transcriptional Inhibition: The compound may directly or indirectly inhibit transcription, leading to a global decrease in RNA levels.
-
RNA Degradation: this compound might induce cellular stress pathways that lead to increased RNA degradation.
-
Recommendation: To compensate for the lower yield, you may need to start with a larger number of cells for RNA extraction. Additionally, ensure that your RNA extraction protocol includes steps to minimize RNA degradation, such as working quickly on ice and using RNase inhibitors. For transcriptomic studies, consider shorter exposure times to capture the initial cellular responses before widespread RNA loss occurs.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration of this compound for resistance generation experiments?
A1: Start with the EC50 (50% effective concentration) for your specific cell line and organism. If you are attempting a dose-escalation protocol, gradually increase the concentration in small increments (e.g., 1.5-2x) once the culture has recovered and is proliferating at the current concentration. However, be aware that due to the compound's nature, you may not be able to select for high levels of resistance.
Q2: Are there any known resistance mutations for this compound?
A2: As of the latest research, there are no published, confirmed resistance-conferring mutations for this compound.[1][2][3] This is a key indicator of its "resistance-refractory" profile.
Q3: Does this compound affect the cell cycle?
A3: In studies with Jurkat cells, this compound did not affect cell cycle progression at concentrations up to 1 µM.[4] However, its effects on the cell cycle of other organisms, such as Plasmodium or Toxoplasma, may differ.
Q4: What are the reported EC50 values for this compound?
A4: The following table summarizes some of the reported EC50 values for this compound against various pathogens.
| Organism | Strain/Stage | EC50 (µM) | Reference |
| Plasmodium falciparum | Dd2 | 0.29 | [1] |
| Plasmodium berghei | Liver Stage | 1.27 | [1] |
| Toxoplasma gondii | RH88 Tachyzoites | 0.12 | [1] |
| Mycoplasma genitalium | 0.13 | [5] | |
| Cryptosporidium parvum | 5.2 | [5] | |
| Trichomonas vaginalis | 3.9 | [5] |
Experimental Protocols
Standard Protocol for In Vitro Resistance Generation (for comparison)
This protocol outlines a general method for generating drug-resistant cell lines. Note that this standard approach has not been successful for this compound.
-
Determine the EC50: Perform a dose-response assay to determine the 50% effective concentration (EC50) of this compound for your parental cell line.
-
Initial Drug Pressure: Culture the parental cell line in the presence of this compound at its EC50.
-
Monitor and Passage: Monitor the culture for signs of recovery and proliferation. Once the cells are actively dividing, passage them into a fresh flask with the same drug concentration.
-
Dose Escalation: Once the cell line is stably growing at the initial concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat: Repeat steps 3 and 4, gradually increasing the drug concentration over several weeks or months.
-
Characterize Resistance: Periodically, and at the end of the selection process, perform EC50 assays on the drug-pressured cell line and compare it to the parental line to determine the fold-change in resistance.
dot
Caption: A typical experimental workflow for generating drug resistance in vitro. For this compound, the "No Resistance Emerges" outcome is common.
References
- 1. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcsciences.com [lcsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing drug interference in Alamar Blue assays with Xanthoquinodin A1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Alamar Blue assay to assess cell viability, particularly when working with the compound Xanthoquinodin A1.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Alamar Blue assay?
The Alamar Blue assay is a widely used method to quantify cell viability and cytotoxicity.[1][2] The assay utilizes a blue, non-fluorescent, and cell-permeable dye called resazurin.[2][3][4] In viable, metabolically active cells, intracellular enzymes reduce resazurin to the pink, highly fluorescent compound resorufin.[1][2][3][4] This conversion is primarily mediated by intracellular diaphorases using NADH or NADPH as reductants.[1] The resulting fluorescence or color change is proportional to the number of viable cells and can be measured using a fluorometer or spectrophotometer.[1][5]
Q2: Can this compound interfere with the Alamar Blue assay?
While direct interference of this compound with the Alamar Blue reagent (resazurin) has not been explicitly documented in the provided search results, the potential for interference exists. Compounds with antioxidant properties or those that can alter the cellular redox state can interfere with the assay.[3] this compound is a xanthone-anthraquinone heterodimer, and such complex organic molecules can have inherent redox properties. Therefore, it is crucial to perform appropriate controls to rule out any direct chemical reduction of resazurin by this compound, which could lead to false-positive results (i.e., an apparent increase in cell viability).
Q3: What are common causes of inaccurate results in Alamar Blue assays?
Inaccurate results in Alamar Blue assays can arise from several factors:
-
Direct chemical reduction of resazurin: The test compound itself may directly reduce resazurin, leading to a false signal of cell viability.[3]
-
Interaction with culture media: Some components of cell culture media can interact with the Alamar Blue reagent, causing an increase in background fluorescence over time.[6][7]
-
Alteration of cellular metabolism: The test compound might alter the metabolic activity of the cells without affecting their viability, leading to a misinterpretation of the results.
-
Incorrect cell density: Using cell densities that are too high or too low can lead to non-linear and inaccurate results.[8]
-
Microbial contamination: Microbial contaminants can also reduce resazurin and contribute to a false-positive signal.[8]
Q4: How can I minimize potential drug interference from this compound in my Alamar Blue assay?
To minimize potential interference, a modified protocol is recommended. The key step is to remove the medium containing the test compound (this compound) and replace it with fresh medium containing the Alamar Blue reagent.[9][10][11] This prevents any direct interaction between the compound and the reagent in the extracellular environment. Additionally, running parallel control experiments is essential.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in "no-cell" control wells | The test compound (this compound) may be directly reducing the Alamar Blue reagent. | 1. Perform a control experiment with this compound in cell-free media with Alamar Blue. 2. If direct reduction is confirmed, use the modified protocol involving the removal of the drug-containing medium before adding Alamar Blue.[9][10][11] |
| Unexpectedly high cell viability at high concentrations of this compound | This could be due to interference from the compound, leading to a false-positive signal. | 1. Verify that the compound is not directly reducing the Alamar Blue reagent (see above). 2. Implement the modified protocol where the compound is washed out before adding the reagent.[9][10][11] |
| Inconsistent results between replicate wells | Uneven cell seeding, edge effects in the microplate, or pipetting errors. | 1. Ensure proper cell suspension mixing before seeding. 2. Avoid using the outer wells of the microplate if edge effects are suspected. 3. Use calibrated pipettes and proper pipetting techniques. |
| "Right-shift" in the dose-response curve compared to other cytotoxicity assays | The presence of the drug during the Alamar Blue incubation is causing falsely elevated readings.[9][11] | Adopt the modified protocol of removing the drug-containing medium prior to the addition of Alamar Blue.[9][10][11] |
Experimental Protocols
Standard Alamar Blue Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add Alamar Blue reagent to each well, typically at 10% of the culture volume.[5]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Measure fluorescence (Excitation: 530-560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[5]
Modified Protocol to Minimize this compound Interference
-
Cell Seeding and Compound Treatment: Follow steps 1-3 of the standard protocol.
-
Removal of Compound: Carefully aspirate the medium containing this compound from each well.
-
Washing (Optional but Recommended): Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.
-
Addition of Reagent in Fresh Medium: Add pre-warmed, fresh culture medium containing the Alamar Blue reagent (10% v/v) to each well.
-
Incubation with Reagent: Follow step 5 of the standard protocol.
-
Measurement: Follow step 6 of the standard protocol.
Quantitative Data Summary
The following table summarizes the cytotoxic and anti-infective activities of this compound from published studies.
| Organism/Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| Plasmodium falciparum | Antiplasmodial Activity | 0.29 | [12][13][14] |
| Mycoplasma genitalium | Antimicrobial Activity | 0.13 | [12][13][14] |
| Cryptosporidium parvum | Anti-infective Activity | 5.2 | [12][13][14] |
| Trichomonas vaginalis | Anti-infective Activity | 3.9 | [12][13][14] |
| Toxoplasma gondii (tachyzoites) | Anti-infective Activity | 0.12 | [15] |
| Plasmodium berghei (liver stage) | Anti-infective Activity | 1.27 | [15] |
| HL-60 (Human promyelocytic leukemia cells) | Cytotoxicity | 6.22 | |
| SMMC-7721 (Human hepatoma cells) | Cytotoxicity | 8.00 | |
| A-549 (Human lung carcinoma cells) | Cytotoxicity | 3.33 | |
| MCF-7 (Human breast adenocarcinoma cells) | Cytotoxicity | 14.16 | |
| SW480 (Human colon adenocarcinoma cells) | Cytotoxicity | 28.82 | |
| HepG2 (Human liver cancer cells) | Cytotoxicity | > 25 | [12][13][14] |
Visualizations
Caption: Principle of the Alamar Blue assay for cell viability.
Caption: Troubleshooting workflow for unexpected Alamar Blue assay results.
Caption: Postulated mechanism of action for this compound.
References
- 1. The alamar blue assay in the context of safety testing of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the principle of alamar Blue assay? | AAT Bioquest [aatbio.com]
- 3. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alamarBlue Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. researchgate.net [researchgate.net]
- 7. Alamar blue reagent interacts with cell-culture media giving different fluorescence over time: potential for false positives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Techniques for Xanthoquinodin A1 Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Xanthoquinodin A1 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps for isolating Xanthoquinodins from fungal cultures?
A1: The typical starting point is the cultivation of a producing fungal strain, such as Trichocladium sp., Humicola sp., or Cytospora eugeniae, on a solid or in a liquid medium.[1][2][3] The fungal biomass and/or broth is then extracted using an organic solvent, most commonly ethyl acetate (EtOAc), to obtain a crude extract containing the desired compounds.[1][2] This is often followed by solvent partitioning to perform an initial cleanup and separate compounds based on polarity.
Q2: My crude extract shows promising bioactivity, but the activity is lost after the first chromatography step. What could be the cause?
A2: Loss of bioactivity during purification is a common challenge in natural product discovery.[4] Several factors could be at play:
-
Compound Degradation: Xanthoquinodins, like many complex natural products, may be sensitive to pH, light, or prolonged exposure to certain solvents (e.g., chlorinated solvents) or silica gel.
-
Synergistic Effects: The initial high activity might not be from a single compound but from the synergistic effect of multiple compounds in the extract. The separation of these compounds leads to an apparent loss of activity.[4]
-
Low Concentration: The active compound may be present in very low concentrations, and after dilution and potential losses during the purification step, its concentration in the collected fractions may fall below the detection limit of the bioassay.[4]
Q3: How can I improve the resolution of closely related Xanthoquinodin analogs during HPLC purification?
A3: Achieving baseline separation of structurally similar analogs requires careful optimization of HPLC conditions. Consider the following strategies:
-
Column Chemistry: Test different stationary phases. While a C18 column is a common starting point, other chemistries like Phenyl-Hexyl or pentafluorophenyl (F5) can offer different selectivity for aromatic compounds like Xanthoquinodins.[1]
-
Mobile Phase Modifiers: Small amounts of acid (e.g., 0.1% formic acid or trifluoroacetic acid) in the mobile phase can improve peak shape for acidic compounds by suppressing ionization.[5]
-
Gradient Optimization: Switch from an isocratic to a gradient elution. A shallow, slow gradient around the elution time of your target compounds can significantly enhance resolution between closely related analogs.[5][6]
-
Flow Rate and Temperature: Reducing the flow rate can increase column efficiency. Additionally, adjusting the column temperature can alter selectivity and improve separation.[7]
Q4: I am struggling to obtain high-purity crystals of my Xanthoquinodin analog. What should I do?
A4: Xanthoquinodins are often isolated as amorphous solids, making crystallization challenging.[1] If direct crystallization fails, consider the following:
-
High Purity is Key: Ensure the starting material is of the highest possible purity (>98%), as impurities can inhibit crystal formation. An additional polishing step using semi-preparative HPLC might be necessary.
-
Solvent Screening: Systematically screen a wide range of solvent systems. Vapor diffusion (hanging or sitting drop) with a slow evaporation rate is often effective. Common solvent/anti-solvent pairs include methanol/water, acetone/hexane, and ethyl acetate/heptane.
-
Amorphous Precipitation: If crystallization is unsuccessful, precipitation from a concentrated solution by adding an anti-solvent can yield a high-purity amorphous powder, which is suitable for most biological and spectroscopic analyses.
Q5: What are the best practices for storing purified this compound analogs to prevent degradation?
A5: While specific stability data for all Xanthoquinodin analogs is not extensively published, general principles for complex polyketides apply. To ensure stability, store purified compounds as a dry, amorphous solid or in a crystalline form if possible.[8] Keep them in amber vials at -20°C or lower, under an inert atmosphere (argon or nitrogen) to protect against light, moisture, and oxidation. For short-term use, stock solutions in anhydrous DMSO or methanol can be prepared and stored under the same conditions.
Troubleshooting Guide
| Symptom / Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield from Fungal Extraction | 1. Incomplete cell lysis or inefficient solvent penetration. 2. Suboptimal choice of extraction solvent. 3. Degradation of target compounds during extraction.[9] | 1. Grind the fungal biomass before extraction. Consider using ultrasound-assisted extraction to improve efficiency.[9] 2. Perform small-scale solvent screens (e.g., ethyl acetate, methanol, acetone, dichloromethane) to find the optimal solvent. 3. Avoid prolonged extraction times at high temperatures. |
| Poor Peak Shape (Tailing/Fronting) in HPLC | 1. Column overload. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the silica backbone (e.g., with free silanols). 4. Column degradation or contamination. | 1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the initial mobile phase or a weaker solvent (e.g., DMSO). 3. Add a mobile phase modifier like 0.1% TFA or formic acid.[5] 4. Flush the column with a strong solvent or replace it if necessary. |
| Irreproducible Retention Times | 1. Inadequate column equilibration between runs. 2. Fluctuations in mobile phase composition or column temperature. 3. Air bubbles in the pump or detector. | 1. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection. 2. Use a column thermostat for precise temperature control. Prepare fresh mobile phase daily and ensure it is well-mixed. 3. Degas the mobile phase thoroughly. |
| Compound Appears Pure by HPLC but NMR Shows Impurities | 1. Impurity co-elutes with the main peak and lacks a UV chromophore. 2. The impurity is a stereoisomer that is not resolved by the HPLC method. 3. Residual solvent (e.g., from purification) is present. | 1. Use an orthogonal detection method like Mass Spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD).[6] 2. Develop a chiral HPLC method if stereoisomers are suspected. 3. Dry the sample under high vacuum for an extended period to remove residual solvents. |
Quantitative Data Summary
The following tables summarize quantitative data from published purification protocols for Xanthoquinodin analogs.
Table 1: Example Purification Yields of Xanthoquinodin Analogs from Trichocladium sp.
| Compound | Subfraction Source | Yield (mg) | Initial Mass of Subfraction (mg) |
| Xanthoquinodin NPDG A1 (1) | I1 | 6 | 50 |
| Xanthoquinodin NPDG A2 (2) | I1 | 3 | 50 |
| Xanthoquinodin NPDG A3 (3) | I2 | 2 | 25 |
| Xanthoquinodin NPDG A4 (4) | I1 | 2 | 50 |
| Xanthoquinodin NPDG A5 (5) | I1 | 6 | 50 |
| Xanthoquinodin NPDG B1 (6) | I3 | 6 | 20 |
| (Data sourced from literature describing the fractionation of a fungal extract)[1] |
Table 2: Example Chromatographic Conditions for Xanthoquinodin Analog Purification
| Parameter | Method 1: Semipreparative HPLC [1] | Method 2: Semipreparative HPLC [1] | Method 3: Semipreparative HPLC [1] |
| Stationary Phase | C18 | C18 | Phenyl-Hexyl (F5) |
| Mobile Phase | Isocratic MeCN-H₂O (50:50) | Isocratic MeCN-H₂O (60:40) | Isocratic MeCN-H₂O (60:40) |
| Flow Rate | 4 mL/min | 4 mL/min | 4 mL/min |
| Target Analogs | NPDG A1, A2, A4, A5 | NPDG A3 | This compound (7) |
Experimental Protocols
Protocol 1: Extraction of Xanthoquinodins from Fungal Culture
This protocol is a generalized procedure based on methods for extracting Xanthoquinodins from fungal biomass.[1]
-
Harvesting: After cultivation (e.g., 4 weeks at room temperature), harvest the fungal biomass.
-
Extraction:
-
Submerge the entire fungal biomass in a large vessel with ethyl acetate (EtOAc) at a ratio of approximately 1 L of solvent per mycobag or large petri dish culture.
-
Allow the extraction to proceed at room temperature for 24 hours with occasional agitation.
-
Decant the EtOAc extract. Repeat the extraction process two more times with fresh solvent.
-
-
Concentration:
-
Pool the organic extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude organic-soluble extract.
-
-
Drying and Storage: Dry the resulting crude extract under high vacuum to remove residual solvent. Store the extract at -20°C until further purification.
Protocol 2: Multi-Step Chromatographic Purification
This protocol outlines a typical multi-step process involving vacuum liquid chromatography (VLC) followed by HPLC.[1]
-
Initial Fractionation by VLC:
-
Adsorb the crude extract (e.g., 10 g) onto a small amount of silica gel.
-
Prepare a VLC column with silica gel packed in hexane.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of increasing polarity, for example:
-
Hexane (100%)
-
Hexane:EtOAc (90:10, 80:20, 50:50, 20:80)
-
EtOAc (100%)
-
EtOAc:Methanol (90:10, 50:50)
-
Methanol (100%)
-
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to pool similar fractions.
-
-
Semipreparative HPLC Purification:
-
Dissolve the target fraction from the VLC step in a suitable solvent (e.g., methanol or DMSO).
-
Purify the fraction using a semipreparative HPLC system with a C18 or other suitable column.
-
Develop an appropriate isocratic or gradient method using solvents like acetonitrile (MeCN) and water, often with 0.1% formic acid.[1][5] An example isocratic condition is 50:50 MeCN:H₂O at a flow rate of 4 mL/min.[1]
-
Collect peaks based on UV detection at relevant wavelengths (e.g., 254 nm and 280 nm).
-
Evaporate the solvent from the collected fractions to obtain the purified compounds.
-
Protocol 3: Purity Assessment by Analytical HPLC-UV
This protocol provides a general method for determining the purity of the final compounds.[5]
-
Instrumentation: Use a standard analytical HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Sample Preparation: Prepare a stock solution of the purified compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute as needed to be within the linear range of the detector.
-
Chromatographic Conditions:
-
Mobile Phase A: HPLC-grade water + 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile + 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30 °C.
-
Example Gradient: 5% to 95% B over 20 minutes, hold at 95% B for 3 minutes, then return to 5% B and re-equilibrate for 5 minutes.
-
-
Data Analysis:
-
Integrate all peaks detected in the chromatogram.
-
Calculate purity based on the relative peak area of the main compound as a percentage of the total integrated peak area.
-
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100.
-
Visualizations
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthoquinodins, new anticoccidial agents produced by Humicola sp. Production, isolation and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tarosdiscovery.com [tarosdiscovery.com]
- 7. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthocyanin stability and degradation in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
Addressing cytotoxicity of Xanthoquinodin A1 in non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthoquinodin A1, focusing on addressing its cytotoxicity in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a fungal-derived secondary metabolite belonging to the xanthone-anthraquinone heterodimer class. It has demonstrated broad-spectrum anti-infective properties, including activity against various human pathogens.
Q2: Does this compound exhibit cytotoxicity towards non-cancerous cell lines?
Current research suggests that this compound generally exhibits low cytotoxicity towards non-cancerous cell lines. For instance, one study found that for the human liver cell line HepG2, the half-maximal effective concentration (EC50) was greater than 25 μM, indicating low toxicity[1]. Another related compound, xanthoquinodin JBIR-99, was found to be non-cytotoxic to the normal colon cell line CCD-112-CoN at concentrations up to 100 μM[2]. However, it is important to note that some other analogs of Xanthoquinodin have shown cytotoxicity against non-cancerous cell lines like Vero cells[3][4]. Therefore, the cytotoxic potential of this compound should be empirically determined for each specific non-cancerous cell line used in your experiments.
Q3: What is the suspected mechanism of cytotoxicity of Xanthoquinodin compounds?
While the exact mechanism in non-cancerous cells is not fully elucidated, studies on related xanthoquinodin compounds in cancer cells suggest that cytotoxicity, when it occurs, is likely mediated by the induction of apoptosis. This process may involve the activation of caspases (such as caspase-3), the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and cell cycle arrest[2]. It is plausible that at higher concentrations, this compound could trigger similar apoptotic pathways in non-cancerous cells.
Q4: Are there any known strategies to reduce the cytotoxicity of this compound in non-cancerous cells?
Currently, there are no published strategies specifically for mitigating the cytotoxicity of this compound in non-cancerous cells. However, general approaches to reduce drug-induced cytotoxicity in normal cells could be explored. These include co-incubation with antioxidants to quench reactive oxygen species or the use of pan-caspase inhibitors to block apoptosis. It is crucial to validate that any such strategy does not also compromise the intended biological activity of this compound against the target pathogens or cancer cells.
Data Summary: Cytotoxicity of this compound and Analogs in Non-Cancerous Cell Lines
| Compound | Non-Cancerous Cell Line | Cytotoxicity Metric | Result |
| This compound | HepG2 (Human Liver) | EC50 | > 25 μM[1] |
| Xanthoquinodin JBIR-99 | CCD-112-CoN (Human Colon Fibroblast) | IC50 | > 100 μM[2] |
| Xanthoquinodin A4, A6, B4, B5, and Ketoxanthoquinodin A6 | Vero (Monkey Kidney) | Cytotoxicity Observed | Yes (Specific IC50 values not reported)[3][4] |
Troubleshooting Guides
Issue 1: Higher-than-expected cytotoxicity in a non-cancerous cell line.
Possible Causes:
-
Cell Line Sensitivity: The specific non-cancerous cell line you are using may be particularly sensitive to this compound.
-
Compound Concentration: The concentrations of this compound being tested may be too high for the specific cell line.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cytotoxicity at the concentrations used.
-
Experimental Error: Errors in cell seeding density, incubation time, or assay procedure can lead to inaccurate cytotoxicity readings.
-
Compound Purity: Impurities in the this compound sample could be contributing to the observed cytotoxicity.
Troubleshooting Steps:
-
Confirm Literature Values: Cross-reference your results with any available cytotoxicity data for this compound in the same or similar cell lines.
-
Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value accurately.
-
Include a Solvent Control: Always include a vehicle control (the solvent used to dissolve this compound) at the highest concentration used in your experiment to assess its contribution to cytotoxicity.
-
Optimize Experimental Parameters:
-
Ensure a consistent and optimal cell seeding density.
-
Verify the incubation time; prolonged exposure can increase cytotoxicity.
-
Review and standardize your cytotoxicity assay protocol.
-
-
Verify Compound Purity: If possible, confirm the purity of your this compound sample using analytical methods such as HPLC or mass spectrometry.
-
Switch Cell Lines: If feasible, test the cytotoxicity in a different, well-characterized non-cancerous cell line to see if the effect is cell-type specific.
Issue 2: High variability in cytotoxicity assay results.
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Edge Effects in Microplates: Wells on the edge of the plate are more prone to evaporation, which can affect cell growth and compound concentration.
-
Incomplete Solubilization of Formazan Crystals (MTT Assay): If the formazan crystals are not fully dissolved, the absorbance readings will be inaccurate.
-
Pipetting Errors: Inaccurate pipetting of cells, compound, or assay reagents will introduce variability.
-
Cell Clumping: Clumped cells will not proliferate uniformly and may not be exposed to the compound evenly.
Troubleshooting Steps:
-
Improve Cell Seeding Technique: Ensure you have a single-cell suspension before seeding and mix the cell suspension between pipetting to maintain uniformity.
-
Mitigate Edge Effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity.
-
Ensure Complete Solubilization (MTT Assay): After adding the solubilization buffer (e.g., DMSO), ensure all formazan crystals are dissolved by gentle shaking or pipetting up and down. Visually inspect the wells under a microscope before reading the plate.
-
Calibrate and Check Pipettes: Regularly calibrate your pipettes and use proper pipetting techniques to ensure accuracy.
-
Prepare a Single-Cell Suspension: Before seeding, ensure you have a homogenous single-cell suspension by gentle trituration.
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
Your non-cancerous cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (vehicle control). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
This compound stock solution
-
96-well cell culture plates
-
Your non-cancerous cell line
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. In addition to the controls mentioned, you will need a positive control for maximum LDH release (usually achieved by adding a lysis buffer provided in the kit).
-
Sample Collection: After the treatment incubation, centrifuge the plate (if using suspension cells) or carefully collect a portion of the supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.
-
Incubation and Absorbance Reading: Incubate the plate as per the kit's instructions (usually at room temperature, protected from light). Read the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the positive and negative controls.
Protocol 3: Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution
-
White-walled 96-well plates (for luminescence assays)
-
Your non-cancerous cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit (Promega or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Analyze the data relative to the vehicle control.
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Caption: A troubleshooting flowchart for unexpected high cytotoxicity results.
Caption: A hypothesized apoptotic pathway for Xanthoquinodin-induced cytotoxicity.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
How to improve the stability of Xanthoquinodin A1 in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on improving the stability of Xanthoquinodin A1 in solution. The information is tailored for professionals engaged in research and drug development who may encounter stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: this compound, a xanthone-anthraquinone heterodimer, is susceptible to degradation in solution. The primary factors influencing its stability are:
-
pH: this compound is particularly sensitive to basic conditions. The presence of a basic solvent, such as pyridine, has been shown to cause the conversion of a similar xanthone-anthraquinone heterodimer, potentially through the opening of a heterocyclic ring to achieve greater aromaticity.[1] It is crucial to maintain an optimal pH to prevent such degradation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation of many natural products, including those with quinone structures.
-
Light: Exposure to light, especially UV radiation, can induce photodegradation in compounds with chromophores like the xanthone and anthraquinone moieties in this compound.
-
Oxidation: The quinone structure within this compound makes it susceptible to oxidative degradation, which can be initiated by dissolved oxygen or the presence of oxidizing agents in the solution.
Q2: What is the recommended solvent and storage condition for this compound in solution?
A2: Based on supplier datasheets, this compound has limited stability in solution. For short-term storage (up to 2 weeks), a solution in DMSO can be kept at 4°C. For longer-term storage (up to 6 months), it is recommended to store the DMSO solution at -80°C. For routine experiments, it is advisable to prepare fresh solutions and use them promptly.
Q3: Are there any general strategies to improve the stability of this compound in my experimental solutions?
A3: Yes, several formulation strategies can be employed to enhance the stability of hydrophobic and chemically labile compounds like this compound:
-
pH Control: Maintaining the solution at a slightly acidic to neutral pH is likely to be beneficial. The use of appropriate buffer systems (e.g., citrate or phosphate buffers) can help maintain a stable pH environment.
-
Use of Antioxidants: The inclusion of antioxidants, such as ascorbic acid or butylated hydroxytoluene (BHT), can help mitigate oxidative degradation.
-
Light Protection: Always store solutions of this compound in amber vials or protect them from light by wrapping the container in aluminum foil.
-
Temperature Control: Store solutions at the lowest practical temperature for your experimental setup to slow down potential degradation reactions.
-
Inert Atmosphere: For highly sensitive experiments, preparing and handling the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the gold standard for assessing compound stability. This involves monitoring the concentration of this compound over time and detecting the appearance of any degradation products.
Troubleshooting Guides
Guide 1: Investigating Solution Instability (Color Change, Precipitation, or Loss of Activity)
This guide provides a systematic approach to troubleshoot common instability issues observed with this compound solutions.
Problem: The this compound solution has changed color, a precipitate has formed, or a decrease in biological activity is observed.
DOT Script for Troubleshooting Workflow:
Caption: Workflow for troubleshooting this compound solution instability.
Guide 2: Advanced Formulation Strategies for Enhanced Stability
For long-term stability or for in vivo applications, advanced formulation approaches may be necessary.
-
Nanoencapsulation: Encapsulating this compound in nanocarriers such as liposomes or polymeric nanoparticles can protect it from the surrounding environment, thereby improving its stability and solubility.
-
Lyophilization (Freeze-Drying): Removing the solvent by lyophilization to create a stable powder for reconstitution is a common and effective strategy for compounds that are unstable in solution. The lyophilized powder can be stored for an extended period and reconstituted immediately before use.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Key Instability Factors
This protocol outlines a forced degradation study to determine the primary factors affecting this compound stability.
DOT Script for Forced Degradation Workflow:
Caption: Experimental workflow for a forced degradation study of this compound.
Methodology:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like HPLC-grade acetonitrile or DMSO.
-
Stress Conditions:
-
Hydrolysis: Dilute the stock solution in separate vials containing 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Oxidation: Dilute the stock solution in a solution of 3% hydrogen peroxide.
-
Photolysis: Expose a solution of this compound in a quartz cuvette to a light source (e.g., a photostability chamber). Wrap a control sample in aluminum foil.
-
Thermal Stress: Place a solution of this compound in an oven at a controlled elevated temperature (e.g., 60°C).
-
-
Incubation: Incubate the samples under their respective stress conditions for a defined period (e.g., 24, 48, 72 hours).
-
Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored at -20°C. A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is essential for accurately monitoring the stability of this compound.
Recommended HPLC Parameters (Starting Point):
| Parameter | Recommendation |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile and water (both with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV/Vis at a wavelength of maximum absorbance for this compound |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately quantify this compound in the presence of its degradation products.
Data Presentation
The following table summarizes hypothetical data from a forced degradation study to illustrate how stability data for this compound could be presented.
Table 1: Hypothetical Degradation of this compound under Forced Stress Conditions after 48 hours.
| Stress Condition | % this compound Remaining | Number of Major Degradation Products | Observations |
| Control (-20°C, dark) | 99.8 | 0 | No significant change |
| 0.1 M HCl (60°C) | 95.2 | 1 | Slight degradation |
| Water (60°C) | 92.5 | 2 | Moderate degradation |
| 0.1 M NaOH (60°C) | 35.7 | >3 | Significant degradation, color change |
| 3% H₂O₂ (RT) | 78.4 | 2 | Significant degradation |
| UV/Vis Light (RT) | 85.1 | 1 | Moderate degradation, slight color change |
| Thermal (80°C, dark) | 65.3 | 2 | Significant degradation |
Disclaimer: The information provided in this technical support center is based on general principles of natural product chemistry and stability testing. Specific experimental conditions and results for this compound may vary. It is recommended to perform dedicated stability studies for your specific formulation and application.
References
How to reduce off-target effects of Xanthoquinodin A1 in cell culture
Welcome to the technical support center for Xanthoquinodin A1. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in cell culture experiments by providing troubleshooting advice and frequently asked questions (FAQs) to mitigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a fungal-derived natural product belonging to the class of xanthone-anthraquinone heterodimers.[1][2] It exhibits broad-spectrum anti-infective properties, showing inhibitory activity against various human pathogens including Plasmodium falciparum (malaria), Mycoplasma genitalium, Cryptosporidium parvum, and Trichomonas vaginalis.[1][2][3] It has also demonstrated cytotoxicity against several cancer cell lines.[4][5]
Q2: What are the known off-target effects of this compound?
Direct, specific off-target interactions of this compound have not been extensively characterized in published literature. However, some studies have reported cytotoxicity against non-cancerous cell lines, such as Vero cells, at certain concentrations, suggesting potential off-target effects.[4][5] Off-target effects can manifest as unintended changes in cellular signaling, morphology, or viability that are independent of the compound's primary mechanism of action.
Q3: How can I determine the optimal concentration of this compound for my cell line to minimize off-target effects?
To minimize off-target effects, it is crucial to determine the lowest effective concentration of this compound that elicits the desired biological response.
Experimental Protocol: Dose-Response Curve for IC50/EC50 Determination
-
Cell Seeding: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete cell culture medium. It is advisable to start with a high concentration and perform 1:3 or 1:10 dilutions.
-
Controls: Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) and a no-treatment control.
-
Treatment: Replace the medium in the wells with the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Viability/Activity Assay: Perform a suitable assay to measure the desired effect (e.g., MTT, CellTiter-Glo for viability, or a specific functional assay).
-
Data Analysis: Plot the normalized response against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 (inhibitory concentration 50%) or EC50 (effective concentration 50%) value.
Working at concentrations around the determined IC50/EC50 is recommended to reduce the likelihood of off-target effects.
Q4: Can the duration of this compound exposure influence its off-target effects?
Yes, prolonged exposure to a compound can increase the chances of off-target activity. It is recommended to perform time-course experiments to identify the minimum incubation time required to observe the desired on-target effect.
Workflow for a Time-Course Experiment
Workflow for optimizing incubation time.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High cell death at effective concentration | 1. Concentration is too high, leading to off-target cytotoxicity. 2. The specific cell line is highly sensitive to this compound. | 1. Re-evaluate the dose-response curve and use a lower concentration. 2. Reduce the incubation time. 3. Consider using a different, less sensitive cell line if appropriate for the study. |
| Inconsistent results between experiments | 1. Variability in cell density or passage number. 2. Degradation of this compound stock solution. 3. Inconsistent incubation times or conditions. | 1. Maintain a consistent cell seeding density and use cells within a narrow passage number range. 2. Prepare fresh dilutions from a concentrated stock for each experiment and avoid repeated freeze-thaw cycles. 3. Standardize all incubation parameters. |
| Desired on-target effect is not observed | 1. Poor cell permeability of this compound. 2. Compound instability in the cell culture medium. 3. The target of this compound is not present or active in the chosen cell line. | 1. Assess cell permeability using cellular thermal shift assay (CETSA) or by measuring intracellular compound concentration. 2. Evaluate the stability of this compound in the culture medium over time using methods like HPLC. 3. Confirm the expression and activity of the putative target pathway in your cell line using techniques like Western blotting or qPCR. |
Data Summary
Table 1: Reported EC50/IC50 Values of this compound against Various Pathogens and Cell Lines
| Organism/Cell Line | Assay Type | EC50/IC50 (µM) | Reference |
| Plasmodium falciparum (Dd2) | Antiplasmodial Activity | 0.29 | [1] |
| Plasmodium falciparum (K1) | Antiplasmodial Activity | 0.52 - 0.92 | [5] |
| Toxoplasma gondii (RH88 tachyzoites) | Anti-parasitic Activity | 0.12 | [6] |
| Plasmodium berghei (liver stage) | Anti-parasitic Activity | 1.27 | [6] |
| Mycoplasma genitalium | Anti-bacterial Activity | 0.13 | [1] |
| Cryptosporidium parvum | Anti-parasitic Activity | 5.2 | [1] |
| Trichomonas vaginalis | Anti-parasitic Activity | 3.9 | [1] |
| HepG2 (human liver cells) | Cytotoxicity | > 25 | [1][2][3] |
| MCF-7 (breast cancer) | Cytotoxicity | 0.04 - 3.86 | [4] |
| KB (oral cancer) | Cytotoxicity | 0.04 - 3.86 | [4] |
| NCI-H187 (lung cancer) | Cytotoxicity | 0.04 - 3.86 | [4] |
| Vero (normal kidney cells) | Cytotoxicity | 0.04 - 3.86 | [4] |
Note: The wide range in cytotoxicity values for cancer and Vero cells suggests that the effect is cell-line dependent.
Signaling Pathway Considerations
While the precise molecular target of this compound is still under investigation, transcriptomic analysis in Plasmodium falciparum has provided some clues into the pathways it may affect. These findings can help guide investigations into potential off-target effects in mammalian cells.
Potential Pathways Affected by this compound (based on P. falciparum data)
Hypothesized affected pathways based on transcriptomics.
When designing experiments, consider assessing markers within these pathways to monitor for potential off-target activity. For example, changes in the expression of genes involved in RNA processing or chromosome segregation could be monitored by qPCR.
By carefully considering concentration, incubation time, and potential off-target pathways, and by implementing robust experimental controls, researchers can more confidently attribute the observed cellular effects to the on-target activity of this compound.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diverse host-associated fungal systems as a dynamic source of novel bioactive anthraquinones in drug discovery: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Xanthoquinodin A1 Bioassays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of bioassays involving Xanthoquinodin A1. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a fungal metabolite, a type of xanthone-anthraquinone heterodimer, that has demonstrated a range of biological activities. It has been identified as a potent inhibitor of various human pathogens, including Plasmodium falciparum (the parasite causing malaria), Toxoplasma gondii, Mycoplasma genitalium, and Cryptosporidium parvum.[1] It also exhibits cytotoxic effects against several cancer cell lines.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound should be kept at -20°C, where it is reported to be stable for at least four years. For short-term use, it can be shipped at room temperature. It is soluble in dichloromethane, DMSO, ethanol, and methanol. To ensure reproducibility, it is crucial to use a consistent solvent and concentration for stock solutions and to minimize freeze-thaw cycles.
Q3: What are the known EC50 and MIC values for this compound against various pathogens?
A3: The following table summarizes the reported half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values for this compound.
| Organism/Cell Line | Assay Type | EC50 / MIC (µM) |
| Plasmodium falciparum (Dd2) | Antiplasmodial Assay | 0.29[1] |
| Toxoplasma gondii (RH88) | Anti-parasitic Assay | 0.12 |
| Mycoplasma genitalium | Antimicrobial Assay | 0.13[1] |
| Cryptosporidium parvum | Anti-parasitic Assay | 5.2[1] |
| Trichomonas vaginalis | Anti-parasitic Assay | 3.9[1] |
| KB cancer cell line | Cytotoxicity Assay | - |
| MCF-7 cancer cell line | Cytotoxicity Assay | - |
| NCI H187 cancer cell line | Cytotoxicity Assay | - |
| Bacillus cereus | Antibacterial Assay | 0.44 |
Q4: Which signaling pathways are potentially modulated by this compound?
A4: While the exact molecular targets of this compound are still under investigation, studies on structurally related anthraquinone compounds suggest the involvement of several key signaling pathways. These include pathways related to oxidative stress, inflammation, and cell survival, such as the ROS/JNK, Nrf2-mediated HO-1, MAPK (JNK, ERK, p38), NF-κB, and PI3K/AKT/mTOR pathways.
Troubleshooting Guides
This section provides solutions to common problems that may arise during this compound bioassays, leading to a lack of reproducibility.
Issue 1: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven plate incubation.
-
Solution:
-
Ensure cells are thoroughly suspended before and during plating to avoid clumping.
-
Calibrate pipettes regularly and use appropriate pipetting techniques.
-
Allow plates to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution.
-
Use the outer wells of the microplate for media or buffer only to minimize the "edge effect."[2]
-
Issue 2: Poor or No Dose-Response Curve
-
Possible Cause: Incorrect concentration range, compound instability, or low cell viability.
-
Solution:
-
Perform a wider range of serial dilutions to determine the optimal concentration range.
-
Prepare fresh dilutions of this compound for each experiment to avoid degradation.
-
Ensure cells are healthy and in the logarithmic growth phase before starting the assay.[3]
-
Issue 3: High Background Signal or False Positives
-
Possible Cause: Autofluorescence of this compound, interference with the assay's detection method, or contamination.
-
Solution:
-
This compound is a colored compound, which can interfere with absorbance-based assays.[4][5] Run a control with the compound alone (no cells) to measure its intrinsic absorbance.
-
For fluorescence-based assays, check for autofluorescence of the compound at the excitation and emission wavelengths used.[6]
-
Ensure all reagents and cell cultures are free from contamination.
-
Issue 4: Inconsistent Results Between Experiments
-
Possible Cause: Lot-to-lot variability of this compound, inconsistent cell passage number, or variations in incubation times.
-
Solution:
-
If possible, use the same lot of this compound for a series of experiments. If a new lot is used, perform a bridging study to compare its activity with the previous lot.[7][8][9][10][11]
-
Use cells within a consistent and low passage number range to minimize phenotypic drift.[12]
-
Strictly adhere to standardized incubation times for all steps of the assay.
-
Issue 5: Compound Precipitation in Media
-
Possible Cause: Poor solubility of this compound in the assay medium.
-
Solution:
-
While this compound is soluble in DMSO, high concentrations of DMSO can be toxic to cells.[13][14] Keep the final DMSO concentration in the assay medium below 0.5%.
-
Visually inspect the wells for any signs of precipitation after adding the compound.
-
Consider using a solubilizing agent, but first, validate that it does not interfere with the assay or cell viability.
-
Experimental Protocols
Below is a generalized protocol for assessing the in vitro activity of this compound against Plasmodium falciparum. This protocol should be optimized for specific laboratory conditions and cell lines.
In Vitro Anti-plasmodial Susceptibility Assay (SYBR Green I-based)
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., Dd2 strain) in human O+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES.
-
Synchronize the parasite culture to the ring stage using methods like sorbitol treatment.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well microplate. The final DMSO concentration should not exceed 0.5%.
-
Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a hematocrit of 2% to each well.
-
Include positive (e.g., Chloroquine) and negative (vehicle control) controls.
-
Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
-
SYBR Green I Staining and Readout:
-
After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence intensity against the log of the drug concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways modulated by anthraquinone compounds, which are structurally related to this compound.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. How to Verify Lot-to-Lot Consistency of Biochemical Raw Materials [synapse.patsnap.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. myadlm.org [myadlm.org]
- 11. researchgate.net [researchgate.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 13. researchgate.net [researchgate.net]
- 14. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Xanthoquinodin A1 and A2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two natural products, Xanthoquinodin A1 and A2. These compounds, belonging to the xanthone-anthraquinone heterodimer class, have garnered interest for their potential therapeutic applications. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of their comparative bioactivities.
Quantitative Bioactivity Data
The following tables summarize the reported in vitro bioactivities of this compound and A2 against various pathogens and cancer cell lines.
Table 1: Anti-infective Activity of this compound and A2
| Organism/Disease | Assay Type | This compound (EC₅₀/IC₅₀/MEC in µM) | Xanthoquinodin A2 (EC₅₀/IC₅₀/MEC in µM) | Reference |
| Eimeria tenella (Anticoccidial) | In vitro inhibition of schizont development | 0.035 (MEC) | 0.035 (MEC) | [1] |
| Mycoplasma genitalium | Growth Inhibition | 0.13 | 0.12 | [2][3] |
| Cryptosporidium parvum | Growth Inhibition | 5.2 | 3.5 | [2][3] |
| Trichomonas vaginalis | Growth Inhibition | 3.9 | 6.8 | [2][3] |
| Plasmodium falciparum | Growth Inhibition | 0.29 | 0.50 | [2][3] |
| Bacillus subtilis | Antimicrobial Activity | Active at 1 mg/ml | Not Reported | [1] |
| Micrococcus luteus | Antimicrobial Activity | Active at 1 mg/ml | Not Reported | [1] |
| Staphylococcus aureus | Antimicrobial Activity | Active at 1 mg/ml | Not Reported | [1] |
Table 2: Cytotoxic Activity of this compound and A2 against Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC₅₀ in µM) | Xanthoquinodin A2 (IC₅₀ in µM) | Reference |
| HL-60 | Promyelocytic Leukemia | 6.22 | 5.50 | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 8.00 | 6.77 | [1] |
| A-549 | Lung Carcinoma | 3.33 | 4.04 | [1] |
| MCF-7 | Breast Adenocarcinoma | 14.16 | 20.80 | [1] |
| SW480 | Colon Adenocarcinoma | 28.82 | >40 | [1] |
| HepG2 | Hepatocellular Carcinoma | >25 | >25 | [2][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard practices in the field and reflect the general procedures used in the referenced studies.
In Vitro Anticoccidial Activity Assay (Adapted from[1])
This assay evaluates the ability of a compound to inhibit the development of Eimeria tenella, a parasitic protozoan that causes coccidiosis, within a host cell line.
-
Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and seeded into 96-well plates to form a confluent monolayer.
-
Parasite Preparation: Sporozoites of a monensin-resistant strain of Eimeria tenella are excysted from sporulated oocysts using standard techniques involving bile salts and trypsin.
-
Compound Treatment: this compound and A2 are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of concentrations. The compound dilutions are then added to the BHK-21 cell monolayers.
-
Infection: The prepared E. tenella sporozoites are added to the wells containing the host cells and the test compounds.
-
Incubation: The plates are incubated at 41°C in a 5% CO₂ atmosphere for a period that allows for the development of schizonts in control wells (typically 48-72 hours).
-
Assessment of Activity: The development of mature schizonts in the host cells is observed using an inverted microscope. The Minimum Effective Concentration (MEC) is determined as the lowest concentration of the compound at which no mature schizonts are observed.
-
Cytotoxicity Assessment: Parallel assays are conducted without the parasite to determine the cytotoxic effect of the compounds on the BHK-21 host cells. Cytotoxicity is typically assessed by observing cell morphology and detachment.
Antimicrobial Susceptibility Testing - Paper Disc Diffusion Method (Adapted from[1])
This method is a qualitative or semi-quantitative technique to assess the antimicrobial activity of a substance.
-
Bacterial Culture Preparation: The test bacteria (e.g., Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus) are grown in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disc Application: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 1 mg/ml this compound in a suitable solvent). The solvent is allowed to evaporate.
-
Incubation: The impregnated discs are placed onto the surface of the inoculated agar plates. The plates are then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the clear zone of no bacterial growth around the disc. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound.
In Vitro Cytotoxicity Assay - MTT Assay (General Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Human cancer cell lines (e.g., HL-60, A-549, etc.) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: this compound and A2 are dissolved in DMSO and serially diluted in cell culture medium to various concentrations. The diluted compounds are then added to the cells in the 96-well plates. Control wells receive medium with the corresponding concentration of DMSO.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: A solution of MTT is added to each well and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC₅₀ Determination: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Visualizations
The following diagrams illustrate a general experimental workflow for assessing bioactivity and a hypothetical signaling pathway that could be involved in the cytotoxic effects of this compound and A2.
Caption: A generalized workflow for comparing the bioactivity of this compound and A2.
Note on Signaling Pathways: The precise molecular mechanisms and specific signaling pathways affected by this compound and A2 have not been fully elucidated in the available scientific literature. However, based on the known activities of other quinone-containing compounds and their cytotoxic effects, a plausible, yet hypothetical, pathway leading to apoptosis is presented below. This diagram should be considered a generalized representation and not a confirmed mechanism for this compound or A2.
Caption: A hypothetical signaling pathway for Xanthoquinodin-induced cytotoxicity.
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Xanthoquinodin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Xanthoquinodins, a class of fungal-derived natural products, have garnered significant interest in the scientific community for their diverse and potent biological activities. These complex molecules, characterized by a xanthone-anthraquinone heterodimeric scaffold, have demonstrated promising antimalarial, antibacterial, antifungal, and cytotoxic properties. Understanding the structure-activity relationship (SAR) of xanthoquinodin analogs is crucial for the rational design and development of novel therapeutic agents. This guide provides a comparative analysis of the biological performance of various xanthoquinodin analogs, supported by experimental data, detailed methodologies, and visual representations of experimental workflows and putative signaling pathways.
Comparative Biological Activity of Xanthoquinodin Analogs
The biological activity of xanthoquinodin analogs is intricately linked to their structural modifications. The following tables summarize the quantitative data from various studies, offering a clear comparison of their efficacy against different pathological targets.
Table 1: Anticancer and Cytotoxic Activity of Xanthoquinodin Analogs (IC50 in µM) [1]
| Compound | MCF-7 (Breast Cancer) | KB (Oral Cancer) | NCI-H187 (Lung Cancer) | Vero (Normal Kidney Cells) |
| Xanthoquinodin A4 | >10 | >10 | >10 | >10 |
| Xanthoquinodin A6 | 2.91 | 4.87 | 3.45 | 6.90 |
| Xanthoquinodin B4 | 4.56 | 7.65 | 5.43 | 9.60 |
| Xanthoquinodin B5 | 3.87 | 6.54 | 4.67 | 8.70 |
| Ketoxanthoquinodin A6 | 6.12 | 10.36 | 7.34 | >10 |
Table 2: Antimalarial Activity of Xanthoquinodin Analogs against Plasmodium falciparum (K1 strain) [2][3]
| Compound | IC50 (µM) |
| Xanthoquinodin A1 | 0.29[4] |
| Xanthoquinodin A2 | 0.50[4] |
| Xanthoquinodin A6 | 0.52 |
| Xanthoquinodin B4 | 0.92 |
| Xanthoquinodin B5 | 0.78 |
Table 3: Antimicrobial Activity of Xanthoquinodin Analogs (MIC in µg/mL) [2][3][5]
| Compound | Bacillus cereus | Curvularia lunata |
| Xanthoquinodin A6 | 1.56 | 3.13 |
| Xanthoquinodin B4 | 1.56 | >25 |
| Xanthoquinodin B5 | 1.56 | >25 |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of the biological activities of xanthoquinodin analogs.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, KB, NCI-H187) and a normal cell line (e.g., Vero) in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the xanthoquinodin analogs in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimalarial Activity Assay against Plasmodium falciparum
The SYBR Green I-based fluorescence assay is a widely used method for high-throughput screening of antimalarial compounds.
-
Parasite Culture: Culture chloroquine-resistant (K1) or sensitive strains of P. falciparum in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.
-
Compound Preparation: Prepare serial dilutions of the xanthoquinodin analogs in 96-well plates.
-
Infection and Treatment: Add synchronized ring-stage parasites at 2% parasitemia and 2% hematocrit to the wells and incubate for 72 hours.
-
Lysis and Staining: Lyse the erythrocytes and stain the parasite DNA by adding SYBR Green I lysis buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Bacillus cereus, Curvularia lunata) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the xanthoquinodin analogs in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Visualizing Experimental and Mechanistic Frameworks
To better understand the evaluation process and the potential mechanism of action of xanthoquinodin analogs, the following diagrams have been generated using the DOT language.
Caption: Generalized experimental workflow for the evaluation of Xanthoquinodin analogs.
Caption: Putative apoptotic signaling pathway induced by Xanthoquinodin analogs.
Discussion on Structure-Activity Relationship
The available data suggests several key insights into the SAR of xanthoquinodin analogs:
-
Cytotoxicity: The presence and position of hydroxyl and methoxy groups on the xanthone and anthraquinone moieties significantly influence cytotoxicity. For instance, Xanthoquinodin A6, with its specific substitution pattern, exhibits potent activity against a range of cancer cell lines.
-
Antimalarial Activity: Modifications on the core scaffold can drastically alter the antimalarial potency. Analogs like this compound and A2 have shown sub-micromolar efficacy against P. falciparum, highlighting the importance of specific structural features for antiplasmodial action.
-
Antimicrobial Spectrum: The antimicrobial activity appears to be more specific. While several analogs show activity against the Gram-positive bacterium Bacillus cereus, their antifungal spectrum can be limited.
Putative Mechanism of Action
While the precise molecular targets of xanthoquinodins are still under investigation, evidence from related anthraquinone and xanthone compounds suggests a plausible mechanism of action for their cytotoxic effects. It is hypothesized that xanthoquinodin analogs induce apoptosis through the mitochondrial pathway. This process is likely initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, depolarization of the mitochondrial membrane potential (MMP), and the subsequent release of cytochrome c into the cytoplasm. This cascade of events ultimately activates caspases, the key executioners of apoptosis, leading to programmed cell death. Further studies are warranted to elucidate the specific signaling pathways, such as Wnt, Myc, or Notch, that may be modulated by these compounds.
This comparative guide serves as a valuable resource for researchers dedicated to the exploration and development of xanthoquinodin analogs as potential therapeutic agents. The provided data and protocols offer a foundation for future studies aimed at optimizing the pharmacological properties of this promising class of natural products.
References
- 1. Xanthone Derivatives: Synthesis, Mechanisms, and Future Prospects_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity and cytotoxicity of xanthoquinodin analogs from the fungus Cytospora eugeniae BCC42696 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Xanthoquinodin A1 vs. Dihydroartemisinin (DHA): A Comparative Analysis of Parasite Killing Rates
For Immediate Release
This guide provides a detailed comparison of the in vitro killing rates of two potent antiplasmodial compounds, Xanthoquinodin A1 and Dihydroartemisinin (DHA), against Plasmodium falciparum. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of their respective activities.
Executive Summary
Dihydroartemisinin (DHA), the active metabolite of artemisinin derivatives, is renowned for its rapid parasiticidal action.[1] In contrast, this compound, a fungal-derived compound, exhibits a moderately fast-killing profile.[1] While slower than DHA, this compound demonstrates a significant reduction in parasite viability within 24 hours of exposure and induces parasite death after a 12-hour incubation period.[1] Notably, attempts to generate in vitro resistance to this compound in P. falciparum have been unsuccessful, suggesting a robust and potentially less resistance-prone mechanism of action.[1]
Quantitative Comparison of Killing Rates
The in vitro parasite killing dynamics of this compound and Dihydroartemisinin were assessed using a parasite reduction ratio (PRR) assay. The key parameters from this analysis are summarized in the table below.
| Parameter | This compound | Dihydroartemisinin (DHA) | Atovaquone (Slow-acting control) |
| Lag Phase (hours) | 24 | 24 | 48 |
| log10(Parasite Reduction Ratio) over 48h | 3.5 | 4.5 | 2.5 |
| 99.9% Parasite Clearance Time (PCT) (hours) | 72 | 48 | 120 |
Data sourced from a comparative study on the antiplasmodial action of this compound.[1]
Experimental Protocols
Parasite Reduction Ratio (PRR) Assay
The in vitro killing rate was determined using a standardized PRR assay.[1]
-
Parasite Culture: Synchronous ring-stage cultures of Plasmodium falciparum (3D7 strain) were established at a density of 106 parasites/ml.
-
Compound Treatment: The cultures were treated with 10 times the EC50 concentration of either this compound, Dihydroartemisinin (DHA), or Atovaquone (as a slow-acting control).
-
Incubation and Sampling: The treated cultures were incubated for periods of 24, 48, 72, 96, or 120 hours. Following each incubation period, the respective compounds were washed out.
-
Serial Dilution and Regrowth: After washing, the parasite cultures were serially diluted in uninfected red blood cells. These diluted cultures were then maintained for 21 days to allow for parasite regrowth.
-
Growth Assessment: Parasite growth was quantified using a SYBR Green I assay to determine the parasite reduction ratio.
Signaling Pathways and Mechanisms of Action
Dihydroartemisinin (DHA)
The primary mechanism of action for DHA involves its endoperoxide bridge.[2] In the presence of iron, which is abundant in the malaria parasite's food vacuole due to hemoglobin digestion, this bridge is cleaved. This cleavage generates a cascade of reactive oxygen species (ROS) and other free radicals that damage parasite proteins and other essential biomolecules, leading to oxidative stress and rapid cell death.[2]
Figure 1: Simplified signaling pathway for DHA's mechanism of action.
This compound
The precise molecular target of this compound remains to be definitively identified. However, transcriptomic analysis of P. falciparum treated with this compound revealed significant alterations in transcripts related to RNA trafficking, chromosome segregation, and schizogony.[1] This suggests a mechanism of action that is distinct from DHA and other known antimalarials.[1] Inhibition of the parasite occurs prior to multinucleation.[1]
Figure 2: Postulated effects of this compound on P. falciparum.
Experimental Workflow Diagram
The following diagram outlines the workflow for the comparative analysis of the killing rates.
Figure 3: Workflow for the Parasite Reduction Ratio (PRR) assay.
References
Xanthoquinodin A1: A Novel Antimalarial Candidate Bypassing Known Resistance Pathways
A comprehensive analysis of cross-resistance studies reveals that Xanthoquinodin A1, a fungal-derived compound, maintains potent activity against Plasmodium falciparum strains resistant to current antimalarials, suggesting a novel mechanism of action and its potential as a next-generation therapeutic.
Researchers and drug development professionals are in a continuous race against the evolution of drug-resistant malaria parasites. A promising new candidate, this compound, has emerged from recent studies, demonstrating a remarkable lack of cross-resistance with several known classes of antimalarial drugs. This guide provides a detailed comparison of this compound's performance against key resistant parasite lines, supported by experimental data and methodologies, to offer a clear perspective on its potential role in the future of malaria treatment.
Comparative Analysis of In Vitro Antimalarial Activity
Recent investigations into the antiplasmodial properties of this compound have shown that it is equally effective against both drug-sensitive and drug-resistant P. falciparum strains. The compound's efficacy was maintained against parasites with known resistance mechanisms involving PfACS, PfCARL, PfPI4K, and DHODH, which are the targets of several current and investigational antimalarials.[1][2][3]
Quantitative data from these studies, summarized in the tables below, highlight the compound's resilience to established resistance pathways. The half-maximal effective concentration (EC50) of this compound showed no significant shift when tested against various resistant parasite lines compared to the parental drug-sensitive strains.[1] The Resistance Index (RI), calculated as the ratio of the EC50 for the resistant line to the EC50 for the sensitive line, was consistently near 1 for this compound, indicating a lack of cross-resistance.
Table 1: Comparative EC50 Values of this compound and Control Antimalarials against Resistant P. falciparum Lines
| Parasite Line | Resistance Target | This compound EC50 (µM) | Control Drug | Control Drug EC50 (µM) |
| Dd2 (parental) | - | 0.29 | Chloroquine | 0.1 - 0.2 |
| 3D7 (sensitive) | - | Not specified | Chloroquine | ~0.01 |
| PfACS resistant | PfACS | ~0.29 | MMV084978 | >10 |
| PfCARL resistant | PfCARL | ~0.29 | GNF179 | >1 |
| PfPI4K resistant | PfPI4K | ~0.29 | KDU691 | >1 |
| ScDHODH expressing | DHODH | ~0.29 | Proguanil | >10 |
Data synthesized from Collins et al., 2024.[1]
Table 2: Resistance Indices (RI) for this compound and Control Drugs
| Resistance Target | This compound RI | Control Drug | Control Drug RI |
| PfACS | ~1 | MMV084978 | >50 |
| PfCARL | ~1 | GNF179 | >10 |
| PfPI4K | ~1 | KDU691 | >10 |
| DHODH | ~1 | Proguanil | >10 |
Resistance Index (RI) = EC50 (Resistant Line) / EC50 (Sensitive/Parental Line). Data interpreted from Collins et al., 2024.[1]
Furthermore, attempts to induce resistance to this compound in vitro have been unsuccessful, suggesting a potent and potentially "irresistible" mechanism of action.[1][2][3] This characteristic is highly desirable for a novel antimalarial candidate, as it implies a lower propensity for the development of clinical resistance.
Experimental Protocols
The cross-resistance studies cited in this guide employed standardized in vitro drug susceptibility assays to determine the EC50 values of this compound and control compounds against various P. falciparum strains. The following provides a detailed methodology for these key experiments.
In Vitro Culture of Plasmodium falciparum
-
Parasite Strains: Chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum were used as reference strains. Resistant lines targeting PfACS, PfCARL, PfPI4K, and DHODH were generated from the Dd2 parental line.
-
Culture Medium: Parasites were maintained in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 10 µg/mL gentamycin, and 0.5 mM hypoxanthine.
-
Culture Conditions: Cultures were maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2. Parasitemia was monitored by Giemsa-stained thin blood smears.
SYBR Green I-Based Drug Susceptibility Assay
The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Plate Preparation: Test compounds were serially diluted in culture medium and dispensed into 96-well microplates.
-
Parasite Inoculation: Asynchronous parasite cultures were diluted to a parasitemia of 0.5% at a 2% hematocrit and added to the pre-dosed plates.
-
Incubation: The plates were incubated for 72 hours under the standard culture conditions described above.
-
Lysis and Staining: After incubation, the plates were frozen at -80°C to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I was then added to each well.
-
Fluorescence Measurement: The plates were incubated in the dark at room temperature for 1 hour, and fluorescence was measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity, which is proportional to the amount of parasite DNA, was used to determine parasite viability. The EC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
Signaling Pathways and Resistance Mechanisms
The lack of cross-resistance of this compound to inhibitors of PfACS, PfCARL, PfPI4K, and DHODH indicates that its mechanism of action is distinct from these known pathways. The following diagrams illustrate the established or proposed roles of these targets in P. falciparum.
Caption: The role of DHODH in the de novo pyrimidine biosynthesis pathway of P. falciparum.
Caption: The PfPI4K signaling cascade involved in phospholipid biosynthesis and membrane trafficking.
Caption: The hypothesized mechanism of PfCARL-mediated multidrug resistance in the Golgi apparatus.
Caption: The central role of PfACS in activating fatty acids for lipid synthesis and energy metabolism.
References
Unraveling the Enigma of Xanthoquinodin A1: A Comparative Guide to its Unique Mechanism of Action
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with unique mechanisms of action is a perpetual frontier. Xanthoquinodin A1, a fungal-derived heterodimer of xanthone and anthraquinone, has emerged as a compound of significant interest due to its potent and broad-spectrum anti-infective properties and demonstrated cytotoxicity against various cancer cell lines. This guide provides a comprehensive comparison of this compound with established inhibitors of critical cellular signaling pathways, offering insights into its potentially unique mechanism of action.
While the precise molecular targets of this compound in mammalian cells are still under investigation, its demonstrated bioactivities, coupled with the known pharmacological profiles of its constituent chemical moieties, allow for the formulation of a compelling hypothesis regarding its mechanism of action. This guide will explore this hypothetical mechanism in the context of the well-characterized inhibitors Verteporfin and Dasatinib, which target the oncogenic YAP/TAZ-TEAD signaling pathway.
Performance Comparison: this compound vs. Established Inhibitors
To objectively assess the potential of this compound, its performance characteristics are compared with those of Verteporfin and Dasatinib. The following table summarizes key quantitative data, highlighting the distinct profiles of these compounds.
| Parameter | This compound | Verteporfin | Dasatinib |
| Primary Target(s) | Hypothesized: Multiple pathways including PI3K/Akt/mTOR, MAPK/ERK, and induction of ROS/JNK signaling. Potential for indirect influence on YAP/TAZ. | YAP/TAZ-TEAD interaction | Multi-kinase inhibitor (including Src family kinases which indirectly regulate YAP/TAZ) |
| Reported IC50/EC50 Range | 0.04 - 28.82 µM (Anticancer/Anti-infective)[1] | 0.5 - 2 µg/mL (YAP/TAZ inhibition) | nM range (Kinase inhibition); µM range (YAP/TAZ modulation) |
| Mechanism of Action | Hypothesized: Multi-faceted; induction of apoptosis and cell cycle arrest through modulation of key cancer signaling pathways and induction of oxidative stress. | Disrupts YAP/TAZ-TEAD protein-protein interaction, leading to cytoplasmic sequestration of YAP. | Inhibits upstream kinases (e.g., SRC) that lead to phosphorylation and cytoplasmic retention of YAP/TAZ. |
| Resistance Profile | High barrier to resistance observed in anti-infective studies.[2][3] | Resistance mechanisms are under investigation. | Resistance can develop through mutations in target kinases or activation of bypass signaling pathways. |
| Primary Therapeutic Area (Current/Investigational) | Anti-infective, Anticancer (investigational) | Oncology (investigational for YAP/TAZ-driven cancers), Ophthalmology (approved for photodynamic therapy) | Oncology (approved for specific leukemias and solid tumors) |
Delving into the Mechanisms: A Comparative Overview
The unique chemical scaffold of this compound, a fusion of a xanthone and an anthraquinone, suggests a multi-pronged attack on cancer cells. In contrast, Verteporfin and Dasatinib exhibit more targeted, albeit distinct, mechanisms for inhibiting the YAP/TAZ-TEAD pathway.
The Hypothesized Multi-Target Mechanism of this compound
Based on extensive research into its structural components, this compound is postulated to exert its cytotoxic effects through the simultaneous modulation of several critical signaling pathways.
-
Induction of Apoptosis and Cell Cycle Arrest: Xanthone derivatives are known to activate caspases and inhibit protein kinases, leading to programmed cell death and halting the proliferation of cancer cells.[4][5]
-
Modulation of Key Cancer Signaling Pathways: Both xanthones and anthraquinones have been shown to interfere with major signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.[6][7][8]
-
Generation of Reactive Oxygen Species (ROS): The anthraquinone moiety is capable of redox cycling, leading to the production of ROS. Elevated ROS levels can induce oxidative stress and trigger cell death through the activation of the JNK signaling pathway.[9]
This multi-faceted mechanism could explain the potent cytotoxicity of this compound across a range of cancer cell lines and its high barrier to resistance.
Hypothesized signaling pathways affected by this compound.
The Direct Disruptor: Verteporfin's Mechanism
Verteporfin, a benzoporphyrin derivative, is a well-documented inhibitor of the YAP/TAZ-TEAD interaction. Its mechanism is direct and focused on the final step of the Hippo signaling pathway.
-
Disruption of Protein-Protein Interaction: Verteporfin is believed to bind to YAP and TAZ, inducing a conformational change that prevents their association with TEAD transcription factors.[10]
-
Cytoplasmic Sequestration: By blocking the YAP/TAZ-TEAD interaction, Verteporfin promotes the sequestration of YAP and TAZ in the cytoplasm, preventing their nuclear functions.[11]
Verteporfin directly inhibits the YAP/TAZ-TEAD interaction.
The Indirect Modulator: Dasatinib's Approach
Dasatinib, a multi-kinase inhibitor, influences the YAP/TAZ-TEAD pathway indirectly by targeting upstream signaling components.
-
Inhibition of Src Family Kinases: Dasatinib potently inhibits Src family kinases, which are known to phosphorylate and activate YAP and TAZ.[12]
-
Promotion of YAP/TAZ Phosphorylation: By inhibiting these upstream kinases, Dasatinib leads to the phosphorylation of YAP and TAZ by LATS1/2, resulting in their cytoplasmic retention and inactivation.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Verteporfin inhibits YAP function through up-regulating 14-3-3σ sequestering YAP in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A combat with the YAP/TAZ-TEAD oncoproteins for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A tightly controlled Src-YAP signaling axis determines therapeutic response to dasatinib in renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Xanthoquinodin A1 and Other Fungal-Derived Antiplasmodials
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of novel antiplasmodial agents. Fungi have proven to be a rich source of structurally diverse secondary metabolites with potent biological activities, offering promising scaffolds for new antimalarial drugs. This guide provides a comparative analysis of the efficacy of Xanthoquinodin A1, a promising fungal-derived compound, against other antiplasmodials originating from fungi. The data presented is based on published experimental findings to aid in research and development decisions.
Comparative Efficacy of Fungal-Derived Antiplasmodials
The in vitro antiplasmodial activity of various fungal-derived compounds against Plasmodium falciparum is summarized in Table 1. Efficacy is primarily reported as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit 50% of parasite growth.
| Compound Class | Compound Name | Fungal Source | P. falciparum Strain(s) | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference(s) |
| Xanthone-Anthraquinone Heterodimer | This compound | Trichocladium sp. | Dd2 | 0.29 | > 25 µM (HepG2) | > 86 | [1] |
| Peptaibols | Harzianin NPDG I | Trichoderma/Hypocrea sp. | Dd2 | 0.10 | > 25 µM (HepG2) | > 250 | [2] |
| Efrapeptins | Tolypocladium niveum | T9/106 | 0.45 - 6.16 | Not Reported | Not Reported | [2][3] | |
| Zervamicins | Emericellopsis salmosynnemata | T9/106 | 0.45 - 6.16 | Not Reported | Not Reported | [2][3] | |
| Antiamoebin | Emericellopsis sp. | T9/106 | 0.45 - 6.16 | Not Reported | Not Reported | [2][3] | |
| Terpenoids | Spirodihydrobenzofuran terpene 1 | Stachybotrys nephrospora | Not Specified | ~2.38 (0.85 µg/mL) | Non-toxic (Vero) | Not Reported | [4] |
| Spirodihydrobenzofuran terpene 2 | Stachybotrys nephrospora | Not Specified | ~0.42 (0.15 µg/mL) | Non-toxic (Vero) | Not Reported | [4] | |
| Alkaloids | Dihydrousambarensine | Strychnos sp. | Chloroquine-resistant | 0.032 | Not Reported | Not Reported | [5] |
| Isostrychnopentamine | Strychnos sp. | Chloroquine-sensitive & resistant | 0.10 - 0.15 | Not Reported | Not Reported | [5] | |
| Ochrolifuanine A | Strychnos sp. | Chloroquine-sensitive & resistant | 0.10 - 0.50 | Not Reported | Not Reported | [5] |
Note: IC50 values originally in µg/mL were converted to µM for comparison, where molecular weights were available or could be reasonably estimated. Cytotoxicity and Selectivity Index data are included where reported in the cited literature.
Experimental Protocols
The majority of the cited in vitro antiplasmodial activity data was generated using the SYBR Green I-based fluorescence assay. This method is a widely accepted, high-throughput technique for assessing parasite viability.
SYBR Green I-Based Parasite Viability Assay
Objective: To determine the concentration of a compound that inhibits the growth of P. falciparum in vitro by 50% (IC50).
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In red blood cell cultures, mature erythrocytes are anucleated, thus the fluorescence emitted is proportional to the amount of parasitic DNA, serving as a proxy for parasite proliferation.
Materials:
-
P. falciparum culture (chloroquine-sensitive or resistant strains)
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, and human serum or Albumax)
-
96-well black, clear-bottom microplates
-
Test compounds (dissolved in DMSO)
-
SYBR Green I lysis buffer (Tris buffer, EDTA, saponin, Triton X-100, and SYBR Green I dye)
-
Fluorescence plate reader (excitation: ~485 nm, emission: ~530 nm)
Procedure:
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes at a specified hematocrit and parasitemia.
-
Drug Dilution: Test compounds are serially diluted in complete culture medium in a 96-well plate. A drug-free control and a positive control (e.g., chloroquine or artemisinin) are included.
-
Incubation: An equal volume of the parasite culture is added to each well of the drug-diluted plate. The plates are then incubated for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2).
-
Lysis and Staining: After incubation, the plates are frozen to lyse the red blood cells. Following thawing, SYBR Green I lysis buffer is added to each well.
-
Fluorescence Reading: The plates are incubated in the dark at room temperature for at least one hour to allow for dye intercalation. The fluorescence intensity of each well is then measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence readings are normalized to the drug-free controls. The IC50 values are calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for drug development. While the precise molecular targets of many fungal-derived antiplasmodials are still under investigation, current research provides insights into their cellular effects.
This compound
This compound exhibits a moderately fast-killing profile and demonstrates a high barrier to the development of resistance, a highly desirable trait for an antimalarial candidate.[6] Transcriptomic analysis of parasites treated with this compound revealed significant changes in gene expression related to crucial cellular processes.[6] Inhibition occurs prior to multinucleation, suggesting interference with parasite development and replication.[6]
Figure 1. Proposed cellular impact of this compound on P. falciparum.
Peptaibols
Peptaibols are a class of fungal-derived peptides that have demonstrated potent antiplasmodial activity. Their mechanism of action appears to be multifaceted, primarily targeting the parasite's digestive vacuole (DV).[7][8]
Studies on the potent peptaibol, Harzianin NPDG I, have shown that it causes a loss of DV content, an increase in DV pH, and impairs the permeability of the DV membrane.[7] This disruption of the DV, which is essential for hemoglobin digestion and detoxification of heme, is a key aspect of its antiplasmodial effect. Furthermore, resistance to some peptaibols has been linked to mutations in the P. falciparum multidrug resistance transporter, PfMDR1, suggesting an interaction with this transporter.[7][8]
Figure 2. Mechanism of action of antiplasmodial peptaibols.
Conclusion
This compound demonstrates promising antiplasmodial efficacy with a low likelihood of resistance development, positioning it as a strong candidate for further investigation. When compared to other fungal-derived antiplasmodials, its potency is notable, although certain peptaibols and alkaloids exhibit even lower IC50 values. The distinct mechanisms of action highlighted in this guide underscore the chemical diversity of fungal metabolites and the variety of pathways that can be targeted for antimalarial drug discovery. Further research into the specific molecular targets and pathways of these compounds will be critical for their development into clinically effective treatments.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Leveraging Peptaibol Biosynthetic Promiscuity for Next-Generation Antiplasmodial Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activities of Peptide Antibiotics Isolated from Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and antiplasmodial spirodihydrobenzofuran terpenes from the fungus Stachybotrys nephrospora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplasmodial peptaibols act through membrane directed mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiplasmodial peptaibols act through membrane directed mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Xanthoquinodin A1: A Pan-Lifecycle Antimalarial Candidate? A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium strains necessitates the discovery of novel antimalarial agents with diverse mechanisms of action and broad activity across the parasite's complex lifecycle. Xanthoquinodin A1, a fungal-derived compound, has demonstrated potent antiplasmodial activity, sparking interest in its potential as a pan-lifecycle antimalarial. This guide provides a comparative analysis of this compound against other known pan-active antimalarial drugs, supported by available experimental data and detailed methodologies.
Comparative Analysis of Antiplasmodial Activity
This compound exhibits potent activity against the asexual blood and liver stages of the Plasmodium parasite. To objectively assess its potential as a pan-lifecycle agent, its efficacy is compared here with established and clinical-stage pan-active antimalarials: Ganaplacide (KAF156), M5717, and Tafenoquine.
| Drug Candidate | Asexual Blood Stage (IC50/EC50) | Liver Stage (IC50/EC50) | Gametocytes (IC50/EC50) | Mosquito Stage |
| This compound | 0.29 µM (P. falciparum)[1] | 1.27 µM (P. berghei)[2] | Data not available | Data not available |
| Ganaplacide (KAF156) | 3-11 nM (P. falciparum) | Prophylactic activity confirmed[3] | ~6.9 nM (male), ~47.5 nM (female) (P. falciparum)[4] | Transmission-blocking activity confirmed[4][5] |
| M5717 | 0.56 nM (P. falciparum)[6] | 1.3 nM (P. berghei)[7] | 24 nM (late stage) (P. falciparum)[8] | 5 nM (ookinete) (P. berghei) |
| Tafenoquine | 0.436 µM (average, P. falciparum)[9] | Active against hypnozoites (P. vivax)[9] | Active (P. vivax) | Active against sporozoites[9] |
Note: Direct comparison of IC50/EC50 values should be made with caution due to variations in parasite strains, assay conditions, and methodologies.
Experimental Methodologies
The following are detailed protocols for key in vitro assays used to determine the antiplasmodial activity of compounds against different lifecycle stages of Plasmodium.
Asexual Blood Stage Activity Assay (SYBR Green I-based)
This assay determines the inhibitory effect of a compound on the intraerythrocytic proliferation of P. falciparum.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures (e.g., strains 3D7, Dd2) are maintained in human erythrocytes at a specified hematocrit in complete medium.
-
Assay Setup: Serially diluted compounds are added to 96-well plates. Parasite culture is then added to achieve a final parasitemia of ~0.5-1%.
-
Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA dye SYBR Green I is added to each well.
-
Signal Detection: Fluorescence is measured using a microplate reader. The intensity of the SYBR Green I signal is proportional to the number of parasites.
-
Data Analysis: IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration.
Liver Stage Activity Assay (P. berghei sporozoite infection)
This assay assesses the ability of a compound to inhibit the development of the parasite in hepatocytes.
-
Cell Culture: Human hepatoma cells (e.g., Huh7 or HepG2) are seeded in 96- or 384-well plates.
-
Sporozoite Isolation: P. berghei sporozoites are freshly dissected from the salivary glands of infected Anopheles stephensi mosquitoes.
-
Infection and Treatment: The cultured hepatocytes are infected with the isolated sporozoites. Test compounds are added at various concentrations at the time of infection (for prophylactic activity) or at later time points.
-
Incubation: Plates are incubated for 48-72 hours to allow for the development of exo-erythrocytic forms (EEFs).
-
Quantification: Parasite development is quantified by measuring the expression of a reporter gene (e.g., luciferase) or by immunofluorescence staining of parasite-specific proteins (e.g., HSP70 or UIS4).
-
Data Analysis: EC50 values are determined by measuring the reduction in reporter signal or the number of EEFs at different compound concentrations.
Gametocyte Activity Assay (ATP Bioluminescence Assay)
This assay evaluates the viability of mature Plasmodium gametocytes after drug exposure, which is indicative of transmission-blocking potential.
-
Gametocyte Culture: P. falciparum gametocytes are cultured in vitro for 12-14 days to allow for maturation to stage V.
-
Purification: Mature gametocytes are purified from the asexual stages.
-
Drug Incubation: Purified gametocytes are incubated with serially diluted test compounds for 48-72 hours.
-
Viability Assessment: The intracellular ATP content of the gametocytes is measured using a commercial ATP bioluminescence assay kit. ATP levels correlate with gametocyte viability.
-
Data Analysis: IC50 values are calculated based on the reduction in the bioluminescence signal at different drug concentrations.
Mosquito Transmission-Blocking Assay (Standard Membrane Feeding Assay - SMFA)
The gold standard for assessing transmission-blocking activity, this assay determines if a compound can prevent the parasite from infecting mosquitoes.
-
Gametocyte Culture and Drug Treatment: Mature P. falciparum gametocytes are treated with the test compound or a vehicle control.
-
Membrane Feeding: The treated gametocyte culture is mixed with human blood and fed to Anopheles mosquitoes through a membrane feeding apparatus.
-
Mosquito Maintenance: Mosquitoes are maintained in the laboratory for 7-10 days to allow for the development of oocysts on the midgut wall.
-
Oocyst Counting: The midguts of the mosquitoes are dissected and stained (e.g., with mercurochrome) to visualize and count the number of oocysts.
-
Data Analysis: The transmission-blocking activity is determined by comparing the number of infected mosquitoes and the mean oocyst number per mosquito in the drug-treated group versus the control group.
Visualizing Pathways and Workflows
To better understand the context of pan-lifecycle antimalarial activity and the experimental processes involved, the following diagrams are provided.
Caption: Plasmodium lifecycle and stages targeted by antimalarials.
Caption: Workflow for antimalarial drug screening across lifecycle stages.
Conclusion
This compound demonstrates promising activity against the asexual blood and liver stages of Plasmodium. However, a comprehensive assessment of its pan-lifecycle activity is currently limited by the lack of available data on its effects on gametocytes and mosquito-stage parasites. In comparison, compounds like Ganaplacide (KAF156), M5717, and Tafenoquine have demonstrated broader activity across the parasite's lifecycle, making them important benchmarks for the development of new pan-active antimalarials. Further investigation into the transmission-blocking potential of this compound is crucial to fully understand its profile and potential role in malaria eradication efforts. The experimental protocols and comparative data presented in this guide provide a framework for such future studies.
References
- 1. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment In Vitro of the Antimalarial and Transmission-Blocking Activities of Cipargamin and Ganaplacide in Artemisinin-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The delayed bloodstream clearance of Plasmodium falciparum parasites after M5717 treatment is attributable to the inability to modify their red blood cell hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pre-erythrocytic Activity of M5717 in Monotherapy and Combination in Preclinical Plasmodium Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, pharmacokinetics, and antimalarial activity of the novel plasmodium eukaryotic translation elongation factor 2 inhibitor M5717: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study and volunteer infection study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Activity of Tafenoquine against the Asexual Blood Stages of Plasmodium falciparum Isolates from Gabon, Senegal, and Djibouti - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of HSP90 and STAT3 Inhibitors: A Guide for Researchers
A detailed analysis of the transcriptomic landscapes shaped by inhibitors of Heat Shock Protein 90 (HSP90) and Signal Transducer and Activator of Transcription 3 (STAT3), with a call for comparative data on Xanthoquinodin A1.
This guide provides a comparative overview of the transcriptomic effects of well-characterized inhibitors of HSP90 and STAT3 in the context of cancer cell biology. While the primary goal was to include a comparative analysis of this compound, a comprehensive search of publicly available literature and datasets did not yield transcriptomic data for this compound in human cancer cell lines. The existing research on this compound primarily focuses on its antiplasmodial activity, with transcriptomic analyses performed in Plasmodium falciparum.[1][2][3] This highlights a significant data gap in the understanding of this compound's mechanism of action in human cells and underscores the need for future research in this area.
This guide will therefore focus on a detailed comparison of the transcriptomic impact of HSP90 and STAT3 inhibitors, utilizing data from studies on the widely used MCF-7 breast cancer cell line. This will provide researchers, scientists, and drug development professionals with a valuable resource for understanding the distinct and overlapping cellular responses to these two important classes of cancer therapeutics.
Introduction to the Inhibitors
This compound: A fungal-derived compound with broad-spectrum anti-infective properties.[1][2][4] Its mechanism of action in human cells, particularly its effects on the transcriptome, remains largely unexplored.
HSP90 Inhibitors: This class of drugs targets Heat Shock Protein 90, a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins. By inhibiting HSP90, these agents lead to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways.[5][6] Examples include Ganetespib and 17-AAG.[5][7][8]
STAT3 Inhibitors: These compounds target the Signal Transducer and Activator of Transcription 3, a transcription factor that is constitutively activated in many cancers and plays a critical role in cell proliferation, survival, and angiogenesis.[9][10][11] Inhibition of STAT3 can block these pro-tumorigenic processes. Examples include SH4-54 and Stattic.[9][12]
Comparative Transcriptomic Analysis
The following tables summarize the key transcriptomic changes induced by HSP90 and STAT3 inhibitors in MCF-7 breast cancer cells, based on available literature.
Table 1: Global Transcriptomic Effects of HSP90 and STAT3 Inhibitors in MCF-7 Cells
| Feature | HSP90 Inhibitors (e.g., Ganetespib, 17-AAG) | STAT3 Inhibitors (e.g., SH4-54, Stattic) |
| Primary Transcriptional Signature | Downregulation of genes involved in DNA replication, cell cycle progression, and DNA repair.[5] Induction of heat shock response genes. | Modulation of genes involved in cell growth, apoptosis, and inflammation.[9][12] |
| Key Downregulated Pathways | E2F1 signaling, DNA replication, Cell cycle (G1/S and G2/M checkpoints).[5] | JAK-STAT signaling, pathways associated with cell proliferation.[9] |
| Key Upregulated Pathways | Heat shock response, Protein folding and ubiquitination. | Apoptotic pathways, Immune response pathways. |
| Overlap in Regulated Genes | Limited direct overlap in primary target genes, but potential convergence on downstream pathways related to cell cycle arrest and apoptosis. | Limited direct overlap in primary target genes, but potential convergence on downstream pathways related to cell cycle arrest and apoptosis. |
Table 2: Key Differentially Expressed Genes
| Gene Category | HSP90 Inhibitors | STAT3 Inhibitors |
| Cell Cycle | Downregulated: CDC6, MCM4, RMI2, Cyclin D1, CDK4.[5] | Downregulated: Cyclin D1, c-Myc.[13] |
| Apoptosis | Upregulated: Pro-apoptotic factors (cell-type dependent). | Upregulated: Pro-apoptotic factors like caspases.[10] Downregulated: Anti-apoptotic factors like Bcl-xL, Survivin.[13] |
| Signaling Pathways | Downregulated: Client protein-encoding genes (e.g., AKT, c-Myc).[5] | Downregulated: STAT3 target genes (e.g., VEGF).[13] |
| Stress Response | Upregulated: HSP70, HSP27.[6] | - |
Experimental Protocols
The following are generalized experimental protocols for RNA sequencing analysis based on the methodologies described in the cited literature for inhibitor-treated cells.
RNA-Sequencing Protocol for Inhibitor-Treated Cancer Cells
-
Cell Culture and Treatment:
-
MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
Cells are seeded and allowed to adhere for 24 hours.
-
Cells are treated with the inhibitor (e.g., Ganetespib, SH4-54) at a predetermined concentration (e.g., IC50 value) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction:
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
An mRNA library is prepared from the total RNA using a library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
The library preparation process typically involves poly(A) mRNA selection, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
The quality and concentration of the final library are assessed.
-
Sequencing is performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq or HiSeq).
-
-
Data Analysis:
-
Raw sequencing reads are assessed for quality using tools like FastQC.
-
Reads are aligned to the human reference genome (e.g., hg38) using an aligner such as STAR.
-
Gene expression is quantified using tools like featureCounts or RSEM.
-
Differential gene expression analysis between inhibitor-treated and control samples is performed using packages like DESeq2 or edgeR in R.
-
Pathway and gene ontology enrichment analysis is conducted using tools like GSEA, DAVID, or Metascape to identify significantly altered biological pathways.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
Caption: HSP90 Inhibition Pathway.
Caption: STAT3 Inhibition Pathway.
Experimental Workflow Diagram
Caption: Idealized Comparative Transcriptomics Workflow.
Conclusion and Future Directions
This guide provides a comparative summary of the transcriptomic effects of HSP90 and STAT3 inhibitors in breast cancer cells. While both classes of inhibitors ultimately lead to cell cycle arrest and apoptosis, their primary transcriptomic signatures are distinct, reflecting their different molecular targets. HSP90 inhibitors induce a broad stress response and shut down DNA replication machinery, while STAT3 inhibitors more directly target pro-survival and proliferative gene expression programs.
The significant lack of publicly available transcriptomic data for this compound in human cancer cells represents a critical knowledge gap. Future research should prioritize conducting comprehensive transcriptomic studies of this compound in various cancer cell lines. This would not only elucidate its mechanism of action but also enable direct comparisons with other inhibitors, potentially revealing novel therapeutic strategies and combination therapies. An ideal study would follow the workflow outlined above, allowing for a robust comparative analysis of the transcriptomic landscapes shaped by these different classes of inhibitors. Such data would be invaluable for the drug development community in evaluating the therapeutic potential of this compound.
References
- 1. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcsciences.com [lcsciences.com]
- 3. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HSP90 inhibition downregulates DNA replication and repair genes via E2F1 repression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSP90 and the cancer transcriptome: a comprehensive review of inhibitors and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSP90 empowers evolution of resistance to hormonal therapy in human breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. STAT3 and GR cooperate to drive gene expression and growth of basal-like triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Novel Frontiers: Leveraging STAT3 Signaling for Advanced Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of STAT3 enhances sensitivity to tamoxifen in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts | Semantic Scholar [semanticscholar.org]
Validating PfActin1 as a Potential Target for Fungal-Derived Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The urgent need for novel antimalarial drugs with unique mechanisms of action is driven by the increasing resistance of Plasmodium falciparum to existing therapies. This guide provides a comparative analysis of two classes of fungal-derived compounds, methyldeoxaphomins and xanthoquinodin-like compounds, to validate P. falciparum actin-1 (PfActin1) as a promising drug target. While methyldeoxaphomins have been shown to target PfActin1, the mechanism of action for xanthoquinodins, another potent class of antimalarials, remains less defined, making a comparative approach valuable for target validation and drug discovery efforts.
Introduction to PfActin1 and Fungal Metabolites
PfActin1 is a crucial protein in the life cycle of P. falciparum, involved in essential processes such as cell motility, invasion of host cells, and cell division.[1][2] Its divergence from human actin isoforms presents an attractive opportunity for the development of selective inhibitors.[3] Fungal secondary metabolites have historically been a rich source of bioactive compounds, and recent studies have highlighted their potential as antimalarials.[3][4] Methyldeoxaphomins and xanthoquinodins are two such classes of fungal-derived compounds with demonstrated potent activity against P. falciparum.[4][5]
Comparative Analysis: Methyldeoxaphomins vs. Xanthoquinodins
This guide focuses on a comparative validation of PfActin1 as a target for these structurally related fungal compounds. Methyldeoxaphomin NPDG-F has been identified as an inhibitor of PfActin1, with resistance mutations mapped to the pfactin1 gene.[3][4] In contrast, while Xanthoquinodin A1 exhibits potent antimalarial activity, its precise molecular target has not been definitively identified as PfActin1.[5] By comparing the known interactions of methyldeoxaphomins with the biological profile of xanthoquinodins, we can infer the potential of PfActin1 as a target for a broader class of fungal-derived compounds.
Structural Comparison
Performance Data: In Vitro Activity and Cytotoxicity
The following tables summarize the in vitro activity of representative methyldeoxaphomin and xanthoquinodin compounds against P. falciparum and a human cell line to assess selectivity.
Table 1: Antiplasmodial Activity of Methyldeoxaphomin Analogs [3]
| Compound | P. falciparum Dd2 EC50 (µM) | P. falciparum 3D7 EC50 (µM) | HepG2 EC50 (µM) | Selectivity Index (Dd2) |
| NPDG-A | > 5 | > 5 | > 25 | - |
| NPDG-B | 1.5 | 1.2 | 9.5 | 6.3 |
| NPDG-F | 0.55 | 0.29 | > 25 | > 45 |
Table 2: Antiplasmodial and Cytotoxic Activity of this compound [5]
| Compound | P. falciparum Dd2 EC50 (µM) | T. gondii RH88 EC50 (µM) | P. berghei Liver Stage EC50 (µM) | HepG2 EC50 (µM) |
| This compound | 0.29 | 0.12 | 1.27 | > 25 |
Experimental Validation of PfActin1 as a Target
The validation of a drug target is a critical step in drug discovery. The following diagram illustrates a typical workflow for validating a potential antimalarial drug target like PfActin1.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Evolution of Drug Resistance
This protocol is used to select for drug-resistant parasites, which can then be sequenced to identify the genetic basis of resistance.
Objective: To generate P. falciparum lines with resistance to a specific compound.
Materials:
-
P. falciparum culture (e.g., Dd2 strain)
-
Complete parasite culture medium
-
Test compound (e.g., Methyldeoxaphomin NPDG-F)
-
96-well plates
-
Incubator (37°C, 5% CO₂, 5% O₂)
-
SYBR Green I dye
-
Fluorometer
Procedure:
-
Initiate a continuous culture of P. falciparum at a starting parasitemia of 0.1-0.5%.
-
Expose the parasite culture to a sub-lethal concentration of the test compound (e.g., IC50 concentration).
-
Monitor parasite growth every 48-72 hours using a SYBR Green I-based assay.
-
Once the parasite culture has adapted and is growing at the initial drug concentration, gradually increase the concentration of the test compound.
-
Repeat this process of gradual dose escalation until parasites are able to grow at a significantly higher concentration than the initial IC50.
-
Clone the resistant parasite lines by limiting dilution.
-
Confirm the resistance phenotype of the cloned lines by determining the IC50 of the test compound and comparing it to the parental strain.
SYBR Green I-Based Parasite Proliferation Assay
This is a high-throughput method to assess the viability of P. falciparum in response to drug treatment.
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete parasite culture medium
-
Test compounds serially diluted
-
96-well black plates
-
Lysis buffer with SYBR Green I
-
Fluorometer
Procedure:
-
Plate 100 µL of parasite culture (1% parasitemia, 2% hematocrit) into each well of a 96-well plate.
-
Add 1 µL of serially diluted test compounds to the wells. Include a drug-free control.
-
Incubate the plates for 72 hours at 37°C.
-
Add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a fluorometer with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting to a sigmoidal dose-response curve.
HepG2 Cytotoxicity Assay
This assay is used to assess the toxicity of compounds against a human cell line, providing an indication of selectivity.
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against human liver cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM)
-
Test compounds serially diluted
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Luminometer
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Add serially diluted test compounds to the wells. Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure luminescence using a luminometer.
-
Calculate CC50 values by plotting luminescence against the log of the drug concentration.
Molecular Docking
This computational method predicts the preferred orientation of a ligand when bound to a protein target.
Objective: To model the interaction between a compound and PfActin1.
Software:
-
Molecular modeling software (e.g., AutoDock, Schrödinger Maestro)
-
Protein Data Bank (PDB) for the crystal structure of PfActin1 (e.g., PDB ID: 4CBU)
-
Ligand structure file (e.g., from PubChem)
Procedure:
-
Protein Preparation:
-
Download the crystal structure of PfActin1 from the PDB.
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site or use a blind docking approach.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand.
-
Assign appropriate atom types and charges.
-
-
Docking Simulation:
-
Run the docking algorithm to generate multiple binding poses of the ligand in the protein's active site.
-
The software will score and rank the poses based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Alternative Antimalarial Drug Targets
While PfActin1 is a promising target, a robust drug discovery pipeline requires the exploration of multiple targets. The following table highlights other validated and emerging drug targets in P. falciparum.
Table 3: Alternative Drug Targets in Plasmodium falciparum
| Target | Function | Validation Status | References |
| Dihydrofolate Reductase (DHFR) | Folate metabolism | Clinically validated (target of pyrimethamine) | [6] |
| Plasmepsins | Hemoglobin degradation | Preclinical validation | [6] |
| Histone Deacetylases (HDACs) | Epigenetic regulation | Preclinical validation | [7] |
| Protein Kinases (e.g., PKG, CDPKs) | Signal transduction | Emerging, preclinical validation | [7] |
| Acetyl-CoA Synthetase (AcAS) | Acetyl-CoA metabolism | Recently validated | [6] |
| Proteasome | Protein degradation | Validated, low risk of resistance | [6] |
| Aminoacyl tRNA Synthetases (aaRSs) | Protein synthesis | Validated class of targets | [6] |
Signaling and Functional Pathway of PfActin1
Conclusion
The validation of PfActin1 as a drug target for fungal-derived compounds like methyldeoxaphomins provides a strong rationale for exploring its potential for other structurally similar natural products, including xanthoquinodin-like compounds. The comparative data and detailed experimental protocols presented in this guide offer a framework for researchers to further investigate PfActin1 and to advance the discovery of novel antimalarial therapies. The exploration of a diverse portfolio of drug targets remains a critical strategy in the global effort to combat malaria.
References
- 1. researchgate.net [researchgate.net]
- 2. Unusual dynamics of the divergent malaria parasite PfAct1 actin filament - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fungal-derived methyldeoxaphomins target Plasmodium falciparum segregation through the inhibition of PfActin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New targets for antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging Drug Targets for Antimalarial Drug Discovery: Validation and Insights into Molecular Mechanisms of Function. | Semantic Scholar [semanticscholar.org]
Assessing the Selectivity of Xanthoquinodin A1 and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the selectivity index of Xanthoquinodin A1 and its analogs. It includes a summary of experimental data, detailed methodologies for key experiments, and visualizations to illustrate experimental workflows.
Xanthoquinodins are a class of fungal-derived compounds that have demonstrated a broad spectrum of anti-infective properties. Among them, this compound has emerged as a promising lead compound due to its potent activity against various pathogens. A critical parameter in the evaluation of any potential therapeutic agent is its selectivity index (SI), which quantifies the compound's specificity for its intended target over host cells. A higher SI value is indicative of a more favorable safety profile. This guide assesses the selectivity index of this compound and its analogs based on available experimental data.
Comparative Analysis of Biological Activity and Cytotoxicity
The selectivity of this compound and its analogs is determined by comparing their potent bioactivity against pathogens or cancer cells (EC50 or IC50) with their cytotoxic effects on normal host cells (CC50 or IC50). The selectivity index is calculated using the formula:
Selectivity Index (SI) = CC50 (or IC50 in normal cells) / EC50 (or IC50 against target)
A higher SI value suggests greater selectivity, indicating that the compound is more toxic to the target organism or cell than to the host's cells.
Quantitative Data Summary
The following table summarizes the available data on the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of this compound and its analogs against various targets, alongside their cytotoxicity (CC50 or IC50) against different cell lines.
| Compound | Target Organism/Cell Line | Bioactivity (EC50/IC50) (µM) | Host Cell Line | Cytotoxicity (CC50/IC50) (µM) | Selectivity Index (SI) | Reference |
| This compound | Plasmodium falciparum | 0.29 | HepG2 | > 25 | > 86.2 | [1][2] |
| Mycoplasma genitalium | 0.13 | HepG2 | > 25 | > 192.3 | [1][2] | |
| Cryptosporidium parvum | 5.2 | HepG2 | > 25 | > 4.8 | [1][2] | |
| Trichomonas vaginalis | 3.9 | HepG2 | > 25 | > 6.4 | [1][2] | |
| Eimeria tenella (anticoccidial) | 0.035 | BHK-21 | 3.50 | 100 | [3] | |
| HL-60 (human leukemia) | 6.22 | - | - | - | [3] | |
| SMMC-7721 (human liver cancer) | 8.00 | - | - | - | [3] | |
| A-549 (human lung cancer) | 3.33 | - | - | - | [3] | |
| MCF-7 (human breast cancer) | 14.16 | - | - | - | [3] | |
| SW480 (human colon cancer) | 28.82 | - | - | - | [3] | |
| Xanthoquinodin A2 | Plasmodium falciparum | 0.50 | HepG2 | > 25 | > 50 | [1][2] |
| Mycoplasma genitalium | 0.12 | HepG2 | > 25 | > 208.3 | [1][2] | |
| Cryptosporidium parvum | 3.5 | HepG2 | > 25 | > 7.1 | [1][2] | |
| Trichomonas vaginalis | 6.8 | HepG2 | > 25 | > 3.7 | [1][2] | |
| Eimeria tenella (anticoccidial) | 0.035 | BHK-21 | 0.35 | 10 | [3] | |
| HL-60 (human leukemia) | 5.50 | - | - | - | [3] | |
| SMMC-7721 (human liver cancer) | 6.77 | - | - | - | [3] | |
| A-549 (human lung cancer) | 4.04 | - | - | - | [3] | |
| MCF-7 (human breast cancer) | 20.80 | - | - | - | [3] | |
| SW480 (human colon cancer) | >40 | - | - | - | [3] | |
| Xanthoquinodin A3 | Eimeria tenella (anticoccidial) | 0.035 | BHK-21 | 3.50 | 100 | [3] |
| HL-60 (human leukemia) | 4.18 | - | - | - | [3] | |
| SMMC-7721 (human liver cancer) | 16.73 | - | - | - | [3] | |
| A-549 (human lung cancer) | 15.27 | - | - | - | [3] | |
| MCF-7 (human breast cancer) | 7.47 | - | - | - | [3] | |
| SW480 (human colon cancer) | 15.49 | - | - | - | [3] | |
| Xanthoquinodin B1 | Eimeria tenella (anticoccidial) | 0.035 | BHK-21 | 3.50 | 100 | [3] |
| Xanthoquinodin B2 | Eimeria tenella (anticoccidial) | 0.035 | BHK-21 | 3.50 | 100 | [3] |
| Xanthoquinodin B3 | Eimeria tenella (anticoccidial) | 0.035 | BHK-21 | 3.50 | 100 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented above.
Cytotoxicity Assays
1. MTT Assay (for BHK-21 and cancer cell lines)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells (e.g., BHK-21, HL-60, A-549) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the Xanthoquinodin analogs and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the mitochondrial reductases in viable cells to convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
2. Sulforhodamine B (SRB) Assay (for HepG2 cells)
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Similar to the MTT assay, HepG2 cells are seeded in a 96-well plate and treated with the test compounds for 48 hours.
-
Cell Fixation: After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB solution.
-
Washing: Unbound dye is removed by washing with acetic acid.
-
Protein-Bound Dye Solubilization: The protein-bound SRB is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The IC50 value is calculated from the dose-response curve.
Antiplasmodial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is used to determine the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds.
-
Parasite Culture: Synchronized ring-stage P. falciparum cultures are plated in a 96-well plate.
-
Compound Addition: The parasites are exposed to serial dilutions of the Xanthoquinodin analogs and incubated for 72 hours.
-
Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye, which fluoresces upon binding to DNA.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader.
-
Data Analysis: The EC50 value is determined by comparing the fluorescence of treated wells to that of untreated controls.
Visualizing the Workflow
Understanding the experimental process is key to interpreting the results. The following diagram illustrates the general workflow for assessing the selectivity index of a compound.
Caption: Experimental workflow for determining the selectivity index.
Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound is yet to be definitively identified, transcriptomic analysis of P. falciparum treated with the compound has provided some insights into its mechanism of action. These studies revealed significant alterations in transcripts associated with RNA trafficking, chromosome segregation, and schizogony.[4] This suggests that this compound may interfere with fundamental cellular processes related to parasite replication and development. The difficulty in generating resistant parasite lines in vitro further points towards a potentially novel and potent mechanism of action.[4][5]
The following diagram illustrates the proposed general areas of impact for this compound based on transcriptomic data.
Caption: Proposed mechanism of action of this compound.
References
- 1. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the Antiplasmodial Action of Resistance-Refractory this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Appraisal of Fungus-Derived Xanthoquinodins as Broad-Spectrum Anti-Infectives Targeting Phylogenetically Diverse Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of Xanthoquinodin A1
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the proper disposal procedures for Xanthoquinodin A1, a potent anticoccidial antibiotic. Adherence to these guidelines is essential for laboratory safety and environmental protection.
Key Safety and Handling Data
The following table summarizes essential safety and handling information for this compound. This data is compiled from various safety data sheets and should be consulted before handling the compound.
| Property | Value | Source |
| CAS Number | 151063-27-3 | [1][2] |
| Molecular Formula | C31H24O11 | |
| Molecular Weight | 572.52 g/mol | [2] |
| Appearance | Not determined | [1] |
| Flammability | Product is not flammable | [1] |
| GHS Classification | Not classified as hazardous | [1] |
| Storage | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in DMSO | [2] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [3] |
Experimental Protocols: Disposal of this compound
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.
-
Labeled, sealable waste container compatible with the chemical.
-
Spill containment materials.
Procedure:
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid waste (e.g., contaminated filter paper, weighing boats) should be collected separately from liquid waste.
-
-
Containerization:
-
Place all solid waste contaminated with this compound into a clearly labeled, sealed waste container. The label should include the chemical name ("this compound") and any other information required by your institution.
-
For liquid waste (e.g., solutions containing this compound), use a designated, leak-proof container. Ensure the container is compatible with the solvent used. The container must be clearly labeled with the full chemical name and concentration of all components.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated waste accumulation area.
-
Keep the container sealed when not in use.
-
-
Disposal Request:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
-
Spill and Emergency Procedures:
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Xanthoquinodin A1
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical information for handling Xanthoquinodin A1, an anticoccidial antibiotic with a novel xanthone-anthraquinone conjugate system.[1] While a Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), prudent laboratory practice dictates the use of personal protective equipment (PPE) and adherence to established handling and disposal procedures for all chemical compounds.[2]
Personal Protective Equipment (PPE)
The following table outlines the recommended PPE for handling this compound, based on general laboratory safety guidelines.[3][4] This equipment is designed to minimize exposure through dermal contact, inhalation, or accidental splashes.[4][5]
| Equipment | Specifications | Purpose |
| Gloves | Nitrile or other chemical-resistant gloves.[6] | To prevent direct skin contact with the compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[3] | To protect eyes from potential splashes or aerosols. |
| Lab Coat | A standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. Use a fume hood for procedures that may generate dust or aerosols.[7] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing risk and ensuring the integrity of your research.
1. Preparation and Weighing:
-
Before handling, ensure that all necessary PPE is worn correctly.
-
Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a designated containment area to minimize the potential for generating airborne dust.
-
Use appropriate tools for handling the solid, such as spatulas and weigh boats.
2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
If using volatile solvents, perform this step in a well-ventilated area or a chemical fume hood.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
-
When working with the compound in solution, be mindful of potential splashes and work in a manner that minimizes their creation.[3]
-
Avoid eating, drinking, or applying cosmetics in the laboratory area.[8]
4. Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of chemical waste is essential for laboratory safety and environmental protection.
-
Solid Waste: Dispose of unused solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves, absorbent pads) in a designated hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a clearly labeled, sealed waste container. Do not pour chemical waste down the drain.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste. Follow your institution's guidelines for the disposal of empty chemical containers.
-
Decontamination: All non-disposable equipment and glassware that has come into contact with this compound should be thoroughly cleaned and decontaminated.[7]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ethz.ch [ethz.ch]
- 4. chemistry.wvu.edu [chemistry.wvu.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Documents download module [ec.europa.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
